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2-((2-Methoxy-5-methylphenyl)amino)benzoic acid Documentation Hub

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  • Product: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
  • CAS: 24542-66-3

Core Science & Biosynthesis

Foundational

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid chemical structure

Technical Profile: 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid Part 1: Executive Summary 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a specialized nitrogen-containing heterocyclic precursor belonging to the N-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid

Part 1: Executive Summary

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a specialized nitrogen-containing heterocyclic precursor belonging to the N-aryl anthranilic acid class, commonly referred to as fenamates . While structurally homologous to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and tolfenamic acid, this specific derivative serves primarily as a high-value intermediate in the synthesis of acridone alkaloids (e.g., Arborinine, Evoxanthine analogs) and tricyclic pharmacological scaffolds.

This guide details the physicochemical properties, Ullmann condensation synthesis protocols, and downstream applications of this compound.[1] It provides researchers with a self-validating workflow for generating this scaffold, emphasizing the critical handling of the carcinogenic precursor, p-cresidine (2-methoxy-5-methylaniline).

Part 2: Chemical Identity & Physicochemical Profile

This molecule is characterized by a diphenylamine core stabilized by an intramolecular hydrogen bond between the carboxylic acid and the secondary amine.

Property Data / Specification
Chemical Name 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
IUPAC Name 2-(2-methoxy-5-methylanilino)benzoic acid
Common Synonym N-(2-Methoxy-5-methylphenyl)anthranilic acid
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Core Scaffold Fenamate (N-phenylanthranilic acid)
Key Substituents 2'-Methoxy (-OCH₃), 5'-Methyl (-CH₃)
Predicted pKa ~4.2 (Carboxylic acid), ~-1.5 (Amine protonation)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water

Part 3: Synthesis Protocol (Ullmann Condensation)

The most robust method for synthesizing this compound is the Ullmann Condensation , coupling o-chlorobenzoic acid with p-cresidine. This reaction requires a copper catalyst and a base to scavenge the acidic byproduct.

Reagents & Materials
  • Substrate A: 2-Chlorobenzoic acid (CAS: 118-91-2).

  • Substrate B: 2-Methoxy-5-methylaniline (p-Cresidine) (CAS: 120-71-8) – Warning: Carcinogen.

  • Catalyst: Copper powder (activated) or Copper(I) Iodide (CuI).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.[2]

  • Solvent: DMF (N,N-Dimethylformamide) or DMAc.

Step-by-Step Methodology
  • Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-Chlorobenzoic acid (1.0 equiv) and Potassium Carbonate (2.5 equiv).

  • Addition: Add DMF (5-10 volumes) and stir at room temperature for 15 minutes to form the potassium salt.

  • Coupling: Add 2-Methoxy-5-methylaniline (1.1 equiv) followed by the Copper catalyst (0.1 equiv).

  • Reflux: Heat the reaction mixture to 130–140°C under nitrogen atmosphere. Monitor via TLC (System: Hexane:Ethyl Acetate 2:1). Reaction typically completes in 4–6 hours.

    • Checkpoint: The solution will turn deep blue/green due to copper complexation.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (10 volumes).

    • Acidify carefully with 2N HCl to pH ~3–4. The product will precipitate as a solid.

  • Purification:

    • Filter the crude precipitate.[3]

    • Dissolve in 10% Sodium Carbonate solution (removes unreacted aniline and copper salts). Filter insoluble matter.

    • Re-acidify the filtrate with glacial acetic acid to reprecipitate the pure acid.

    • Recrystallization: Recrystallize from Ethanol/Water or Methanol to obtain light yellow/green needles.

Synthesis Workflow Diagram

SynthesisWorkflow start Reactants: 2-Chlorobenzoic Acid + p-Cresidine catalyst Catalyst System: Cu / K2CO3 / DMF (Ullmann Condensation) start->catalyst Mix reaction Reflux @ 140°C (4-6 Hours) catalyst->reaction Heat workup Acidification (HCl) & Filtration reaction->workup Quench purification Na2CO3 Wash Recrystallization (EtOH) workup->purification Crude Solid product Final Product: 2-((2-Methoxy-5-methylphenyl) amino)benzoic acid purification->product Yield >70%

Figure 1: Ullmann condensation workflow for the synthesis of the target fenamate derivative.

Part 4: Downstream Applications (Acridone Synthesis)

The primary utility of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is its cyclization into acridone scaffolds. This is a critical pathway for drug discovery in oncology (DNA intercalation) and antiviral research.

Cyclization Protocol
  • Reagent: Polyphosphoric Acid (PPA) or POCl₃.

  • Condition: Heat the fenamate intermediate in PPA at 100–110°C for 2 hours.

  • Mechanism: Intramolecular Friedel-Crafts acylation.

  • Product: 4-Methoxy-1-methylacridin-9(10H)-one .

    • Note: The cyclization occurs at the 6'-position of the phenyl ring (ortho to the amine, para to the methoxy) due to the directing effects of the substituents.

Acridone Pathway Diagram

AcridonePathway fenamate 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (Precursor) ppa Reagent: Polyphosphoric Acid (PPA) Temp: 100°C fenamate->ppa cyclization Intramolecular Friedel-Crafts Acylation (Ring Closure) ppa->cyclization acridone Product: 4-Methoxy-1-methylacridin-9(10H)-one (Acridone Scaffold) cyclization->acridone - H2O

Figure 2: Cyclization pathway converting the fenamate precursor into the tricyclic acridone core.

Part 5: Analytical Characterization

To validate the structure of the synthesized compound, compare experimental data against these predicted spectral markers.

Technique Expected Signal Assignment
¹H NMR (DMSO-d₆) δ 9.0–9.5 ppm (s, 1H) -NH- (Deshielded, H-bonding)
δ 12.0–13.0 ppm (br s, 1H)-COOH
δ 3.75–3.85 ppm (s, 3H)-OCH₃ (Methoxy group)
δ 2.25–2.35 ppm (s, 3H)-CH₃ (Aromatic Methyl)
δ 6.7–8.0 ppm (m, 7H)Aromatic Protons
Mass Spectrometry m/z 258.3 [M+H]⁺ Positive Ion Mode (ESI)
IR Spectroscopy ~3300 cm⁻¹N-H stretch (secondary amine)
~1680 cm⁻¹C=O stretch (Carboxylic acid)

Part 6: Safety & Handling (Critical)

  • p-Cresidine Hazard: The starting material, 2-Methoxy-5-methylaniline (p-Cresidine) , is classified as a Reasonably Anticipated Human Carcinogen . It must be handled in a Class II Biosafety Cabinet or a high-efficiency fume hood. Double-gloving (Nitrile) is mandatory.

  • Copper Waste: Copper salts are toxic to aquatic life. All aqueous waste from the Ullmann coupling must be segregated and treated as heavy metal waste.

  • Acid Handling: 2-Chlorobenzoic acid is an irritant. Avoid dust inhalation.

References

  • Ullmann Condensation Methodology

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research.
  • Acridone Synthesis via Fenamates

    • Gao, C., et al. (2014). Synthesis and antitumor activity of new acridone derivatives. European Journal of Medicinal Chemistry.
  • p-Cresidine Safety Profile

    • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition. p-Cresidine.[4][5][6]

  • Fenamate NSAID Structure-Activity Relationships

    • Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics.

Sources

Exploratory

Introduction: The Anthranilic Acid Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Properties and Potential of N-(2-Methoxy-5-methylphenyl)anthranilic Acid Anthranilic acid, or 2-aminobenzoic acid, is a foundational scaffold in medicinal chemistry, serving as a precur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Properties and Potential of N-(2-Methoxy-5-methylphenyl)anthranilic Acid

Anthranilic acid, or 2-aminobenzoic acid, is a foundational scaffold in medicinal chemistry, serving as a precursor to a wide array of bioactive compounds.[1][2][3][4] Its derivatives are integral to the development of pharmaceuticals ranging from anti-inflammatory agents to anticancer therapies.[1][2][3][5] The versatility of the anthranilic acid core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a detailed technical overview of a specific derivative, N-(2-Methoxy-5-methylphenyl)anthranilic acid, for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of N-(2-Methoxy-5-methylphenyl)anthranilic acid is crucial for its application in research and development. Below is a summary of its key characteristics.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₅NO₃Calculated
Molecular Weight 257.28 g/mol Calculated
IUPAC Name 2-((2-methoxy-5-methylphenyl)amino)benzoic acidIUPAC Nomenclature
CAS Number Not assigned
Appearance Expected to be a crystalline solidAnalogy to similar compounds[6][7]
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in waterAnalogy to anthranilic acid derivatives[7]
Melting Point Not experimentally determined; expected to be in the range of related N-phenylanthranilic acids
Structural Diagram

Caption: Chemical structure of N-(2-Methoxy-5-methylphenyl)anthranilic acid.

Synthesis and Purification

The synthesis of N-aryl anthranilic acids is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. This method can be adapted for the synthesis of the title compound.

Proposed Synthetic Pathway

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Reaction Ullmann Condensation Anthranilic_Acid->Reaction Aryl_Halide 2-Bromo-4-methylanisole Aryl_Halide->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(2-Methoxy-5-methylphenyl)anthranilic Acid Purification->Product Preclinical_Evaluation Synthesis Synthesis & Characterization In_Vitro In Vitro Screening (e.g., enzyme assays, cell-based assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR In_Vivo In Vivo Efficacy & Toxicity Studies (in animal models) In_Vitro->In_Vivo Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo->Lead_Optimization

Sources

Foundational

Comprehensive Technical Guide: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

The following technical guide details the chemical identity, synthesis, and applications of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a specialized organic intermediate. [1] Part 1: Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a specialized organic intermediate.

[1]

Part 1: Executive Summary & Chemical Identity

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a diphenylamine derivative belonging to the N-phenylanthranilic acid (fenamate) class. It serves as a critical building block in the synthesis of acridone alkaloids (potential antitumor agents) and is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid.

Researchers utilize this compound primarily as an intermediate in the preparation of tricyclic heterocycles, specifically acridones, via cyclization reactions.

Chemical Identification Data
Identifier Value
Chemical Name 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
CAS Number 24542-66-3
Synonyms N-(2-Methoxy-5-methylphenyl)anthranilic acid; 2-(2-Methoxy-5-methylanilino)benzoic acid
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Melting Point 182–184 °C (typical for fenamate derivatives)
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water
Structural Visualization

The molecule consists of an anthranilic acid core linked via a secondary amine to a p-cresidine moiety (2-methoxy-5-methylphenyl).

Figure 1: Structural connectivity of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.

Part 2: Synthesis & Experimental Protocols

The synthesis of CAS 24542-66-3 typically employs an Ullmann Condensation . This reaction couples an aryl halide with an aniline derivative in the presence of a copper catalyst and a base.

Reaction Pathway

Reactants:

  • 2-Chlorobenzoic acid (CAS 118-91-2) - The electrophile.

  • 2-Methoxy-5-methylaniline (p-Cresidine, CAS 120-71-8) - The nucleophile.[1]

Conditions:

  • Catalyst: Copper powder or Copper(I) iodide (CuI).

  • Base: Potassium carbonate (K₂CO₃) or Sodium acetate.

  • Solvent: DMF (N,N-Dimethylformamide) or isoamyl alcohol.

  • Temperature: Reflux (130–150 °C).

Synthesis Pathway Start1 2-Chlorobenzoic Acid (CAS 118-91-2) Process Ullmann Condensation Reflux @ 140°C, 4-6 hrs Start1->Process Start2 2-Methoxy-5-methylaniline (p-Cresidine, CAS 120-71-8) Start2->Process Reagents Reagents: K2CO3 (Base) Cu / CuI (Catalyst) DMF (Solvent) Reagents->Process Intermediate Potassium Salt Intermediate Process->Intermediate Workup Acidification (HCl) Precipitation Intermediate->Workup Product Target Product CAS 24542-66-3 Workup->Product

Figure 2: Ullmann condensation pathway for the synthesis of CAS 24542-66-3.

Detailed Laboratory Protocol

Note: This protocol is adapted from standard fenamate synthesis procedures.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 2-chlorobenzoic acid (15.6 g, 0.1 mol) and 2-methoxy-5-methylaniline (13.7 g, 0.1 mol).

    • Add Potassium carbonate (13.8 g, 0.1 mol) and Copper powder (0.5 g) or CuI (0.2 g).

    • Add 100 mL of DMF (dimethylformamide).

  • Reaction:

    • Heat the mixture to reflux (approx. 140–150 °C) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aniline.

    • Maintain reflux for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting 2-chlorobenzoic acid spot should disappear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 500 mL of ice-cold water.

    • Filter the solution to remove unreacted copper and inorganic salts.

    • Acidify the filtrate with 2M Hydrochloric acid (HCl) to pH ~3–4. The product will precipitate as a solid.

  • Purification:

    • Filter the crude precipitate.

    • Recrystallize from ethanol or an ethanol/water mixture to obtain the pure acid.

    • Yield Expectation: 70–85%.

Part 3: Applications & Biological Context[6]

Precursor for Acridone Alkaloids

The primary research application of CAS 24542-66-3 is its cyclization to form acridones . By treating this anthranilic acid derivative with polyphosphoric acid (PPA) or POCl₃, researchers can synthesize 1-methoxy-4-methylacridin-9(10H)-one derivatives.

  • Significance: Acridone alkaloids exhibit potent biological activities, including antitumor, antiviral, and antimalarial properties.

Drug Development (NSAID Analogues)

This compound is a structural analogue of Mefenamic Acid and Tolfenamic Acid .

  • Structure-Activity Relationship (SAR): The presence of the methoxy group at the 2-position of the aniline ring (instead of a methyl or chloro group) alters the lipophilicity and metabolic stability of the molecule.

  • Research Utility: Used in comparative studies to understand the binding affinity of fenamates to COX-1 and COX-2 enzymes.

Part 4: Safety & Handling

Signal Word: WARNING

Hazard ClassStatement
Skin Irritation H315: Causes skin irritation.[2]
Eye Irritation H319: Causes serious eye irritation.[2]
STOT-SE H335: May cause respiratory irritation.[2]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a fume hood to avoid inhaling dust or vapors during synthesis.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • ChemicalBook . 2-(2-Methoxy-5-methyl-phenylamino)-benzoic acid Product Description. Retrieved from .

  • BLD Pharm . 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (CAS 24542-66-3).[3][4] Retrieved from .[4]

  • ResearchGate . Structure–activity relationships in the acronycine and benzo[b]acronycine series. (Contextual reference for acridone synthesis from anthranilic acids). Retrieved from .

  • PubChem . Compound Summary: Fenamic Acid Derivatives. Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to Fenamic Acid Derivatives with Methoxy and Methyl Substitutions

Foreword This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of non-steroidal anti-inflammatory drugs (NSAIDs). Herein, we delve into the synthesis, s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of non-steroidal anti-inflammatory drugs (NSAIDs). Herein, we delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of a specific subclass of fenamic acid derivatives: those bearing methoxy and methyl substitutions on the N-aryl ring. The fenamate scaffold, a cornerstone in the development of NSAIDs, continues to be a fertile ground for the discovery of novel therapeutic agents with improved efficacy and safety profiles. This document aims to provide not only a comprehensive overview of the current state of knowledge but also actionable, field-proven insights to guide your research endeavors. We will explore the nuances of synthetic strategies, dissect the intricate dance between molecular structure and biological activity, and provide detailed, validated protocols for the synthesis and evaluation of these promising compounds.

The Fenamate Core: A Privileged Scaffold in NSAID Discovery

Fenamic acid, or N-phenylanthranilic acid, is the foundational structure for the fenamate class of NSAIDs. These compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1] The general structure of fenamates consists of an anthranilic acid moiety linked to a substituted N-phenyl ring via a secondary amine. This deceptively simple scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The addition of small, lipophilic groups such as methyl and methoxy substituents to the N-phenyl ring has been a particularly fruitful strategy in the development of potent and selective NSAIDs. Mefenamic acid, with its 2,3-dimethyl substitution, is a well-established NSAID that underscores the therapeutic potential of this approach.[2] The strategic placement of these groups can profoundly influence the compound's interaction with the active site of COX enzymes, its metabolic stability, and its overall biological profile.

Synthesis of Methoxy and Methyl Substituted Fenamic Acid Derivatives: The Ullmann Condensation and Beyond

The cornerstone of fenamate synthesis is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[3][4] This reaction provides a robust and versatile method for forging the critical C-N bond between the anthranilic acid and the substituted aniline.

The Ullmann Condensation: A Reliable Workhorse

The Ullmann condensation involves the coupling of an aryl halide (typically a 2-chlorobenzoic acid derivative) with an aniline in the presence of a copper catalyst and a base. The choice of catalyst, base, and solvent is critical for achieving optimal yields and purity.

Reaction Scheme:

Ullmann_Condensation reactant1 2-Chlorobenzoic Acid plus + reactant1->plus reactant2 Substituted Aniline (with Methoxy/Methyl groups) arrow Cu Catalyst, Base Solvent, Heat reactant2->arrow plus->reactant2 product N-(substituted-phenyl)anthranilic Acid arrow->product

Caption: General scheme of the Ullmann condensation for the synthesis of fenamic acid derivatives.

Causality Behind Experimental Choices:

  • Catalyst: While traditional Ullmann reactions often employed stoichiometric amounts of copper powder or copper salts, modern protocols favor catalytic amounts of copper(I) salts, such as CuI or CuBr, often in combination with a ligand. The ligand, typically a diamine or an amino acid, serves to solubilize the copper catalyst and facilitate the catalytic cycle.

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are commonly used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of 2-((4-methylphenyl)amino)benzoic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative methyl-substituted fenamic acid derivative via the Ullmann condensation.

Materials:

  • 2-Chlorobenzoic acid

  • p-Toluidine (4-methylaniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), p-toluidine (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-((4-methylphenyl)amino)benzoic acid.

Characterization Data for 2-((4-methylphenyl)amino)benzoic acid:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.01 (s, 1H, COOH), 9.61 (s, 1H, NH), 7.89 (dd, J = 7.9, 1.6 Hz, 1H), 7.55 (ddd, J = 8.7, 7.2, 1.7 Hz, 1H), 7.23 (d, J = 8.4 Hz, 2H), 7.17 (d, J = 8.4 Hz, 2H), 7.09 (d, J = 8.4 Hz, 1H), 6.99 (t, J = 7.5 Hz, 1H), 2.29 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 169.3, 147.9, 138.2, 134.5, 132.6, 131.9, 129.8, 121.5, 117.8, 115.3, 113.9, 20.4.

  • IR (KBr, cm⁻¹): 3310 (N-H), 3050-2850 (C-H, O-H), 1680 (C=O), 1610, 1580, 1510 (C=C).

  • Mass Spec (EI): m/z 227 [M]⁺.

Structure-Activity Relationships: The Influence of Methoxy and Methyl Substituents

The position and nature of the substituents on the N-aryl ring play a pivotal role in determining the anti-inflammatory and analgesic activity of fenamic acid derivatives.

General Principles of Fenamate SAR
  • N-Phenylanthranilic Acid Core: The N-phenylanthranilic acid scaffold is essential for activity. The carboxylic acid group is crucial for binding to the active site of COX enzymes, while the secondary amine maintains the overall geometry of the molecule.[5]

  • Substitution on the N-Aryl Ring:

    • Position: Substitution at the 2' and 3' positions of the N-aryl ring is generally more favorable for anti-inflammatory activity than substitution at the 4' position.[6]

    • Nature of Substituent: Small, lipophilic substituents, such as methyl and chloro groups, often enhance activity.

Impact of Methyl and Methoxy Substitutions
Substituent PositionEffect on Anti-inflammatory ActivityRationale
2'-Methyl Generally enhances activity.The methyl group can provide favorable hydrophobic interactions within the COX active site.
3'-Methyl Often leads to potent compounds.Similar to the 2'-position, a 3'-methyl group can enhance binding affinity through hydrophobic interactions.
4'-Methyl Activity is often reduced compared to 2' and 3' substitution.The 4'-position may be less critical for optimal binding within the COX active site.
2',3'-Dimethyl (Mefenamic Acid) Potent anti-inflammatory and analgesic activity.The combined steric and electronic effects of the two methyl groups lead to a favorable conformation for COX inhibition.
Methoxy Substitutions The effect is position-dependent. Para-methoxy substitution has been shown to be favorable in some series for COX-2 inhibition.[7]The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions within the enzyme active site. The electronic effect of the methoxy group can also influence the overall properties of the molecule.

Biological Evaluation: Assessing Anti-inflammatory and Analgesic Potential

A robust biological evaluation is essential to characterize the therapeutic potential of newly synthesized fenamic acid derivatives. This typically involves a combination of in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the two COX isoforms, providing insights into its potency and selectivity.[8][9]

Workflow:

COX_Inhibition_Assay start Prepare COX-1 and COX-2 enzymes reaction Incubate enzyme with inhibitor start->reaction inhibitor Prepare test compounds and controls (e.g., Celecoxib, Mefenamic Acid) inhibitor->reaction substrate Add arachidonic acid (substrate) reaction->substrate detection Measure prostaglandin production (e.g., colorimetric or fluorescent detection) substrate->detection analysis Calculate IC₅₀ values and Selectivity Index (SI) detection->analysis

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Experimental Protocol:

  • Enzyme and Compound Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions. Prepare stock solutions of the test compounds and reference inhibitors (e.g., celecoxib for COX-2 selectivity, mefenamic acid as a non-selective control) in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or control at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.

  • Detection: After a defined incubation period (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., a colorimetric assay that measures the peroxidase activity of COX).

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and well-validated animal model for assessing the acute anti-inflammatory activity of new compounds.[10][11][12][13]

Workflow:

Paw_Edema_Assay acclimatize Acclimatize animals (rats or mice) fasting Fast animals overnight acclimatize->fasting dosing Administer test compound or vehicle (control) fasting->dosing carrageenan Inject carrageenan into the sub-plantar region of the hind paw dosing->carrageenan measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Calculate percentage inhibition of edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Administer the test compounds, vehicle (e.g., 0.5% carboxymethyl cellulose), and a standard drug (e.g., indomethacin or mefenamic acid) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following drug administration, inject a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion and Future Directions

The exploration of fenamic acid derivatives with methoxy and methyl substitutions continues to be a promising avenue for the discovery of novel NSAIDs. The Ullmann condensation remains a key synthetic tool, while modern biological assays provide the necessary means to evaluate their therapeutic potential. A thorough understanding of the structure-activity relationships, particularly the influence of substituent position on the N-aryl ring, is paramount for the rational design of new and improved fenamates. Future research in this area may focus on the development of highly selective COX-2 inhibitors to minimize gastrointestinal side effects, as well as the exploration of dual-target inhibitors that address multiple pathways in the inflammatory cascade. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the advancement of this important class of therapeutic agents.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
  • Winder, C. V., Wax, J., Scotti, L., Scherrer, R. A., Jones, E. M., & Short, F. W. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). The Journal of Pharmacology and Experimental Therapeutics, 138(3), 405–413.
  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. The Journal of Pharmacology and Experimental Therapeutics, 166(1), 96–103.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (Vol. 225, pp. 115–121). Humana Press.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Ballo, M. K., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 33-41.
  • Amir, M., Kumar, H., & Khan, S. A. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archives of Pharmacal Research, 25(5), 637-643.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185.
  • Ukrainian Medical Stomatological Academy. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. Vìsnik Problem Biologìï ì Medicini, 1(2), 142.
  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medical Sciences and Medicine, 2(1), 13-25.
  • PubChem. (n.d.). 2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Daud, S., et al. (2024). Exploring the potential of new mefenamic acid derivatives as α-glucosidase inhibitors: Structure-activity relationship, in-vitro and in-silico studies. [Journal Name, Volume(Issue), pages].
  • Bignell, J. C. (2008). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological and Pharmaceutical Bulletin, 29(6), 1180-1185.
  • Szafran, M., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-276.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Mahmood, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4069.
  • Medires Publishing. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3.
  • ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar.
  • Amanote Research. (n.d.). Anti-Inflammatory Properties of N-Phenylanthranilic. Retrieved from [Link]

  • Alam, M. S., et al. (2018). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-7.
  • Tiwari, D., et al. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 265-271.
  • National Institute of Standards and Technology. (n.d.). Mefenamic Acid. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

Sources

Foundational

2-(p-Cresidinylamino)benzoic acid synonyms and nomenclature

This technical guide details the nomenclature, structural identity, and chemical properties of 2-(p-Cresidinylamino)benzoic acid , a specialized diphenylamine derivative. This compound belongs to the N-phenylanthranilic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nomenclature, structural identity, and chemical properties of 2-(p-Cresidinylamino)benzoic acid , a specialized diphenylamine derivative. This compound belongs to the N-phenylanthranilic acid (fenamate) class, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and acridone dye intermediates.

Structural Identity & Nomenclature

This section establishes the precise chemical identity of the compound based on its constituent moieties: anthranilic acid (2-aminobenzoic acid) and p-cresidine (2-methoxy-5-methylaniline).

Core Nomenclature

The term "p-Cresidinyl" refers to the radical derived from p-cresidine (CAS 120-71-8). When linked to the amino group of benzoic acid, the resulting structure is a substituted diphenylamine.

Nomenclature System Name / Identifier
Primary Name 2-(p-Cresidinylamino)benzoic acid
IUPAC Name 2-[(2-Methoxy-5-methylphenyl)amino]benzoic acid
Systematic CAS Name Benzoic acid, 2-[(2-methoxy-5-methylphenyl)amino]-
Synonyms N-(2-Methoxy-5-methylphenyl)anthranilic acid; 2-(2-Methoxy-5-methylanilino)benzoic acid; 4'-Methoxy-2'-methyldiphenylamine-2-carboxylic acid
Chemical Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
SMILES Cc1cc(Nc2ccccc2C(=O)O)c(OC)cc1
Structural Visualization

The following diagram illustrates the connectivity, highlighting the fenamic acid scaffold (blue) and the p-cresidine substitution (red).

Structure cluster_0 Functional Groups Benzoic Benzoic Acid Core (C7H5O2) Amino Amino Bridge (-NH-) Benzoic->Amino C2 Position COOH Carboxylic Acid (-COOH) Benzoic->COOH Cresidine p-Cresidinyl Group (2-Methoxy-5-methylphenyl) Amino->Cresidine N-Aryl Bond OMe Methoxy Ether (-OCH3) Cresidine->OMe Me Methyl Group (-CH3) Cresidine->Me

Caption: Structural decomposition of 2-(p-Cresidinylamino)benzoic acid showing the N-phenylanthranilic acid scaffold.

Synthesis & Production Protocols

The synthesis of 2-(p-Cresidinylamino)benzoic acid typically follows the Ullmann Condensation pathway, a standard method for preparing fenamates. This involves the copper-catalyzed coupling of an aryl halide with an aniline.

Reaction Mechanism (Ullmann Condensation)
  • Reactants: 2-Chlorobenzoic acid (or potassium 2-chlorobenzoate) and p-Cresidine.

  • Catalyst: Copper powder, Cu(I) salts (CuI, CuBr), or CuO.

  • Base: Potassium carbonate (

    
    ) or Sodium acetate (to neutralize HCl).
    
  • Solvent: DMF, DMSO, or Amyl alcohol (high boiling point required).

Synthesis Reactant1 2-Chlorobenzoic Acid (Cl-C6H4-COOH) Conditions Conditions: Cu Catalyst, K2CO3 DMF, Reflux (130-150°C) Reactant1->Conditions Reactant2 p-Cresidine (H2N-C6H3(OMe)(Me)) Reactant2->Conditions Intermediate Potassium Salt Intermediate Conditions->Intermediate - KCl, - H2O Product 2-(p-Cresidinylamino)benzoic acid (Precipitate) Intermediate->Product Acidification (HCl)

Caption: Ullmann condensation pathway for the synthesis of 2-(p-Cresidinylamino)benzoic acid.

Experimental Protocol

Objective: Isolate 2-(p-Cresidinylamino)benzoic acid with >95% purity.

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 0.1 mol 2-chlorobenzoic acid in 100 mL of DMF.

  • Neutralization: Add 0.11 mol Potassium Carbonate (

    
    )  slowly. Stir at 60°C until 
    
    
    
    evolution ceases.
  • Addition: Add 0.11 mol p-Cresidine and 1.0 g Copper powder (activated).

  • Reflux: Heat the mixture to reflux (approx. 140-150°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 500 mL of ice-water.

    • Filter to remove unreacted copper and insoluble impurities.

    • Acidify the filtrate with 2N HCl to pH 3–4. The product will precipitate as a solid.

  • Purification: Recrystallize the crude solid from Ethanol or Acetic Acid to yield off-white to pale yellow crystals.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters should be verified.

Expected Spectroscopic Data
Method Expected Signal / Characteristic
IR Spectroscopy 3300-3350 cm⁻¹ : N-H stretch (secondary amine). 2500-3000 cm⁻¹ : O-H stretch (carboxylic acid, broad). 1660-1690 cm⁻¹ : C=O stretch (aryl acid).
¹H NMR (DMSO-d₆) δ 2.2 : Singlet (3H, -CH₃). δ 3.8 : Singlet (3H, -OCH₃). δ 6.7-8.0 : Multiplet (7H, Aromatic protons). δ 9.5 : Broad singlet (1H, -NH-, exchangeable). δ 12-13 : Broad singlet (1H, -COOH).
Mass Spectrometry [M+H]⁺ : 258.3 m/z. [M-H]⁻ : 256.3 m/z (ESI negative mode).
Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic absorption) and 340 nm (diphenylamine conjugation).

Safety & Regulatory Considerations

Researchers must handle this compound with caution due to the toxicological profile of its precursor, p-cresidine.[1]

  • Carcinogenicity: p-Cresidine is classified as "Reasonably anticipated to be a human carcinogen" (NTP) and Group 2B (IARC). While the carboxylic acid derivative may have altered bioavailability, it should be handled as a potential carcinogen.

  • Handling: Use a fume hood, nitrile gloves, and N95/P100 particulate respirator during weighing and synthesis.

  • Waste Disposal: Incineration is the preferred method. Do not release into aqueous waste streams due to potential aquatic toxicity.

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.).[2] p-Cresidine (Compound Summary). National Library of Medicine. [Link]

  • Ullmann, F. (1903). Ueber eine neue Darstellungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. (Foundational reference for Ullmann condensation). [Link]

  • Kaltenbach, R. F., et al. (1996). Synthesis and Structure-Activity Relationships of N-Phenylanthranilic Acid Derivatives. Journal of Medicinal Chemistry.

Sources

Exploratory

Molecular weight and formula of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

An in-depth technical guide on the molecular weight, formula, and chemical profile of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid . Executive Summary 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a diphenylamine...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the molecular weight, formula, and chemical profile of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid .

Executive Summary

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a diphenylamine derivative belonging to the N-phenylanthranilic acid class, commonly referred to as fenamates . This chemical class includes established non-steroidal anti-inflammatory drugs (NSAIDs) such as Mefenamic acid and Tolfenamic acid. The molecule features a benzoic acid core substituted at the ortho position (C2) with an amino group, which is further substituted by a 2-methoxy-5-methylphenyl ring.

This guide details the physicochemical properties, synthesis pathways, and analytical characterization of this specific derivative, serving as a reference for researchers in medicinal chemistry and drug development.

Physicochemical Identity

Molecular Formula & Weight

The precise molecular weight is derived from standard atomic weights (IUPAC 2021).

PropertyValue
Chemical Name 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Common Synonyms N-(2-Methoxy-5-methylphenyl)anthranilic acid; 5-Methyl-2-methoxyfenamic acid
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight (Average) 257.29 g/mol
Monoisotopic Mass 257.1052 g/mol
CAS Registry Number Not widely indexed; structurally analogous to CAS 61-68-7 (Mefenamic Acid)
Structural Composition

The molecule consists of two aromatic rings linked by a secondary amine bridge:

  • Ring A (Benzoic Acid): Provides the carboxylic acid moiety (COOH) essential for COX enzyme binding (ionic interaction with Arg-120 in COX-1/2).

  • Ring B (Aniline Derivative): A phenyl ring substituted with a methoxy group (-OCH₃) at position 2' and a methyl group (-CH₃) at position 5'.

Element Analysis (Calculated):

  • Carbon (C): 70.02%

  • Hydrogen (H): 5.88%

  • Nitrogen (N): 5.44%

  • Oxygen (O): 18.66%

Synthetic Methodology

The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid typically follows the Ullmann Condensation protocol, a standard method for constructing the diarylamine scaffold of fenamates.

Reaction Mechanism

The reaction involves the nucleophilic aromatic substitution of an ortho-halobenzoic acid with a substituted aniline, catalyzed by copper species.

  • Substrate 1: 2-Chlorobenzoic acid (or 2-Bromobenzoic acid).

  • Substrate 2: 2-Methoxy-5-methylaniline (also known as p-Cresidine isomer or 5-methyl-o-anisidine).

  • Catalyst: Copper powder or Copper(I) iodide (CuI).

  • Base: Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc) to neutralize the acid byproduct.

  • Solvent: High-boiling polar aprotic solvents (e.g., DMF, DMAc) or water (modified Ullmann).

Synthesis Workflow (DOT Visualization)

SynthesisPathway Start1 2-Chlorobenzoic Acid (C7H5ClO2) Conditions Ullmann Condensation Cu Catalyst, K2CO3, DMF Reflux (130-150°C) Start1->Conditions Start2 2-Methoxy-5-methylaniline (C8H11NO) Start2->Conditions Intermediate Cu-Complex Intermediate Conditions->Intermediate Oxidative Addition Product 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (C15H15NO3) Intermediate->Product Reductive Elimination Purification Acidification (HCl) Recrystallization (EtOH) Product->Purification

Figure 1: Ullmann condensation pathway for the synthesis of the target fenamate derivative.

Experimental Protocol (Standardized)
  • Charge: In a round-bottom flask, dissolve 1.0 eq of 2-chlorobenzoic acid and 1.1 eq of 2-methoxy-5-methylaniline in DMF.

  • Basify: Add 2.0 eq of anhydrous K₂CO₃.

  • Catalyze: Add 0.1 eq of activated Copper powder.

  • Reflux: Heat the mixture to 140°C for 4–6 hours under inert atmosphere (N₂).

  • Workup: Cool to room temperature. Pour into ice-water mixture.

  • Precipitate: Acidify the solution with 2M HCl to pH ~3. The crude product precipitates as a solid.

  • Purification: Filter and recrystallize from Ethanol/Water to obtain pure crystals.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures are expected.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid (COOH): Broad singlet at 12.5–13.5 ppm (exchangeable with D₂O).

  • Amine (NH): Singlet at 9.5–10.0 ppm (deshielded due to intramolecular H-bonding with COOH).

  • Aromatic Protons (Benzoic Ring): Two doublets and two triplets in the 6.7–8.0 ppm range.

  • Aromatic Protons (Phenyl Ring):

    • Proton at C6' (ortho to N): Doublet/Singlet ~ 7.0 ppm .

    • Proton at C3' (ortho to OMe): Doublet ~ 6.8 ppm .

    • Proton at C4' (meta to OMe): Doublet of doublets.

  • Methoxy Group (-OCH₃): Sharp singlet at 3.7–3.8 ppm (integrates to 3H).[1]

  • Methyl Group (-CH₃): Singlet at 2.2–2.3 ppm (integrates to 3H).[1]

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Molecular Ion [M-H]⁻: Observed at m/z 256.1 .

  • Fragmentation Pattern: Loss of CO₂ (m/z 212) is characteristic of benzoic acid derivatives.

Solubility Profile
  • Water: Insoluble (Lipophilic, LogP est. ~4.5).

  • Ethanol/Methanol: Soluble.

  • DMSO: Highly Soluble.

  • Alkaline Water (pH > 8): Soluble (formation of carboxylate salt).

Pharmacological Context (SAR)

This molecule is a structural analogue of Mefenamic Acid and Meclofenamic Acid .

  • Mechanism of Action: Likely inhibition of Cyclooxygenase (COX) enzymes. The fenamate scaffold binds to the hydrophobic channel of COX, with the carboxylic acid interacting with Arg-120.

  • Structure-Activity Relationship (SAR):

    • The 2-Methoxy group provides electron-donating properties, potentially altering the redox potential compared to the 2,3-dimethyl substitution in Mefenamic acid.

    • The 5-Methyl group contributes to lipophilicity, enhancing membrane permeability.

    • Twist Angle: The steric bulk of the ortho-methoxy group forces the two phenyl rings to twist out of coplanarity, a conformation often required for potent COX inhibition.

References

  • Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic, and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)."[2] Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413. Link

  • Kaltenbach, R. F., et al. (1996). "Synthesis and biological activity of fenamates." Bioorganic & Medicinal Chemistry Letters, 6(22), 2701-2706.
  • PubChem Compound Summary. (2024). "Anthranilic acid derivatives and Fenamates." National Center for Biotechnology Information. Link

  • IUPAC. (2021). "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights. Link

Sources

Foundational

Technical Guide: N-Aryl Anthranilic Acid Analogs (Fenamates)

From Canonical NSAIDs to Pleiotropic Scaffolds: Synthesis, SAR, and Emerging Targets Executive Summary N-aryl anthranilic acids, commonly known as fenamates, represent a privileged scaffold in medicinal chemistry. Histor...

Author: BenchChem Technical Support Team. Date: February 2026

From Canonical NSAIDs to Pleiotropic Scaffolds: Synthesis, SAR, and Emerging Targets

Executive Summary

N-aryl anthranilic acids, commonly known as fenamates, represent a privileged scaffold in medicinal chemistry. Historically categorized strictly as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) acting via Cyclooxygenase (COX) inhibition, recent proteomic and electrophysiological profiling has revealed a "dirty" pharmacological profile with high therapeutic potential.

This guide moves beyond the basic NSAID classification to explore the non-canonical targets of fenamates—specifically the NLRP3 inflammasome , VRAC ion channels , and Sp1 transcription factors . It provides researchers with a modernized synthetic framework, transitioning from the harsh conditions of the classic Ullmann condensation to precision Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Chemical Architecture & Structure-Activity Relationship (SAR)

The fenamate scaffold consists of an anthranilic acid (2-aminobenzoic acid) core linked to an aryl ring via a secondary amine. The biological activity is tightly governed by the torsion angle between the two aromatic rings and the acidity of the carboxylic group.

1.1 The Core Scaffold

The molecule comprises two distinct domains:

  • Ring A (Acidic Domain): The benzoic acid moiety. Essential for anchoring to the COX active site (interaction with Arg-120).

  • Ring B (Hydrophobic Domain): The N-aryl ring. Substituents here dictate steric fit and metabolic stability.

1.2 SAR Matrix

The following table synthesizes decades of medicinal chemistry data into actionable design rules.

DomainModificationEffect on ActivityMechanistic Insight
Linker N-H replacement (e.g., N-CH3, O, S)Drastic Loss The secondary amine is crucial for H-bonding and maintaining the active "twisted" conformation.
Ring A COOH to Tetrazole/Hydroxamic acidRetained/Modified Bioisosteres can improve pharmacokinetics but may alter COX-1 vs COX-2 selectivity.
Ring B Ortho substitution (2', 6')Increased Potency Forces the rings out of coplanarity (non-planar), locking the active conformation (e.g., Meclofenamic acid).
Ring B Meta substitution (3')Variable Often improves lipophilicity; CF3 groups (Flufenamic acid) enhance metabolic stability.
Ring B Para substitution (4')Decreased Potency Often leads to steric clash within the hydrophobic channel of the target protein.
Synthetic Methodologies

The synthesis of fenamates has evolved from copper-mediated "brute force" chemistry to elegant transition-metal catalysis.

2.1 The Evolution: Ullmann vs. Buchwald-Hartwig

The classic Ullmann Condensation requires high temperatures (140°C+), strong bases, and stoichiometric copper, often failing with sterically hindered anilines (e.g., 2,6-dichloroaniline). The Buchwald-Hartwig Amination offers a superior alternative, operating at lower temperatures with broader functional group tolerance.

Synthesis_Workflow cluster_Ullmann Classic Route (Ullmann) cluster_Buchwald Modern Route (Buchwald-Hartwig) Start Starting Materials (2-Halobenzoic ester + Aniline) U_Cond Conditions: Cu powder/CuI, K2CO3, DMF Delta (140°C) Start->U_Cond Route A B_Cond Conditions: Pd(OAc)2 / BINAP Cs2CO3, Toluene, 100°C Start->B_Cond Route B (Preferred) U_Result Low Yield (Steric Hindrance) U_Cond->U_Result Hydrolysis Ester Hydrolysis (LiOH/THF) U_Result->Hydrolysis If successful B_Cond->Hydrolysis B_Result High Yield (Broad Scope) Final N-Aryl Anthranilic Acid Hydrolysis->Final

Figure 1: Comparative synthetic workflow. The Buchwald-Hartwig route is preferred for hindered analogs.

2.2 Protocol: Palladium-Catalyzed Synthesis of Methyl N-(2,6-dichlorophenyl)anthranilate

This protocol is optimized for sterically hindered substrates, mimicking the synthesis of Meclofenamic acid precursors.

Reagents:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • 2,6-Dichloroaniline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: BINAP (racemic) (3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a characteristic orange-red (formation of the active Pd-ligand complex).

  • Reagent Addition: Introduce Methyl 2-bromobenzoate, 2,6-Dichloroaniline, and Cs₂CO₃ under a positive stream of Argon.

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The limiting reagent (bromide) spot should disappear. A blue fluorescent spot (anthranilate) often appears under UV (365 nm).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Hydrolysis (Final Step): Dissolve the isolated ester in THF:MeOH:H₂O (3:1:1). Add LiOH (3 equiv) and stir at 60°C for 2 hours. Acidify with 1N HCl to pH 2 to precipitate the final N-aryl anthranilic acid.

Pharmacological Mechanisms: Beyond COX Inhibition[1][2][3]

While fenamates are canonical COX inhibitors, their utility in drug development now lies in their polypharmacology .

3.1 Canonical Pathway: COX Inhibition

Fenamates bind to the hydrophobic channel of COX-1 and COX-2. The carboxylate group interacts with Arg-120 and Tyr-355 at the base of the active site, while the N-aryl group projects into the hydrophobic pocket.

  • Selectivity: Most are non-selective or slightly COX-2 preferential (e.g., Meclofenamate).

3.2 Non-Canonical Pathways (High-Value Targets)

Recent research has validated fenamates as potent inhibitors of the NLRP3 Inflammasome and modulators of ion channels.

  • NLRP3 Inflammasome / VRAC:

    • Mechanism: Fenamates (specifically Mefenamic and Flufenamic acid) inhibit Volume-Regulated Anion Channels (VRAC/Cl⁻ channels).

    • Effect: This blockade prevents the chloride efflux required for NLRP3 assembly and activation.

    • Therapeutic Implication: Potential repurposing for Alzheimer’s Disease (microglial activation) and Type 2 Diabetes.[1]

  • Anticancer (Sp1 Degradation):

    • Drug: Tolfenamic Acid.[2]

    • Mechanism: Promotes the degradation of Specificity Protein 1 (Sp1), a transcription factor overexpressed in tumors. This downregulates Survivin and VEGF.

Mechanism_Action cluster_Canonical Canonical (Inflammation/Pain) cluster_NonCanonical Non-Canonical (Neurodegeneration/Cancer) Fenamate Fenamate Analog (e.g., Mefenamic Acid) COX COX-1 / COX-2 Enzymes Fenamate->COX Inhibits (IC50 ~0.1-5 µM) VRAC VRAC (Cl- Channel) Fenamate->VRAC Blocks (IC50 ~10-50 µM) PGE2 Prostaglandin E2 Synthesis COX->PGE2 Catalyzes Pain Pain & Inflammation PGE2->Pain Promotes NLRP3 NLRP3 Inflammasome Assembly VRAC->NLRP3 Cl- Efflux Required IL1B IL-1β Release NLRP3->IL1B Activates

Figure 2: Dual mechanism of action. Fenamates act as "dirty drugs" blocking both Prostaglandin synthesis and NLRP3 inflammasome assembly.

Therapeutic Landscape & Drug Comparison[4]
Generic NameKey SubstituentsHalf-Life (t1/2)Primary IndicationEmerging Application
Mefenamic Acid 2',3'-dimethyl2 hoursDysmenorrhea, PainAlzheimer's (NLRP3 inhibition)
Meclofenamate 2',6'-dichloro-3'-methyl2-3 hoursRheumatoid ArthritisChloride Channel Blocker
Tolfenamic Acid 3'-chloro-2'-methyl2 hoursMigraineAnticancer (Sp1 degradation)
Flufenamic Acid 3'-trifluoromethyl3 hours(Topical/Oral) PainIon Channel Modulator (TRP/GABA)
Future Directions: PROTACs and Hybrids

The fenamate scaffold is currently being engineered into PROTACs (Proteolysis Targeting Chimeras). By linking the fenamate (as a warhead for COX or a specific protein binder) to an E3 ligase ligand, researchers aim to degrade pathogenic proteins rather than just inhibit them. Additionally, Fenamate-Cholinesterase Inhibitor hybrids are in development to treat the dual pathology of Alzheimer's (neuroinflammation + acetylcholine deficit).

References
  • Winder, C. V., et al. (1963). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics. Link

  • Daniels, M. J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models."[1][3][4] Nature Communications.[4] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Sankpal, U. T., et al. (2012). "Tolfenamic acid and its analogs as Sp1 inhibitors for cancer therapy." Expert Opinion on Investigational Drugs. Link

  • Peretto, I., et al. (2005). "Medicinal chemistry of the fenamates: a review." Current Medicinal Chemistry. Link

Sources

Exploratory

A Technical Guide to the Comprehensive Solubility Assessment of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

Abstract The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimately, its therapeutic efficacy. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimately, its therapeutic efficacy. This guide addresses 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, a molecule belonging to the anthranilic acid derivatives, a class known for its pharmacological activity. Due to the limited availability of public domain solubility data for this specific compound, this document provides a comprehensive framework for its systematic solubility characterization. We will detail the theoretical underpinnings, present robust experimental protocols grounded in international regulatory standards, and explain how to interpret the resulting data to guide critical drug development decisions. By leveraging established methodologies and drawing parallels with structurally similar compounds, this whitepaper serves as a definitive guide for researchers tasked with evaluating this promising molecule.

Introduction: The Imperative of Solubility in Drug Development

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is an N-substituted anthranilic acid derivative. Its structure, featuring a carboxylic acid moiety, suggests it is a weak acid, while the substituted phenyl rings confer significant lipophilicity. This combination of properties is common among many non-steroidal anti-inflammatory drugs (NSAIDs).

The journey from a promising chemical entity to a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being paramount for orally administered dosage forms. Poor solubility can lead to low and erratic absorption, undermining clinical efficacy. The Biopharmaceutics Classification System (BCS) provides a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability, guiding formulation strategies and regulatory decisions.[1][2][3][4] Based on its structure, 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is anticipated to be a BCS Class II compound (low solubility, high permeability), where the dissolution rate is the limiting step for absorption.

This guide outlines the essential studies required to build a complete solubility profile for this compound, enabling informed decisions in preformulation and formulation development.

Physicochemical Profile and Theoretical Considerations

A molecule's structure dictates its solubility behavior. Key features of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid include:

  • Weakly Acidic Nature : The carboxylic acid group (pKa ≈ 4-5) will be ionized at higher pH levels (e.g., in the intestine) and non-ionized at low pH (e.g., in the stomach). This makes its aqueous solubility highly dependent on pH.[5][6] The solubility of a weak acid increases as the pH rises above its pKa, due to the formation of the more soluble anionic salt form.[6][7]

  • Lipophilicity : The presence of two aromatic rings, a methyl group, and a methoxy group contributes to a high degree of lipophilicity, predicting low intrinsic aqueous solubility. This is balanced by polar functional groups (amine, carboxylic acid, methoxy ether) that allow for some interaction with polar solvents.

  • Polymorphism : Like many related compounds, this molecule may exist in different crystalline forms (polymorphs), each possessing a unique solubility profile.[8][9] It is crucial to characterize the solid form being used in all solubility experiments.

Given these characteristics, a comprehensive solubility assessment must investigate its behavior across a physiological pH range and in various organic solvents relevant to manufacturing and formulation.

Experimental Determination of Equilibrium Solubility

The gold standard for determining the intrinsic solubility of a compound is the Saturation Shake-Flask Method .[10][11] This method measures the equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when excess solid is present.[12]

Core Protocol: Saturation Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved.

Objective: To determine the equilibrium solubility of the compound in a specified solvent at a controlled temperature.

Materials:

  • 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (characterized solid form)

  • Selected solvent (e.g., pH 1.2 buffer, ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (e.g., 37 ± 1°C for physiological relevance)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Step-by-Step Methodology:

  • Preparation : Add an excess amount of the solid compound to a series of vials containing a known volume of the solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.

  • Equilibration : Seal the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C for standard conditions or 37°C for biopharmaceutical studies). Agitate the samples for a predetermined period (e.g., 24-72 hours).

    • Causality: Continuous agitation facilitates the dissolution process and ensures the entire volume of the solvent is exposed to the solid. The extended timeframe is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.

  • Sampling : Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.

    • Trustworthiness: Filtration is a critical step. Failure to remove microscopic solid particles will lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the solute.

  • Dilution & Analysis : Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound.

  • Confirmation of Equilibrium : To validate that equilibrium has been reached, collect and analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

Diagram: Equilibrium Solubility Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Confirmation A Add excess solid API to solvent in vials B Agitate at controlled temperature (e.g., 37°C) for 24-72 hours A->B C Settle suspension B->C D Withdraw supernatant C->D E Filter (e.g., 0.22 µm) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G H Compare time points (24, 48, 72h) G->H I Equilibrium Confirmed? H->I I->G No J Report Solubility Value I->J Yes

Caption: Workflow for the Saturation Shake-Flask Solubility Method.

pH-Dependent Solubility Profile for BCS Classification

For oral drug candidates, understanding solubility across the gastrointestinal (GI) tract's pH range is mandatory. International Council for Harmonisation (ICH) guidelines specify the conditions for these studies to determine BCS classification.[13][14][15][16]

Protocol: pH-Solubility Profile Determination

Objective: To measure the equilibrium solubility of the compound in aqueous buffers across the pH range of 1.2 to 6.8 at 37°C.

Methodology:

  • Media Preparation : Prepare a minimum of three aqueous buffers as specified by ICH M9 guidelines:

    • pH 1.2 (typically 0.1 N HCl)

    • pH 4.5 (typically acetate buffer)

    • pH 6.8 (typically phosphate buffer)

    • If the compound's pKa falls within this range, an additional buffer at the pKa value should be tested.[16]

  • Solubility Measurement : For each buffer system, perform the Saturation Shake-Flask Method as described in Section 3.1, ensuring the temperature is strictly maintained at 37 ± 1°C.

  • pH Verification : It is essential to measure the pH of the supernatant at the end of the equilibration period to ensure the buffer capacity was sufficient to control the pH after the addition of the acidic compound.[13][16]

  • Data Analysis : Plot the measured solubility (often on a logarithmic scale) against the final measured pH. This creates the pH-solubility profile.

BCS High Solubility Criteria

A drug substance is classified as highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the entire pH range of 1.2–6.8 at 37°C.[13][14] The lowest measured solubility value across this range is used for the classification.

Solubility in Organic Solvents and Co-Solvent Systems

Solubility data in non-aqueous systems is vital for developing synthetic routes, purification processes (crystallization), and enabling formulations such as injectables or topical products.[8][9]

Recommended Solvents for Characterization

A diverse set of solvents should be tested to understand the compound's behavior. The results for the structurally similar mefenamic acid provide a useful reference point. Mefenamic acid generally shows high solubility in dipolar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in water and nonpolar solvents.[8][9]

Table 1: Recommended Solvents for Solubility Screening and Anticipated Behavior

Solvent ClassExample SolventsRationale & Expected Outcome for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Polar ProticEthanol, Methanol, Propan-2-ol (IPA)Moderate solubility expected. These solvents can both donate and accept hydrogen bonds, interacting with the carboxylic acid and amine groups.[8][9][17]
Dipolar AproticAcetone, Ethyl Acetate, Dimethylformamide (DMF)High solubility expected. These solvents can accept hydrogen bonds and have high polarity, effectively solvating the polar parts of the molecule without competing for hydrogen bond donation.[8][9][17]
Nonpolar AproticHeptane, Hexane, CyclohexanePoor solubility expected. These solvents lack polarity and cannot interact favorably with the polar functional groups of the molecule.[8][9]
Data Presentation

Solubility data should be tabulated clearly, expressing concentration in multiple units (e.g., mg/mL, molarity, mole fraction) for broad utility.

Table 2: Hypothetical Solubility Data Summary at 298.15 K (25°C)

SolventSolvent ClassSolubility (mg/mL)Solubility (Mole Fraction, x10⁻³)
Water (pH 7.0)Polar ProticValue to be determinedValue to be determined
EthanolPolar ProticValue to be determinedValue to be determined
AcetoneDipolar AproticValue to be determinedValue to be determined
Ethyl AcetateDipolar AproticValue to be determinedValue to be determined
HeptaneNonpolar AproticValue to be determinedValue to be determined

Conclusion and Strategic Implications

This technical guide provides a rigorous, authoritative framework for the complete solubility characterization of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. By systematically applying the detailed protocols—from the foundational shake-flask method to pH-dependent profiling and organic solvent screening—researchers can generate the high-quality, reliable data necessary for informed drug development.

The resulting solubility profile will be instrumental in:

  • BCS Classification : Formally classifying the compound to guide regulatory and formulation pathways.

  • Formulation Strategy : Identifying appropriate formulation approaches, such as salt formation, co-solvents, or particle size engineering, to overcome potential solubility limitations.

  • Process Chemistry : Selecting suitable solvents for synthesis, purification, and crystallization.

A thorough understanding of solubility is not merely a data collection exercise; it is a fundamental pillar of risk mitigation and strategic planning in the successful development of new therapeutic agents.

References

  • Fauzi, M. F., Partiban, R., & Sairi, S. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12), 3464–3470. [Link]

  • Löbenberg, R., & Amidon, G. L. (2000). Modern bioavailability, bioequivalence and biopharmaceutics classification system. New scientific approaches to international regulatory standards. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 3–12.
  • CORE. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]

  • IQPC. (n.d.). BCS: An Approach to Formulation & Development. [Link]

  • Wikipedia. (2023). Biopharmaceutics Classification System. [Link]

  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Singh, S., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Research Reviews, 12(3), 194-206.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • ECA Academy. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

  • Al-Omar, M. A., & Al-Mohizea, A. M. (2021). Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. Journal of the Serbian Chemical Society, 86(4), 443-454.
  • Japanese Pharmacopoeia. (n.d.). Mefenamic Acid / Official Monographs for Part I. [Link]

  • ResearchGate. (n.d.). Solubilization of mefenamic acid. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • ResearchGate. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Cheméo. (n.d.). Chemical Properties of Mefenamic Acid (CAS 61-68-7). [Link]

  • MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • PubMed. (1983). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • Fiveable. (2025). pH and Solubility - AP Chem. [Link]

  • Taiwan Food and Drug Administration. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-based Biowaivers: Questions and Answers. [Link]

  • Dissolution Technologies. (2014). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

Sources

Foundational

Biological Activity of 2-Methoxy-5-Methyl Substituted Fenamates: Technical Guide

This guide details the technical specifications, pharmacological mechanisms, and experimental evaluation of 2-methoxy-5-methyl substituted fenamates (N-(2-methoxy-5-methylphenyl)anthranilic acid derivatives). These compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, pharmacological mechanisms, and experimental evaluation of 2-methoxy-5-methyl substituted fenamates (N-(2-methoxy-5-methylphenyl)anthranilic acid derivatives). These compounds represent a specific optimization of the fenamate scaffold, distinct from canonical NSAIDs like Mefenamic Acid (2,3-dimethyl) or Tolfenamic Acid (3-chloro-2-methyl) by the introduction of an electron-donating methoxy group at the ortho position.

Chemical Identity & Structural Logic

The core pharmacophore is the N-phenylanthranilic acid (fenamate) scaffold. The specific substitution pattern—2-methoxy-5-methyl on the aniline ring—introduces unique electronic and steric properties that differentiate it from standard fenamates.

  • Core Scaffold: Anthranilic acid (2-aminobenzoic acid).

  • N-Substituent: 2-methoxy-5-methylaniline.

  • Key Interaction: The secondary amine (-NH-) serves as a hydrogen bond donor, while the carboxylic acid (-COOH) binds to the cationic site of the Cyclooxygenase (COX) enzyme.

Structure-Activity Relationship (SAR) Analysis

The 2-methoxy group replaces the lipophilic methyl group found in Mefenamic acid.

  • Electronic Effect: The methoxy group is a strong electron donor (resonance), increasing the electron density of the aniline ring. This can enhance the nucleophilicity of the nitrogen, potentially strengthening the drug-receptor interaction.

  • Steric/Binding Effect: The 2-methoxy group acts as a hydrogen bond acceptor (unlike the 2-methyl group). This allows for additional anchoring within the COX active site (specifically the hydrophobic channel), potentially altering selectivity between COX-1 and COX-2.

  • Metabolic Stability: The 5-methyl group blocks the para position relative to the amine (if counted from the amine as 1, methoxy is 2, methyl is 5), preventing rapid oxidative metabolism at this reactive site.

Pharmacological Mechanism

Primary Target: Cyclooxygenase (COX) Inhibition

Like other fenamates, 2-methoxy-5-methyl derivatives function as non-selective COX inhibitors but often exhibit a preference for COX-2 depending on the specific steric bulk.

  • Mechanism: Competitive inhibition of the arachidonic acid binding site.

  • Outcome: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to analgesic, antipyretic, and anti-inflammatory effects.

Secondary Targets: Ion Channel Modulation

Fenamates are unique among NSAIDs for their ability to modulate ion channels.

  • Slo2.1 Channels: Fenamates activate sodium-activated potassium channels (Slo2.1). The 2-methoxy substitution maintains the lipophilicity required for this allosteric modulation, potentially contributing to efficacy in neuropathic pain.

  • GABA_A Receptors: Some fenamate derivatives act as positive allosteric modulators, enhancing inhibitory transmission.

Visualization: Signaling Pathway

Fenamate_Signaling Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 Fenamate 2-methoxy-5-methyl Fenamate Fenamate->COX1 Inhibits Fenamate->COX2 Inhibits Slo2 Slo2.1 K+ Channel Fenamate->Slo2 Activates PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 Hyperpol Hyperpolarization (Pain Dampening) Slo2->Hyperpol

Caption: Dual mechanism of action: COX inhibition blocks prostaglandin synthesis, while Slo2.1 activation dampens neuronal excitability.

Synthesis Protocol

The synthesis follows a modified Ullmann Condensation , coupling o-chlorobenzoic acid with the specific aniline.

Reagents
  • Substrate A: 2-Chlorobenzoic acid (1.0 eq)

  • Substrate B: 2-Methoxy-5-methylaniline (1.1 eq)

  • Catalyst: Copper powder (0.1 eq) or Cupric Oxide (CuO)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Isoamyl alcohol

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) and 2-methoxy-5-methylaniline (15.1 g, 0.11 mol) in 50 mL of DMF.

  • Basification: Add anhydrous

    
     (27.6 g, 0.2 mol) to the mixture.
    
  • Catalysis: Add copper powder (0.6 g).

  • Reflux: Heat the reaction mixture to 130–140°C for 6–8 hours. Monitor progress via TLC (Mobile phase: Benzene:Methanol 9:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into 500 mL of ice-cold water.

    • Acidify with dilute HCl (2N) until pH ~3–4. A solid precipitate will form.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to yield the target fenamate.

Self-Validation Check: The melting point should be distinct from the starting aniline. The IR spectrum must show the disappearance of the aniline -NH2 doublet and the appearance of a secondary amine -NH stretch (~3300 cm⁻¹) and carboxylic acid C=O (~1680 cm⁻¹).

Biological Evaluation Protocols

A. In Vitro COX Inhibition Assay

To quantify potency (


) against COX-1 and COX-2.
  • System: Use a colorimetric COX inhibitor screening kit (e.g., utilizing TMPD oxidation).

  • Enzyme Prep: Recombinant human COX-1 and COX-2.

  • Procedure:

    • Incubate enzyme with test compound (0.01 µM – 100 µM) for 10 mins.

    • Add Arachidonic Acid and TMPD (colorimetric substrate).

    • Measure absorbance at 590 nm.

  • Calculation: % Inhibition =

    
    .
    
B. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The gold standard for assessing acute anti-inflammatory activity.

  • Animals: Wistar albino rats (150–200 g), n=6 per group.

  • Dosing:

    • Group I: Control (Vehicle, e.g., CMC).

    • Group II: Standard (Mefenamic Acid, 20 mg/kg p.o.).

    • Group III: Test Compound (2-methoxy-5-methyl fenamate, 20 mg/kg p.o.).

  • Induction: 30 mins post-dosing, inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

  • Data Analysis: Calculate % Inhibition of edema relative to control.

Quantitative Data Summary (Expected Range based on Fenamate Class)
ParameterMefenamic Acid (Standard)2-Methoxy-5-Methyl Fenamate (Target)Note
COX-1 IC50 ~0.5 µM0.4 – 0.8 µM Potent inhibition expected.
COX-2 IC50 ~5.0 µM2.0 – 4.0 µM Methoxy group may improve COX-2 fit.
Edema Inhibition (3h) 45 – 50%50 – 60% Enhanced polarity may improve bioavailability.
LogP (Lipophilicity) 5.1~4.5 Lower LogP due to methoxy oxygen.

References

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Source: National Institutes of Health (PMC) [Link]

  • Synthesis and Anti-inflammatory Activity of N-aryl Anthranilic Acid Derivatives. Source: Indian Journal of Pharmaceutical Sciences [Link]

  • Newer N-substituted Anthranilic Acid Derivatives as Potent Anti-inflammatory Agents. Source: PubMed [Link]

  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Source: Indian Journal of Pharmaceutical Education and Research [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid via Ullmann Coupling

-(2-methoxy-5-methylphenyl)anthranilic acid using Modified Ullmann-Goldberg conditions. Abstract This application note details the synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a functionalized -arylanth...

Author: BenchChem Technical Support Team. Date: February 2026


-(2-methoxy-5-methylphenyl)anthranilic acid using Modified Ullmann-Goldberg conditions.

Abstract

This application note details the synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a functionalized


-arylanthranilic acid (fenamic acid) derivative. The protocol utilizes a copper-catalyzed Ullmann-Goldberg condensation  between 2-chlorobenzoic acid and 2-methoxy-5-methylaniline (p-cresidine). While classical Ullmann conditions often require harsh temperatures (>200°C), this guide prioritizes a modified catalytic approach  using Copper(I) Iodide (CuI) and an amino acid ligand (L-Proline) to enable reaction efficiency at moderate temperatures (90–110°C). A robust industrial protocol using copper powder is also provided for scale-up comparison.

Introduction & Retrosynthetic Analysis

Target Molecule Significance

The target molecule belongs to the class of fenamic acids , which are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Mefenamic acid, Tolfenamic acid) and as versatile intermediates for acridone alkaloids and quinolone antibiotics .[1][2] The specific substitution pattern (2-methoxy-5-methyl) introduces electron-donating characteristics that influence the electronic properties of the resulting secondary amine, critical for subsequent cyclization reactions or biological activity.

Retrosynthesis

The most direct disconnection is the C–N bond between the anthranilic acid nitrogen and the phenyl ring. The Ullmann-Goldberg reaction is the standard method for forming C(sp


)–N bonds using aryl halides and anilines in the presence of a carboxylic acid ortho-directing group.

Disconnection Strategy:

  • Electrophile: 2-Chlorobenzoic acid (The carboxylate group coordinates Cu, facilitating the oxidative addition).

  • Nucleophile: 2-Methoxy-5-methylaniline (p-Cresidine).

Retrosynthesis Target Target: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid Precursors Precursors: 2-Chlorobenzoic acid + 2-Methoxy-5-methylaniline Target->Precursors C-N Disconnection (Ullmann-Goldberg)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Reaction Mechanism (The "Why")

The success of the Goldberg reaction relies on the ortho-effect of the carboxylic acid. Unlike standard Ullmann couplings, the carboxylate acts as a bidentate ligand, stabilizing the copper intermediate.

  • Coordination: The base (

    
    ) deprotonates the benzoic acid. The resulting carboxylate coordinates to Cu(I).
    
  • Oxidative Addition: The aryl chloride undergoes oxidative addition to the Cu(I) center (rate-limiting step).

  • Ligand Exchange: The aniline (p-cresidine) displaces a ligand on the Cu(III) species.

  • Reductive Elimination: The C–N bond forms, regenerating the Cu(I) catalyst and releasing the product.

Critical Insight: The use of L-Proline as an ancillary ligand in the modern protocol prevents catalyst aggregation and lowers the activation energy, allowing the reaction to proceed in DMSO at 90°C rather than DMF at reflux (150°C).

Experimental Protocols

Safety Warning (Critical)
  • 2-Methoxy-5-methylaniline (p-Cresidine): Classified as a Group 2B Carcinogen . Handle only in a fume hood with double nitrile gloves.

  • Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal.

Protocol A: Modern Catalytic Method (Recommended)

Best for: High purity, gram-scale synthesis, moderate temperature.

Reagents:

  • 2-Chlorobenzoic acid: 1.57 g (10.0 mmol)

  • 2-Methoxy-5-methylaniline: 1.65 g (12.0 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI): 190 mg (1.0 mmol, 10 mol%)

  • L-Proline: 230 mg (2.0 mmol, 20 mol%)

  • Potassium Carbonate (

    
    ): 2.76 g (20.0 mmol, 2.0 equiv)
    
  • Solvent: DMSO (10 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add 2-chlorobenzoic acid,

    
    , CuI, and L-Proline.
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times. This prevents oxidation of the Cu(I) catalyst to inactive Cu(II).
    
  • Addition: Add the 2-methoxy-5-methylaniline and DMSO via syringe under

    
     flow.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. The solution will typically turn deep blue/green.

  • Work-up:

    • Cool to room temperature.[3]

    • Pour the mixture into 100 mL of 1M HCl (aq). The acidification is crucial: it protonates the carboxylate product, causing it to precipitate, while converting unreacted aniline into its water-soluble hydrochloride salt.

    • Stir vigorously for 30 minutes.

  • Isolation: Filter the precipitate. Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ) to remove trace aniline.
  • Purification: Recrystallize from Ethanol/Water (3:1) or Glacial Acetic Acid if high purity is required.

Protocol B: Classic Industrial Method (Robust)

Best for: Scale-up (>50g), lower cost materials.

Reagents:

  • 2-Chlorobenzoic acid: 15.7 g (0.1 mol)

  • 2-Methoxy-5-methylaniline: 16.5 g (0.12 mol)

  • Copper Powder (activated): 0.5 g

  • Potassium Carbonate (anhydrous): 13.8 g

  • Solvent: DMF (50 mL) or Isoamyl alcohol

Procedure:

  • Combine all reagents in a 250 mL 3-neck flask fitted with a reflux condenser.

  • Heat to reflux (approx. 140–150°C) for 4–6 hours.

  • Steam Distillation (Optional but recommended for scale): Remove solvent and unreacted aniline by steam distillation.

  • Acidification: Treat the alkaline residue with activated charcoal, filter hot, and then acidify the filtrate with conc. HCl to pH 3–4.

  • Filtration: Collect the crude grey/brown solid.

Data & Characterization

Expected Analytical Data
TechniqueSignalAssignment
Physical State SolidPale yellow to greenish needles (recrystallized)
Melting Point 180–185°CTypical range for substituted fenamic acids

H NMR

9.5–10.0 ppm (s, 1H)
-NH- (Broad singlet, exchangeable)
(DMSO-

)

13.0 ppm (br s, 1H)
-COOH

3.75 ppm (s, 3H)
-OCH


2.25 ppm (s, 3H)
-CH


6.7–8.0 ppm (m, 7H)
Aromatic protons (Complex splitting)
MS (ESI-)

256.1
[M-H]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Catalyst OxidationEnsure strict

atmosphere; use fresh CuI.
Stalled Reaction Poor SolubilitySwitch solvent to DMF or NMP; increase temp to 110°C.
Blue Product Copper ContaminationWash crude solid with dilute EDTA solution or aqueous ammonia.
Oily Product Impure AnilinePerform acid-base extraction: Dissolve in NaOH, wash with ether (removes aniline), then acidify aqueous layer.

Process Workflow Diagram

Workflow Start Start: 2-Chlorobenzoic Acid + p-Cresidine Reagents Add Catalyst: CuI + L-Proline + K2CO3 Solvent: DMSO Start->Reagents Reaction Reaction: Heat at 90°C, 12-16h (N2 Atmosphere) Reagents->Reaction Quench Quench: Pour into 1M HCl (Precipitates Product) Reaction->Quench Filter Filtration: Collect Solid Wash with Water/EtOH Quench->Filter Purify Purification: Recrystallize (EtOH/H2O) or Acid-Base Extraction Filter->Purify Final Final Product: 2-((2-Methoxy-5-methylphenyl)amino) benzoic acid Purify->Final

Figure 2: Operational workflow for the modern catalytic synthesis protocol.

References

  • Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of the American Chemical Society, vol. 120, no. 48, 1998, pp. 12459–12467. Link

  • Goldberg, I. "Ueber Phenylirung von primären aromatischen Aminen." Berichte der deutschen chemischen Gesellschaft, vol. 39, 1906, pp. 1691.
  • Deng, W., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Nucleophiles." Chemical Society Reviews, vol. 38, 2009, pp. 3183-3206. (Review of Modern Conditions).
  • PubChem Compound Summary. "2-Methoxy-5-methylaniline (p-Cresidine)." National Center for Biotechnology Information. Link

  • Kuninobu, Y., et al. "Synthesis of N-Aryl Anthranilic Acids via Ullmann Coupling." Organic Syntheses, vol. 89, 2012.

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-(4-methoxy-2-methylanilino)benzoic Acid via Ullmann Condensation

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid, a derivative of N-aryl anthranilic a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid, a derivative of N-aryl anthranilic acid, through the Ullmann condensation of 2-chlorobenzoic acid and p-cresidine. N-aryl anthranilic acids are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory properties.[1][2] This protocol offers a detailed, step-by-step methodology, grounded in established chemical principles, to ensure a reproducible and efficient synthesis. The causality behind experimental choices, safety protocols, and methods for purification and characterization are thoroughly discussed to provide a self-validating system for researchers.

Introduction: The Ullmann Condensation for C-N Bond Formation

The formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine is a cornerstone of modern organic synthesis, pivotal in the creation of numerous pharmaceuticals and functional materials. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a classic and robust method for achieving this transformation.[3][4] While newer palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann reaction remains a cost-effective and reliable option, particularly for large-scale industrial applications.[5][6]

This protocol details the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid by reacting 2-chlorobenzoic acid with p-cresidine (4-methoxy-2-methylaniline). The reaction proceeds via a copper-catalyzed mechanism where the amine displaces the chloride on the benzoic acid ring. A base, typically anhydrous potassium carbonate, is essential to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.[7] The choice of a high-boiling point solvent is critical to achieve the necessary reaction temperatures, often exceeding 150°C.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chlorobenzoic acid≥98%e.g., Sigma-Aldrich, Alfa AesarStore in a dry place.
p-Cresidine≥98%e.g., Sigma-Aldrich, TCIToxic and irritating; handle with care.[8]
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderede.g., Fisher ScientificEnsure it is dry before use.
Copper(I) oxide (Cu₂O)≥97%e.g., Sigma-AldrichCatalyst.
Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichHigh-boiling polar solvent.
Hydrochloric Acid (HCl)37% (concentrated)e.g., Fisher ScientificUsed for work-up.
Ethyl AcetateACS Gradee.g., Fisher ScientificFor extraction and chromatography.
HexaneACS Gradee.g., Fisher ScientificFor chromatography.
Deionized Water---Laboratory Supply---
Sodium Sulfate (Na₂SO₄)Anhydrouse.g., Fisher ScientificFor drying organic layers.
Round-bottom flask------Appropriate size for the reaction scale.
Reflux condenser---------
Magnetic stirrer with heating mantle---------
Thermometer---------
Separatory funnel---------
Rotary evaporator---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MilliporeSigmaFor reaction monitoring.
Buchner funnel and filter paper------For filtration.
Melting point apparatus------For characterization.
Safety Precautions

2-Chlorobenzoic Acid:

  • Causes serious eye irritation.[9]

  • Harmful if swallowed.[10]

  • Avoid dust formation and inhalation.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • In case of contact, rinse the affected area with plenty of water.

p-Cresidine:

  • Toxic and irritating.[8] May cause cancer.[13]

  • Avoid exposure; obtain special instructions before use.[8]

  • Wear appropriate PPE, including gloves and protective clothing.

  • Handle in a well-ventilated area or a chemical fume hood.[14]

  • In case of skin contact, wash thoroughly with soap and water.[8][15]

General Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • High temperatures are required; use appropriate caution when handling the heating mantle.

  • DMF is a high-boiling solvent; avoid inhaling its vapors.

Experimental Protocol

This protocol is adapted from established Ullmann condensation procedures for the synthesis of N-aryl anthranilic acids.[7][16]

Reaction Setup
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-chlorobenzoic acid (1.57 g, 10 mmol, 1.0 eq).

  • Add p-cresidine (1.37 g, 10 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Add copper(I) oxide (0.14 g, 1 mmol, 0.1 eq) as the catalyst.

  • Add 50 mL of anhydrous dimethylformamide (DMF).

Reaction Execution
  • With gentle stirring, heat the reaction mixture to 150-160°C using a heating mantle.

  • Maintain this temperature and continue stirring under reflux for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC System: Ethyl acetate/Hexane (e.g., 3:7 v/v) with a few drops of acetic acid.

    • Visualization: UV light (254 nm). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Work-up and Purification
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water.

  • Acidify the aqueous solution to pH 2-3 by slowly adding concentrated hydrochloric acid with constant stirring. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any remaining salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.

    • Column Chromatography: Silica gel, eluting with a gradient of ethyl acetate in hexane.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Chlorobenzoic Acid - p-Cresidine - K₂CO₃ - Cu₂O - DMF B Heat to 150-160°C (8-12 hours) A->B C Monitor by TLC B->C D Cool to RT C->D E Pour into Water D->E F Acidify with HCl E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallize or Column Chromatography H->I J 2-(4-methoxy-2-methylanilino)benzoic acid I->J Final Product

Caption: Experimental workflow for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid.

Results and Discussion

The expected product of this reaction is 2-(4-methoxy-2-methylanilino)benzoic acid. The yield of the reaction can be influenced by factors such as reaction time, temperature, and the purity of the reagents. A typical yield for this type of Ullmann condensation is in the range of 60-80%.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of the following analytical techniques:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O (carboxylic acid), and O-H (carboxylic acid) functional groups.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of all protons in the molecule, confirming the structure.

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-methoxy-2-methylanilino)benzoic acid via the Ullmann condensation. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this valuable N-aryl anthranilic acid derivative for further investigation in drug discovery and materials science. The provided framework for reaction monitoring and product characterization ensures the integrity and reproducibility of the experimental results.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chlorobenzoic Acid, 98%. Retrieved from [Link]

  • ChemBK. (2025, August 19). p-Cresidine. Retrieved from [Link]

  • Atul Ltd. (2016, April 1). para Cresidine. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). p-Cresidine - HAZARD SUMMARY. Retrieved from [Link]

  • Sciencelab.com. (n.d.). 2-Chlorobenzoic Acid - Material Safety Data Sheet (MSDS).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Joshi, J. K., Patel, V. R., Patel, K., Rana, D., Shah, K., Patel, R., & Patel, R. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 696.
  • da Silva, F. S., de F. F. M. da Silva, V., & de A. Barbosa, L. C. (2008). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 19(8), 1640-1646.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • Mei, T. S., et al. (2012). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 77(15), 6533-6543.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Copper-Catalyzed Amination of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Letters, 4(20), 3517-3520.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Gund, P., & Shen, T. Y. (1977). A QSAR study of anti-inflammatory N-arylanthranilic acids. Journal of Medicinal Chemistry, 20(9), 1146-1152.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Copper-Catalyzed Synthesis of N-(2-methoxy-5-methylphenyl)anthranilic Acid

Introduction: The Significance of N-Aryl Anthranilic Acids N-aryl anthranilic acids, commonly known as fenamates, represent a critical pharmacophore in medicinal chemistry. These compounds are nitrogen isosteres of salic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Anthranilic Acids

N-aryl anthranilic acids, commonly known as fenamates, represent a critical pharmacophore in medicinal chemistry. These compounds are nitrogen isosteres of salicylic acid and form the structural core of several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and tolfenamic acid.[1][2] Their biological activity stems from their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. Beyond their anti-inflammatory properties, derivatives of this scaffold have been investigated for anticancer, antibacterial, and neuroprotective activities.[3][4][5]

The synthesis of N-(2-methoxy-5-methylphenyl)anthranilic acid, a specific fenamate derivative, serves as an exemplary case study for a robust and historically significant C-N cross-coupling reaction: the Ullmann Condensation.[6] This guide provides an in-depth exploration of the copper-catalyzed synthesis of this target molecule, elucidating the underlying mechanism, offering a detailed experimental protocol, and explaining the rationale behind critical process parameters for researchers in organic synthesis and drug development.

Mechanism and Rationale: The Ullmann Condensation

The formation of the C-N bond between an aryl halide and an amine, promoted by a copper catalyst, is known as the Ullmann condensation or, in modern variations, the Goldberg reaction.[6] While initially requiring harsh conditions—high temperatures and stoichiometric amounts of copper—the methodology has evolved. However, the fundamental principles remain a cornerstone of aromatic chemistry.

The reaction typically proceeds via a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be complex and dependent on the specific substrates and conditions.

Key Mechanistic Steps:
  • Formation of the Active Catalyst: The reaction often starts with a Cu(I) or Cu(II) salt. If a Cu(II) source is used, it is believed to be reduced in situ to the active Cu(I) species. In the presence of the amine and a base, a copper(I) amidate complex can be formed.[6]

  • Oxidative Addition: The active Cu(I) complex undergoes oxidative addition with the aryl halide (in this case, 2-chlorobenzoic acid). This is often the rate-determining step and results in a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the new C-N bond of the desired N-aryl anthranilic acid and regenerate a Cu(I) species, which re-enters the catalytic cycle.

Causality Behind Experimental Choices:
  • Copper Catalyst: While various forms of copper can be used, including copper powder, copper(I) salts (e.g., CuI), and copper oxides (e.g., CuO, Cu₂O), they all serve to generate the active Cu(I) catalyst.[7][8] The chosen protocol uses a combination of Cu and Cu₂O, which has been shown to be effective for the amination of chlorobenzoic acids.[8]

  • Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is essential.[7][9] Its primary role is to neutralize the hydrogen halide (HCl) formed during the reaction, driving the equilibrium towards product formation. It also facilitates the deprotonation of the amine, making it a more effective nucleophile.

  • Solvent: The Ullmann condensation traditionally requires high-boiling polar aprotic solvents to achieve the necessary reaction temperatures.[6] Solvents like 2-ethoxyethanol are effective as they can solvate the ionic intermediates and withstand temperatures exceeding 130°C, which is often required for the activation of less reactive aryl chlorides.[9]

  • Substrate Choice: The reaction couples an aniline derivative (2-methoxy-5-methylaniline) with a 2-halobenzoic acid. Using 2-chlorobenzoic acid is a cost-effective and common strategy.[9][10] A significant advantage of this copper-catalyzed method is its tolerance of the free carboxylic acid group, eliminating the need for protection and deprotection steps.[9][10]

Visualizing the Process

Catalytic Cycle of the Ullmann Condensation

Ullmann Condensation Cycle Cu_I Cu(I) Species Cu_III Cu(III) Intermediate [Ar-Cu(III)-NHR] Cu_I->Cu_III Oxidative Addition ArylHalide Ar-X (2-Chlorobenzoic Acid) ArylHalide->Cu_I Amine R-NH₂ (Aniline Derivative) Amine->Cu_III Ligand Exchange Cu_III->Cu_I Regeneration Product Product (N-Aryl Anthranilic Acid) Cu_III->Product Reductive Elimination HX HX Base Base (K₂CO₃) Base->Amine Deprotonation Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 2-Chlorobenzoic Acid 2-Methoxy-5-methylaniline B Add Catalyst (Cu/Cu₂O) & Base (K₂CO₃) A->B C Add Solvent (2-Ethoxyethanol) B->C D Heat to Reflux (e.g., 130-140°C) C->D E Cool to Room Temp. Dilute with Water D->E Monitor by TLC (24h) F Acidify with HCl (aq) to pH ~2-3 E->F G Precipitate Forms F->G H Filter Solid Product G->H I Wash with Warm Water H->I J Recrystallize from Ethanol/Water I->J K Dry to Obtain Pure Product J->K L L K->L Characterization (MP, NMR, IR)

Caption: Step-by-step workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl anthranilic acids via copper-catalyzed amination of 2-chlorobenzoic acid. [8][9] Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Ethoxyethanol is a reproductive toxin. Handle with extreme care. The reaction is conducted at high temperatures; use appropriate caution.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolEquiv.
2-Chlorobenzoic AcidC₇H₅ClO₂156.5710.01.57 g1.0
2-Methoxy-5-methylanilineC₈H₁₁NO137.1810.51.44 g1.05
Potassium CarbonateK₂CO₃138.2110.01.38 g1.0
Copper PowderCu63.550.957 mg0.09
Copper(I) OxideCu₂O143.090.4564 mg0.045
2-EthoxyethanolC₄H₁₀O₂90.12-5 mL-
Hydrochloric Acid (2M)HCl36.46-As needed-
Ethanol (95%)C₂H₅OH46.07-For recrystallization-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10.0 mmol), 2-methoxy-5-methylaniline (1.44 g, 10.5 mmol), potassium carbonate (1.38 g, 10.0 mmol), copper powder (57 mg, 0.9 mmol), and copper(I) oxide (64 mg, 0.45 mmol).

    • Add 5 mL of 2-ethoxyethanol to the flask.

    • Flush the apparatus with an inert gas (e.g., nitrogen or argon).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.

    • Maintain the reflux for 24 hours. The mixture will typically turn dark brown or black.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired [Mobile phase: Hexane:Ethyl Acetate (7:3) with 1% acetic acid].

  • Workup and Isolation:

    • After 24 hours, allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into 100 mL of water.

    • Stir vigorously and carefully acidify the aqueous solution by slowly adding 2M hydrochloric acid until the pH is approximately 2-3. This will protonate the carboxylate and precipitate the product.

    • A solid precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the filter cake thoroughly with warm water (3 x 20 mL) to remove inorganic salts and unreacted starting materials.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield N-(2-methoxy-5-methylphenyl)anthranilic acid as a solid.

Conclusion

The copper-catalyzed Ullmann condensation provides a reliable and scalable pathway for the synthesis of N-(2-methoxy-5-methylphenyl)anthranilic acid and its analogs. This method's key advantages include the use of inexpensive and readily available starting materials and catalysts, as well as its tolerance for the unprotected carboxylic acid functionality. [9][10]A thorough understanding of the reaction mechanism and the rationale behind the selection of reagents and conditions empowers researchers to optimize this transformation for the efficient production of valuable pharmaceutical intermediates. The protocol detailed herein serves as a robust starting point for scientists engaged in the synthesis of fenamate-class molecules and other complex N-aryl systems.

References

  • Ultrasound assisted rapid synthesis of mefenamic acid based indole derivatives under ligand free Cu-catalysis.
  • CN106380414A - Mefenamic acid and synthesis technology thereof.
  • New copper(ii)
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Ullmann condens
  • CN101704761B - Synthesis method of mefenamic acid.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI.
  • Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro.
  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives.
  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO.
  • Ullmann Coupling & other Cu C
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry.
  • Anthranilic acid. Wikipedia.
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic aci. SciSpace.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.
  • WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • An efficient copper-catalyzed N-arylation of amides: synthesis of N-arylacrylamides and 4-amido-N-phenylbenzamides. Organic & Biomolecular Chemistry.
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives.
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
  • Newer N-substituted anthranilic acid derivatives as potent anti-inflamm
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.

Sources

Application

Application Note: Recrystallization Solvents for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

[1] Executive Summary Compound: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid Class: N-Phenylanthranilic Acid Derivative (Fenamate) CAS Registry Number: Not widely listed as a commodity chemical; structurally analogous...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid Class: N-Phenylanthranilic Acid Derivative (Fenamate) CAS Registry Number: Not widely listed as a commodity chemical; structurally analogous to precursors of acridone alkaloids and specific NSAID derivatives.[1]

This guide details the purification protocols for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a lipophilic fenamate derivative typically synthesized via the Ullmann condensation of 2-chlorobenzoic acid and 2-methoxy-5-methylaniline (p-cresidine).[1] Due to the oxidative sensitivity of the electron-rich anisidine moiety and the use of copper catalysts in synthesis, crude isolates often contain persistent colored impurities and inorganic residues.[1]

This protocol prioritizes Glacial Acetic Acid and Ethanol/Water systems to achieve pharmaceutical-grade purity (>99.5%), addressing specific challenges such as "oiling out" and copper remediation.[1]

Solvent Selection Strategy

The selection of recrystallization solvents is governed by the zwitterionic yet predominantly lipophilic nature of the N-phenylanthranilic acid core.[1] The presence of the 2-methoxy and 5-methyl groups significantly increases lipophilicity compared to the parent anthranilic acid, making water an effective anti-solvent but a poor primary solvent.[1]

Solvent Performance Matrix
Solvent SystemRoleSolubility Profile (Hot/Cold)Impurity RejectionApplication Note
Glacial Acetic Acid Primary High / LowExcellent Best for removing colored oxidation byproducts and inorganic copper salts.[1] Yields dense, filterable crystals.[1]
Ethanol / Water (95:5) Secondary High / LowGood"Green" alternative.[1] Requires careful temperature control to prevent oiling out.[1]
Toluene TertiaryModerate / LowModerateUseful for removing highly polar tars, but may retain unreacted starting materials.[1]
Acetone / Water AlternativeHigh / Very LowGoodFast drying, but higher risk of oiling out than EtOH/Water.[1]

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization from Glacial Acetic Acid

Recommended for crude material with significant discoloration (brown/black) or residual copper (green tint).[1]

Rationale: Acetic acid acts as a protonating solvent that disrupts intermolecular hydrogen bonding, allowing high loading at boiling temperatures.[1] Upon cooling, the compound crystallizes effectively while polar impurities and metal salts remain in the mother liquor.[1]

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid into a round-bottom flask. Add Glacial Acetic Acid (3–5 mL per gram of solid).

  • Heating: Heat the mixture to boiling (approx. 118°C) with stirring until complete dissolution occurs.

    • Critical Control Point: If the solution is dark, add activated carbon (5% w/w) and reflux for 10 minutes. Filter hot through a pre-heated Celite pad to remove carbon and copper residues.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not force cooling with an ice bath initially, as this traps impurities.[1]

  • Finishing: Once heavy crystallization is observed, cool to 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the cake with a small volume of cold acetic acid , followed by copious amounts of water to remove acid traces.[1]

  • Drying: Dry in a vacuum oven at 60°C until constant weight.

Protocol B: Yield-Optimized Recrystallization from Ethanol/Water

Recommended for semi-pure material or when acetic acid traces are undesirable.[1]

Rationale: The "solvent/anti-solvent" method uses the high solubility of the fenamate in hot ethanol and its insolubility in water.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) (approx. 5–8 mL/g).[1]

  • Anti-Solvent Addition: While maintaining the boil, add hot water dropwise.

    • Visual Cue: Stop addition immediately when a persistent turbidity (cloudiness) appears.[1]

  • Re-dissolution: Add a few drops of ethanol to just clear the turbidity.[1]

  • Cooling: Remove from heat and allow to cool slowly.

    • Troubleshooting: If the product separates as an oil (oiling out), reheat to dissolve and add a seed crystal.[1] Stir vigorously during cooling.

  • Isolation: Filter and wash with 50% cold aqueous ethanol.

Process Logic & Workflow (Graphviz)

The following diagram illustrates the decision logic for purifying 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, specifically addressing the removal of copper catalysts common in Ullmann synthesis.

RecrystallizationWorkflow Start Crude Reaction Mixture (Ullmann Condensation) AcidPrecip Acid Precipitation (pH 3-4) Start->AcidPrecip CrudeSolid Crude Solid Isolated (Contains Cu salts, Tars) AcidPrecip->CrudeSolid Decision Assess Impurity Profile CrudeSolid->Decision AcOH_Process Dissolve in Boiling Glacial Acetic Acid (Add Activated Carbon if dark) Decision->AcOH_Process High Impurity EtOH_Process Dissolve in Boiling Ethanol Decision->EtOH_Process Moderate Impurity RouteA High Color/Copper Content RouteB Low Color/High Yield Needed HotFilter Hot Filtration (Celite) Removes Cu & Carbon AcOH_Process->HotFilter SlowCool Slow Cooling to 25°C Then 0°C HotFilter->SlowCool FinalFilter Filtration & Washing SlowCool->FinalFilter WaterAdd Add Hot Water to Turbidity EtOH_Process->WaterAdd Seed Seed & Slow Cool (Prevent Oiling Out) WaterAdd->Seed Seed->FinalFilter Dry Vacuum Dry (60°C) FinalFilter->Dry Product Pure 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (>99.5% HPLC) Dry->Product

Figure 1: Purification workflow emphasizing the divergence between Acetic Acid (purity focus) and Ethanol/Water (yield focus) protocols.[1]

Scientific Commentary & Troubleshooting

Mechanism of Impurity Removal

The synthesis of N-phenylanthranilic acids typically involves the copper-catalyzed coupling of an o-halobenzoic acid and an aniline (Ullmann reaction).[1]

  • Copper Removal: Copper salts are often chelated by the amino-acid functionality.[1] Glacial acetic acid is superior because copper acetates are soluble in the mother liquor, whereas in ethanol/water, copper complexes may co-precipitate.[1]

  • Oxidative Byproducts: The p-cresidine (2-methoxy-5-methylaniline) starting material is electron-rich and prone to oxidation, forming dark azo or quinoid impurities.[1] These are highly non-polar.[1] Activated carbon treatment in the hot solvent is essential for their removal.[1]

Troubleshooting "Oiling Out"

"Oiling out" occurs when the compound separates as a liquid phase before crystallizing.[1] This is common in Ethanol/Water systems if the water is added too quickly or the temperature drops too fast.[1]

  • Solution: Maintain the solution at boiling temperature during water addition. Ensure the vessel is scratched with a glass rod or seeded with pure crystals at the saturation point.[1]

References

  • Ullmann, F. (1903).[1] Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.[1] (Foundational chemistry for fenamate synthesis).[1] Link[1]

  • Winder, C. V., et al. (1962).[1] Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413.[1] (Establishes purification standards for fenamate class drugs). Link

  • Lyles, B. (2017).[1] Purification of Anthranilic Acid Derivatives. ScienceMadness Discussion & Protocols. (Practical insights on acetic acid recrystallization for colored impurities). Link

  • PubChem Compound Summary. (2025). N-phenylanthranilic acid derivatives. National Center for Biotechnology Information.[1] (Physicochemical property verification). Link

Sources

Method

Using 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid as an acridone intermediate

Application Note: High-Efficiency Synthesis of Functionalized Acridones via 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid Abstract This technical guide details the optimized protocol for the cyclization of 2-((2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Functionalized Acridones via 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid

Abstract

This technical guide details the optimized protocol for the cyclization of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid to form the tricyclic acridone scaffold. Acridones are a critical class of nitrogen heterocycles exhibiting potent antiviral, anticancer (DNA intercalation), and fluorescence properties. This note addresses the specific regiochemical considerations of the N-(2-methoxy-5-methylphenyl) substitution pattern, providing a robust method using Polyphosphoric Acid (PPA) to ensure high yield and purity. The protocol includes mechanistic insights, step-by-step experimental procedures, and troubleshooting for scale-up.

Introduction & Mechanistic Rationale

The transformation of N-phenylanthranilic acid derivatives into acridones is a classic example of an intramolecular Friedel-Crafts acylation. The precursor, 2-((2-methoxy-5-methylphenyl)amino)benzoic acid , presents a unique electronic and steric profile:

  • Electronic Activation: The N-aryl ring is activated by the methoxy (-OMe) and amino (-NH-) groups, facilitating electrophilic attack.

  • Regioselectivity: The cyclization occurs at the position ortho to the amine linkage. In this specific substrate, the 2'-position is blocked by a methoxy group. Consequently, cyclization is directed exclusively to the 6'-position , yielding 4-methoxy-1-methylacridin-9(10H)-one .

  • Steric Considerations: The resulting 1-methyl group is positioned peri to the carbonyl (C9), a configuration that is sterically demanding but thermodynamically stable under the high-temperature acidic conditions of the protocol.

Reaction Pathway

The reaction proceeds via the formation of an acylium ion intermediate generated by the dehydration of the carboxylic acid in PPA, followed by electrophilic aromatic substitution (SEAr) onto the electron-rich ring.

ReactionPathway Precursor 2-((2-Methoxy-5-methylphenyl) amino)benzoic acid Acylium Acylium Ion Intermediate Precursor->Acylium PPA, 110°C -H2O SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Intramolecular Attack at C6' Product 4-Methoxy-1-methylacridin- 9(10H)-one SigmaComplex->Product Aromatization -H+

Figure 1: Mechanistic pathway for the PPA-mediated cyclization of the anthranilic acid intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid SubstratePurity ≥98% (HPLC)
Polyphosphoric Acid (PPA) Cyclizing Agent/Solvent>83% Phosphate content (as P₂O₅)
Ammonium Hydroxide (NH₄OH) Neutralization28-30% Aqueous Solution
Ethanol / DMF RecrystallizationLaboratory Grade
Protocol A: Cyclization to Acridone

This protocol is optimized for 5.0 g scale.

  • Preparation:

    • Pre-heat an oil bath to 100°C .

    • Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer (preferred over magnetic due to high viscosity) and a thermometer.

  • Reaction Assembly:

    • Charge the flask with 50 g of Polyphosphoric Acid (PPA) .

    • Note: PPA is extremely viscous. Warming it to 60-80°C facilitates handling before adding the substrate.

    • Add 5.0 g (19.4 mmol) of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid in small portions to the stirring PPA. Ensure the solid is thoroughly dispersed.

  • Cyclization:

    • Increase the oil bath temperature to 110–120°C .

    • Stir the deep-colored mixture (often turning deep yellow or fluorescent green/red depending on impurities) for 2–3 hours .

    • Monitoring: Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid will disappear, and a highly fluorescent spot (the acridone) will appear near the baseline or with lower Rf depending on the plate type.

  • Quenching & Workup:

    • Cool the reaction mixture to 60–70°C . (Do not cool to RT, as PPA becomes glass-like).

    • Pour the warm reaction mass slowly into 300 mL of crushed ice/water with vigorous stirring. The acridone will precipitate as a yellow/green solid.

    • Stir the aqueous suspension for 30 minutes to hydrolyze any polyphosphate esters.

    • Neutralization (Critical): Basify the slurry to pH 8–9 using 28% Ammonium Hydroxide . This removes trapped acid and ensures the product is in the free base form.

    • Filter the solid using a Buchner funnel. Wash copiously with water until the filtrate is neutral.

  • Purification:

    • Dry the crude solid in an oven at 80°C.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol or Acetic Acid . If solubility is low, use DMF and precipitate with water.

    • Yield Expectation: 75–85% .

Protocol B: Synthesis of Precursor (If not commercially available)

Ullmann Condensation method.

  • Mix 2-chlorobenzoic acid (1.0 equiv), 2-methoxy-5-methylaniline (1.1 equiv), K₂CO₃ (2.0 equiv), and Cu powder (0.1 equiv) in DMF.

  • Reflux at 130–140°C for 4–6 hours.

  • Pour into water, acidify with HCl to precipitate the crude acid.

  • Recrystallize from ethanol to obtain the starting material for Protocol A.

Characterization & Data Analysis

The resulting 4-methoxy-1-methylacridin-9(10H)-one should exhibit the following spectral characteristics:

TechniqueExpected Signal/ObservationInterpretation
Appearance Bright yellow/green powderTypical of acridone chromophores.
Fluorescence Strong blue/green fluorescence in solutionDiagnostic of the acridone core.
¹H NMR (DMSO-d₆) δ ~10.5–11.5 ppm (s, 1H)NH proton (broad, exchangeable).[1]
δ ~3.9–4.0 ppm (s, 3H)Methoxy (-OCH₃) group.[1][2]
δ ~2.4–2.5 ppm (s, 3H)Methyl (-CH₃) group at C1.
δ ~8.2 ppm (d, 1H)Proton at C8 (peri to Carbonyl).
MS (ESI) [M+H]⁺ = 240.1 Consistent with formula C₁₅H₁₃NO₂.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Black Tar Temperature too high (>140°C)Acridones can decompose or polymerize at very high temps in PPA. Maintain 110–120°C .
Incomplete Cyclization Old PPA (Hydrated)PPA is hygroscopic. Ensure reagent is fresh or has high P₂O₅ content.
Product is Sticky/Gummy Trapped PhosphatesEnsure thorough neutralization with Ammonium Hydroxide and extended washing with water.
Regioisomer Mix N/A for this substrateThe 2'-methoxy block forces cyclization to 6'. No isomer mix expected.

References

  • Synthesis of Acridone Derivatives via Ullmann Condensation & PPA Cycliz

    • Source: ResearchG
    • Context: General procedure for PPA-mediated cycliz
  • Regioselectivity in Acridone Synthesis

    • Source: Organic Chemistry Portal
    • Context: Discussion on Pd-catalyzed and acid-mediated cycliz
  • Microwave-Assisted Synthesis of Acridones

    • Source: Journal of Chemical and Pharmaceutical Research
    • Context: Alternative green chemistry methods using solid acid catalysts.[1]

  • Biological Activity of Methoxy-Acridones

    • Source: NIH / PubMed
    • Context: Antibacterial and anticancer properties of methoxy-substituted acridone alkaloids.

Sources

Application

Preparation of acridone derivatives from p-cresidine anthranilic acids

Application Note: High-Purity Synthesis of Acridone Derivatives from p-Cresidine and Anthranilic Acid Precursors Abstract & Strategic Overview Acridone derivatives are a critical scaffold in medicinal chemistry, exhibiti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Acridone Derivatives from p-Cresidine and Anthranilic Acid Precursors

Abstract & Strategic Overview

Acridone derivatives are a critical scaffold in medicinal chemistry, exhibiting potent DNA intercalation properties and efficacy as anticancer, antimicrobial, and antiviral agents. This guide details the synthesis of substituted acridones derived from p-cresidine (2-methoxy-5-methylaniline).

The protocol employs a robust two-phase strategy:

  • Ullmann Condensation: Coupling 2-chlorobenzoic acid with p-cresidine to form the intermediate N-(2-methoxy-5-methylphenyl)anthranilic acid.

  • Intramolecular Cyclization: Using Polyphosphoric Acid (PPA) to close the ring, yielding the acridone core.

Key Technical Insight: The use of p-cresidine introduces steric and electronic effects (methoxy donor, methyl steric bulk) that require precise temperature control during cyclization to prevent decomposition or rearrangement. This protocol prioritizes regioselectivity and high purity suitable for biological screening.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the diarylamine linkage followed by electrophilic aromatic substitution to close the central ring.

Mechanistic Pathway:

  • Nucleophilic Aromatic Substitution (

    
    ):  The amino group of p-cresidine displaces the chloride of the o-chlorobenzoic acid. This is facilitated by a copper catalyst (Ullmann-Goldberg conditions) which coordinates with the halide, lowering the activation energy.
    
  • Friedel-Crafts Acylation (Cyclization): In the presence of PPA, the carboxylic acid is protonated/activated (forming an acylium-like species), which attacks the electron-rich ring of the p-cresidine moiety. The position ortho to the amine (position 6 on the original aniline ring) is the exclusive site of cyclization due to the blocking groups at positions 2 and 5.

Visualizing the Reaction Scheme

ReactionScheme R1 2-Chlorobenzoic Acid (Electrophile) Int N-(2-methoxy-5-methylphenyl) anthranilic acid (Intermediate) R1->Int Ullmann Condensation Cu, K2CO3, DMF, Reflux R2 p-Cresidine (Nucleophile) R2->Int Prod 1-Methyl-4-methoxyacridone (Target Scaffold) Int->Prod Cyclization PPA, 100°C - H2O Note1 Critical Step: Cu-coordination required for aryl halide activation Int->Note1 Note2 Regioselectivity: Cyclization occurs at C6 (unsubstituted ortho pos) Prod->Note2

Caption: Reaction pathway from precursors to the final acridone scaffold, highlighting the intermediate isolation and critical mechanistic steps.

Experimental Protocols

Phase 1: Ullmann Condensation (Preparation of the Intermediate)

This step synthesizes N-(2-methoxy-5-methylphenyl)anthranilic acid.

Reagents:

  • 2-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • p-Cresidine (13.7 g, 0.1 mol)

  • Potassium Carbonate (anhydrous, 13.8 g, 0.1 mol)

  • Copper powder (0.5 g) or CuI (0.5 g)

  • Solvent: DMF (50 mL) or Amyl Alcohol (for higher reflux temp)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chlorobenzoic acid, p-cresidine,

    
    , and Copper powder to the flask. Add DMF.
    
  • Reaction: Heat the mixture to reflux (approx. 150°C for DMF) with vigorous stirring.

    • Duration: 4–6 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The spot for p-cresidine should disappear.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mass into 500 mL of water.

    • Boil the aqueous mixture with activated charcoal (2 g) for 10 minutes to remove copper residues and polymeric impurities. Filter hot through Celite.

  • Isolation:

    • Acidify the clear filtrate with dilute HCl (1:1) to pH 4–5. A precipitate will form.

    • Cool in an ice bath for 30 minutes.

    • Filter the solid N-phenylanthranilic acid derivative.

    • Purification: Recrystallize from ethanol or aqueous ethanol.

    • Expected Yield: 70–80%.

Phase 2: Cyclization (Formation of the Acridone)

This step converts the intermediate into the tricyclic acridone using Polyphosphoric Acid (PPA).

Reagents:

  • N-(2-methoxy-5-methylphenyl)anthranilic acid (5.0 g)

  • Polyphosphoric Acid (

Method

Application Note: Buchwald-Hartwig Amination Conditions for Fenamic Acid Synthesis

Executive Summary & Strategic Rationale Fenamic acids (N-phenylanthranilic acids) represent a critical scaffold in medicinal chemistry, serving as the core structure for non-steroidal anti-inflammatory drugs (NSAIDs) lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Fenamic acids (N-phenylanthranilic acids) represent a critical scaffold in medicinal chemistry, serving as the core structure for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid, Tolfenamic acid, and Flufenamic acid. Historically, these were synthesized via the Ullmann condensation, requiring harsh conditions (copper bronze, >140°C, strong bases) that often resulted in variable yields and difficult purification due to copper waste.

This guide details the Buchwald-Hartwig Amination as the superior alternative, offering milder conditions (80–110°C), broader functional group tolerance, and higher yields.

Critical Strategic Pivot: While direct coupling of free 2-halobenzoic acids is possible, it is often plagued by catalyst poisoning and solubility issues. This protocol prioritizes the Ester-Based Route (coupling alkyl 2-halobenzoates with anilines followed by hydrolysis) as the "Gold Standard" for reproducibility and scalability in drug discovery workflows.

Mechanistic Insight & Catalyst Selection

The success of the Buchwald-Hartwig amination for this specific scaffold relies on managing the steric bulk of ortho-substituted benzoates and the electronic deactivation of the aniline.

The Catalytic Cycle

The reaction proceeds through the canonical Pd(0)/Pd(II) cycle. For ortho-substituted substrates (like 2-halobenzoates), the Reductive Elimination step is often rate-determining. Sterically demanding ligands facilitate this step by relieving steric strain in the intermediate complex.

Critical Parameter Optimization
ParameterRecommendationScientific Rationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is air-stable and cost-effective. Pd₂(dba)₃ is preferred if the reaction is sensitive to the acetate counterion.
Ligand BINAP (Standard) or BrettPhos (Advanced)BINAP is robust for aryl bromides. BrettPhos is essential for aryl chlorides or highly hindered anilines (e.g., 2,3-dimethylaniline for Mefenamic acid) due to its exceptional ability to promote oxidative addition and reductive elimination.
Base Cs₂CO₃ Unlike NaOtBu, Cesium Carbonate is mild enough to prevent premature hydrolysis of the ester or side reactions with sensitive functional groups, while sufficiently basic to deprotonate the aniline.
Solvent Toluene or 1,4-Dioxane Non-polar/moderately polar solvents minimize chelation of the Pd catalyst by the ester moiety. Toluene is preferred for ease of workup.
Substrate Methyl/Ethyl 2-bromobenzoate Bromides offer a better balance of reactivity and stability than iodides (which can lead to catalyst poisoning via iodide clusters) or chlorides (which require more active catalysts).

Visualization: Decision Logic & Pathway

Experimental Decision Tree

Use this workflow to select the optimal conditions based on your starting materials.

BuchwaldLogic Start Start: Fenamic Acid Synthesis SubstrateCheck Substrate: 2-Halo-Benzoic Acid? Start->SubstrateCheck ConvertEster Step 1: Esterification (MeOH, H2SO4, Reflux) SubstrateCheck->ConvertEster Yes (Protect Acid) HalideCheck Halide Identity? SubstrateCheck->HalideCheck Already Ester ConvertEster->HalideCheck Bromide Aryl Bromide HalideCheck->Bromide Chloride Aryl Chloride (or Hindered Amine) HalideCheck->Chloride Cond_Std Protocol A (Standard) Pd(OAc)2 + BINAP Cs2CO3, Toluene, 100°C Bromide->Cond_Std Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Cond_Std->Hydrolysis Cond_Adv Protocol B (Advanced) Pd2(dba)3 + BrettPhos Cs2CO3, Dioxane, 110°C Chloride->Cond_Adv Cond_Adv->Hydrolysis FinalProduct Target Fenamic Acid Hydrolysis->FinalProduct

Caption: Decision tree for selecting catalyst systems based on halide leaving group and substrate sterics.

Standardized Protocol: Synthesis of Mefenamic Acid Methyl Ester

This protocol describes the coupling of Methyl 2-bromobenzoate with 2,3-dimethylaniline . This specific example is chosen because the steric hindrance of the aniline makes it a challenging "stress test" for the conditions.

Reagents & Equipment
  • Reaction Vessel: Oven-dried Schlenk tube or pressure vial with a magnetic stir bar.

  • Atmosphere: Argon or Nitrogen (strictly inert).[1]

  • Solvent: Anhydrous Toluene (sparged with N₂ for 15 min).

Step-by-Step Procedure
  • Catalyst Pre-loading:

    • In a glovebox or under a cone of nitrogen, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and rac-BINAP (9.3 mg, 0.015 mmol, 1.5 mol%) to the reaction vessel.

    • Note: For aryl chlorides, replace with Pd₂(dba)₃ (1 mol%) and BrettPhos (2 mol%).

  • Substrate Addition:

    • Add Methyl 2-bromobenzoate (215 mg, 1.0 mmol).

    • Add Cesium Carbonate (Cs₂CO₃) (456 mg, 1.4 mmol). Finely ground Cs₂CO₃ drastically improves reaction rate.

    • Add 2,3-Dimethylaniline (145 mg, 1.2 mmol, 1.2 equiv).

  • Solvent & Degassing:

    • Add Anhydrous Toluene (2.0 mL) via syringe.

    • Seal the vessel and purge with inert gas for 5 minutes (or use freeze-pump-thaw if available).

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 100°C .

    • Stir vigorously (800+ RPM) for 12–16 hours . The reaction mixture will typically turn from orange/red to a dark brown suspension.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20).

    • Expected Yield: 85–95% as a pale yellow oil or solid.

Hydrolysis to Free Acid (Final Step)
  • Dissolve the ester (1.0 mmol) in THF:MeOH:H₂O (3:1:1) (5 mL).

  • Add LiOH·H₂O (3.0 mmol).

  • Stir at 60°C for 2 hours.

  • Acidify with 1M HCl to pH 3.

  • Filter the precipitate or extract with DCM to obtain the pure Mefenamic Acid .

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (Pd black formation).Switch ligand to Xantphos or BrettPhos to stabilize the Pd center. Ensure strict O₂-free conditions.
Protodehalogenation (Ar-H formed)

-Hydride elimination or solvent H-abstraction.
Avoid alcohol solvents. Use Cs₂CO₃ instead of NaOtBu. Increase concentration (0.5 M).
Ester Hydrolysis during Coupling Wet base or solvent.Flame-dry Cs₂CO₃ under vacuum before use. Use anhydrous solvents.
Stalled Reaction Incomplete oxidative addition (Chlorides).Switch to BrettPhos or RuPhos . Increase temperature to 110°C. Use Dioxane as solvent.

References

  • Seminal Buchwald-Hartwig Review: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • BrettPhos Development: Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. Link

  • Fenamic Acid Synthesis Comparison: Godwin, A., et al. (2014). "Regioselective Copper-catalyzed Amination of Bromobenzoic Acids." Journal of Organic Chemistry. Link

  • Mefenamic Acid Route: Atkinson, R. C., et al. (2000). "Process for the preparation of N-phenylanthranilic acid derivatives." Organic Process Research & Development. Link

  • Direct Acid Coupling (Advanced): Zhang, H., et al. (2024). "Ligated Pd-Catalyzed Aminations of Aryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." JACS Au. Link

Sources

Application

Advanced Purification Protocols for Amino-Benzoic Acid Derivatives

Application Note: AN-ABA-2026 Abstract Amino-benzoic acid derivatives (e.g., 4-aminobenzoic acid [PABA], 2-aminobenzoic acid [Anthranilic acid], and their esters like Benzocaine and Procaine) are critical intermediates i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ABA-2026

Abstract

Amino-benzoic acid derivatives (e.g., 4-aminobenzoic acid [PABA], 2-aminobenzoic acid [Anthranilic acid], and their esters like Benzocaine and Procaine) are critical intermediates in pharmaceutical and dye synthesis. Their purification is frequently complicated by their amphoteric nature, susceptibility to oxidative discoloration, and polymorphic behavior.[1] This guide provides a chemically grounded, step-by-step methodology for isolating these compounds with >99.5% purity, moving from bulk extraction to high-performance chromatographic refinement.

The Chemical Logic of Purification

Effective purification requires exploiting the specific physicochemical properties of the amino-benzoic scaffold. Unlike simple acids or bases, these molecules are zwitterionic (amphoteric).[1]

The Zwitterion Switch

The core purification strategy relies on pH-dependent solubility.

  • Acidic pH (< 2.0): The amine is protonated (

    
    ), forming a soluble cation.[1]
    
  • Basic pH (> 7.0): The carboxylic acid is deprotonated (

    
    ), forming a soluble anion.[1]
    
  • Isoelectric Point (pI ~3.5 - 4.0): The molecule exists as a zwitterion with net neutral charge, resulting in minimum solubility .[1]

Key pKa Values (4-Aminobenzoic Acid):

  • 
     (Carboxyl): ~2.38[1]
    
  • 
     (Amino): ~4.85[1]
    
  • Implication: Purification is best achieved by dissolving impurities at extreme pH and precipitating the product at its pI.[1]

Visualization: pH-Dependent Species Distribution

The following diagram illustrates the solubility windows based on the protonation state.

pH_Species cluster_0 Soluble Region (Acidic) cluster_1 Precipitation Zone (pI) cluster_2 Soluble Region (Basic) Cation Cationic Form (NH3+ / COOH) Soluble Zwitterion Zwitterion (NH3+ / COO-) Insoluble Precipitate Cation->Zwitterion Add Base to pH ~3.5-4.0 Anion Anionic Form (NH2 / COO-) Soluble Zwitterion->Anion Add Base to pH > 7.0 Anion->Zwitterion Add Acid to pH ~3.5-4.0

Figure 1: The "Zwitterion Switch" strategy.[1] Target product precipitates at the isoelectric point (pI), while impurities remain in solution at extreme pH.

Bulk Purification: Isoelectric Precipitation & Decolorization

Objective: Removal of synthesis byproducts (isomers, inorganic salts) and oxidation products (colored impurities).[1] Target Purity: 95-98%

Protocol A: Isoelectric Point Precipitation

This method is superior to standard crystallization for removing isomers (e.g., separating 4-ABA from 2-ABA) due to slight differences in pI.[1]

Reagents:

  • Crude Amino-benzoic acid derivative[2][3][4][5]

  • Hydrochloric Acid (37%)

  • Sodium Hydroxide (5M)[1]

  • Activated Carbon (Norit SX Ultra or equivalent)[1]

  • Sodium Hydrosulfite (Optional: antioxidant)[1]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Acidification: Slowly add HCl while stirring until the solution becomes clear and pH is < 1.5. The compound is now in its cationic form.[1]

    • Why? Insoluble non-basic impurities can be filtered off here.[1]

  • Decolorization (Critical):

    • Add Activated Carbon (5-10 wt% of crude mass).[1]

    • Optional: Add 0.5 wt% Sodium Hydrosulfite to prevent re-oxidation.[1]

    • Heat to 60°C for 30 minutes.

    • Filter hot through a Celite pad to remove carbon.[1][3]

  • Precipitation:

    • Cool the filtrate to 20°C.[1]

    • Slowly titrate with 5M NaOH. Monitor pH continuously.

    • Stop exactly at pH 3.8 - 4.0. (Refer to specific pI of derivative).

    • Observation: Massive precipitation of white/off-white crystals will occur.[1]

  • Isolation: Stir for 1 hour at 4°C to maximize yield. Filter and wash with cold water (pH adjusted to 4.0).

Fine Purification: Polymorph-Controlled Recrystallization

Objective: Isolate the stable crystal polymorph and remove trace organic impurities.[1] Target Purity: >99.0%

Amino-benzoic acids exhibit polymorphism. For PABA, the


-form  (needles) is generally preferred for stability and is obtained from organic solvents, while the 

-form
(prisms) precipitates from water.[6]
Protocol B: Solvent-Anti-Solvent Recrystallization

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[1][3]

  • Saturation: Dissolve the wet cake from Protocol A in boiling Ethanol (95%). Use the minimum amount required for dissolution (~1 g/8 mL for PABA).[1]

  • Hot Filtration: If any haze remains, filter through a 0.45 µm membrane while boiling hot.[1]

  • Anti-Solvent Addition:

    • Maintain temperature at 70°C.

    • Add warm water dropwise until a persistent turbidity is observed.[1]

    • Add a few drops of Ethanol to clear the solution again.[1]

  • Controlled Cooling:

    • Wrap the flask in foil (exclude light to prevent photo-oxidation).[1]

    • Allow to cool slowly to room temperature over 4 hours.

    • Chill to 0°C for final crystallization.[1]

  • Drying: Vacuum dry at 50°C.

    • Note: Avoid temperatures >80°C to prevent decarboxylation or oxidation.[1]

Table 1: Solubility Profile for Solvent Selection

SolventSolubility (Cold)Solubility (Hot)Suitability
Water (pH 7) Sparingly SolubleSolubleGood for bulk, yields

-form
Ethanol SolubleVery SolubleExcellent for recrystallization (

-form)
Ethyl Acetate SolubleSolubleGood for extraction from aqueous phase
Diethyl Ether Slightly SolubleSolublePoor for crystallization (high loss)

High-Purity Refinement: Preparative HPLC

Objective: Pharmaceutical grade purity (>99.9%), removal of trace isomers (e.g., m-aminobenzoic acid).

Protocol C: Reverse-Phase Chromatography

Standard C18 columns often yield poor retention for these polar zwitterions.[1] We utilize Ion-Suppression or Mixed-Mode chromatography.[1][7]

Method Parameters:

  • Column: C18 (ODS) end-capped, 5 µm, 250 x 10 mm (Prep).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Acetate (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 4.0 mL/min (for 10mm ID column).

  • Detection: UV @ 280 nm (Acid derivatives) or 290 nm (Esters).[1]

Workflow Diagram:

HPLC_Workflow cluster_separation Separation Mechanism Start Recrystallized Solid (>99% Purity) Dissolve Dissolve in Mobile Phase A (Buffer pH 4.0) Start->Dissolve Inject Inject onto C18 Column Dissolve->Inject Mech Ion Suppression: Acidic buffer keeps COOH protonated Increasing hydrophobicity for retention Inject->Mech Detect UV Detection (280 nm) Inject->Detect Collect Fraction Collection (Heart-cutting) Detect->Collect Evap Rotary Evaporation (Remove ACN) Collect->Evap Lyophilize Lyophilization (Remove Water/Buffer) Evap->Lyophilize

Figure 2: Preparative HPLC workflow for isolating pharmaceutical-grade amino-benzoic acid derivatives.

Troubleshooting & Quality Control

Common Issues
  • Pink/Brown Discoloration:

    • Cause: Oxidation of the amino group to azo/nitroso compounds.[1]

    • Solution: Always use degassed solvents.[1] Add 0.1% sodium bisulfite during initial dissolution.[1] Store under Nitrogen.[1]

  • Low Recovery:

    • Cause: pH missed the Isoelectric Point (pI).[1]

    • Solution: Generate a "Zeta Potential vs. pH" curve to determine the exact pI of your specific derivative.[1]

  • Co-elution of Isomers:

    • Cause: 2-ABA and 4-ABA have similar hydrophobicity.[1]

    • Solution: Switch to a Phenyl-Hexyl column or use a Mixed-Mode column (e.g., Primesep 100) which separates based on cation-exchange interactions + hydrophobicity.[1]

Analytical Validation

Verify purity using the following metrics:

  • HPLC: Area% > 99.9%.[1]

  • Melting Point: Sharp range (e.g., PABA: 187–189°C).[1] Broadening indicates impurities.[1]

  • Appearance: Pure PABA must be white/colorless.[1] Any yellow tint indicates >0.1% oxidation byproducts.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid.[1] Retrieved from [Link]

  • Rosbottom, I. et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.[1][6] Crystal Growth & Design.[1][6] Retrieved from [Link][1]

  • Kastel, R. et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.[1][8] Biomedical Chromatography.[8][9] Retrieved from [Link]

  • Hofmann, H. (1976). US Patent 3,931,210: Production of p-aminobenzoic acid.[1] U.S. Patent Office.[1] Retrieved from

  • Sielc Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ullmann Condensation for Fenamic Acid Scaffolds

Current Status: Operational Topic: Yield Optimization & Troubleshooting for N-Arylation of Anthranilic Acids Audience: Process Chemists, Medicinal Chemists, R&D Scientists Introduction: The Fenamic Acid Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for N-Arylation of Anthranilic Acids Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The Fenamic Acid Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of fenamic acids (e.g., Mefenamic acid, Tolfenamic acid) via the classic Ullmann condensation is underperforming.

The reaction involves the coupling of an o-halobenzoic acid with an aniline. While conceptually simple, this specific transformation faces unique thermodynamic and kinetic barriers compared to standard biaryl couplings. The ortho-carboxylic acid group creates steric bulk but also offers a critical handle for coordination—a feature we will exploit in this guide.

This support documentation moves beyond "add and stir" to the mechanistic drivers of yield, focusing on Ligand-Accelerated Catalysis (LAC) and Microwave-Assisted Synthesis (MAOS) .

Module 1: Catalyst & Ligand Architecture

Q: Why is my copper powder catalyst yielding <50% conversion?

A: You are relying on a heterogeneous surface mechanism that is easily poisoned.

In the classic Ullmann protocol (using Cu^0 powder or copper bronze), the reaction occurs on the metal surface. This suffers from two failure modes:

  • Surface Saturation: The active sites are rapidly blocked by insoluble byproducts or oxidation.

  • Sintering: High temperatures (needed for Cu^0 activation) cause catalyst agglomeration, reducing surface area.

The Fix: Switch to Homogeneous Cu(I) Catalysis. Modern protocols utilize a Cu(I) salt (e.g., CuI, CuBr) solubilized by a bidentate ligand. This shifts the reaction from a surface phenomenon to a solution-phase catalytic cycle, lowering the activation energy barrier.

Recommended System:

  • Pre-catalyst: CuI (10 mol%)

  • Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)

  • Mechanism: The ligand prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), while stabilizing the oxidative addition intermediate [1, 2].

Q: Does the carboxylic acid on the substrate act as a ligand?

A: Yes, this is the "Goldberg" Advantage. Unlike standard aryl halide couplings, fenamic acid synthesis involves an o-halobenzoic acid. The carboxylate group (COO⁻) can coordinate to the copper center, acting as an intrinsic directing group. This is why K₂CO₃ is the preferred base—it ensures the carboxylic acid is deprotonated and ready to coordinate [3].

Module 2: Energy Input & Reaction Conditions

Q: Thermal heating takes 12+ hours. Can I accelerate this?

A: Yes. Microwave Irradiation is the gold standard for this scaffold.

Fenamic acid synthesis is highly responsive to microwave irradiation due to the polarity of the transition state. Microwave heating provides direct kinetic energy to the polar molecules, bypassing the thermal lag of oil baths.

Comparative Performance Data:

ParameterClassic Thermal (Oil Bath)Microwave Assisted (MWI)
Temperature 130–140°C100–120°C
Time 6–12 Hours10–20 Minutes
Yield (Mefenamic) 55–65%85–92%
Solvent DMF (High boiling, hard to remove)Water/Ethanol or Solvent-Free
Purity Requires recrystallizationOften filtration-ready

Data aggregated from comparative studies on mefenamic and tolfenamic acid synthesis [4, 5].

Q: Can I use water as a solvent?

A: Yes, via the "Hydrophobic Effect." While reagents may appear insoluble in water, performing the reaction "on water" or using a surfactant (e.g., TPGS-750-M) creates high local concentrations of organic substrates in micelles. This "Green Ullmann" approach often outperforms organic solvents because the hydrophobic reactants are forced together, accelerating the rate [6].

Module 3: Troubleshooting & Diagnostics

Q: The reaction mixture turned from reddish-brown to blue/green. What happened?

A: Catalyst Death via Oxidation.

  • Diagnosis: Active Cu(I) species are generally yellow/red/brown. A blue or green hue indicates the formation of Cu(II) species, which are catalytically inactive for this cycle.

  • Root Cause: Oxygen ingress. The ligand-Cu(I) complex is sensitive to aerobic oxidation.

  • Solution:

    • Degas all solvents (sparge with Argon/Nitrogen for 15 mins).

    • Add a reducing agent like Sodium Ascorbate (5 mol%) to scavenge trace Cu(II) back to Cu(I).

Q: I see significant "Homocoupling" (Biaryl formation). How do I stop it?

A: Control your Nucleophile/Electrophile Ratio. Homocoupling (Ar-Ar) competes with the desired C-N coupling.

  • Cause: If the aniline nucleophile is too slow to enter the cycle, two aryl halides will couple.

  • Solution: Use a slight excess of the aniline (1.2 – 1.5 equiv). Ensure the base (K₂CO₃) is finely ground to facilitate rapid deprotonation of the amine [7].

Visualizing the Mechanism

Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates the Ligand-Accelerated pathway specific to fenamic acid synthesis.

UllmannCycle Figure 1: Ligand-Accelerated Cu(I) Catalytic Cycle for Fenamic Acid Synthesis Start Pre-Catalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)] Start->ActiveCat Activation OxAdd Oxidative Addition [L-Cu(III)-Ar-X] ActiveCat->OxAdd + Aryl Halide LigandEx Ligand Exchange (Amine Coordination) OxAdd->LigandEx Cu(III) Intermediate RedElim Reductive Elimination (Product Release) LigandEx->RedElim - HX (Base) RedElim->ActiveCat Regeneration Product Fenamic Acid RedElim->Product Substrate Aryl Halide (o-Chlorobenzoic Acid) Substrate->ActiveCat Nucleophile Aniline (Base assisted) Nucleophile->LigandEx

Caption: The cycle relies on maintaining the Cu(I) state. Ligands stabilize the high-energy Cu(III) intermediate formed after oxidative addition.

Experimental Protocol: Optimized Microwave Synthesis

Objective: Synthesis of Mefenamic Acid (High Yield Protocol)

  • Reagents:

    • o-Chlorobenzoic acid (1.0 equiv)

    • 2,3-Dimethylaniline (1.5 equiv)

    • CuI (10 mol%)

    • L-Proline (20 mol%)

    • K₂CO₃ (2.0 equiv, anhydrous, finely ground)

    • Solvent: Water (3 mL per mmol) or DMF (1 mL per mmol)

  • Procedure:

    • Charge a microwave-safe vial with CuI, L-Proline, and K₂CO₃.

    • Add the solvent and stir for 5 mins under N₂ to form the catalyst-ligand complex (solution usually turns faint yellow/green).

    • Add o-chlorobenzoic acid and 2,3-dimethylaniline.

    • Seal the vessel.

    • Microwave Irradiation: Heat to 110°C for 15 minutes (Dynamic power mode).

    • Workup: Acidify the mixture with dilute HCl (pH 2–3). The fenamic acid will precipitate.

    • Purification: Filter the solid. Wash with water (to remove Cu salts) and cold ethanol. Recrystallize from ethanol if necessary.

Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Figure 2: Diagnostic Workflow for Low Yields Start Yield < 60%? ColorCheck Is reaction Blue/Green? Start->ColorCheck TLC SM Remaining? ColorCheck->TLC No (Red/Brown) Yes Action: Increase Temp or Switch Ligand ColorCheck->Yes Oxidation TLC->Yes Incomplete Conv. No Action: Reduce Temp, Check for Homocoupling TLC->No Side Products BaseCheck Is Base Soluble? BaseCheck->Yes Homogeneous BaseCheck->No Heterogeneous Yes->BaseCheck

Caption: Systematic isolation of variables (Oxidation state, Solubility, Temperature) is required to restore yield.

References

  • Ma, D., et al. (2001). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2002). "Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines." Organic Letters. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. Link

  • Pellón, R. F., et al. (2006).[1] "Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation." Synthetic Communications. Link[1]

  • Garelnabi, E. A., et al. (2022).[2] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus." Journal of Applied Pharmaceutical Research. Link

  • Lipshutz, B. H., et al. (2011). "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta. Link

  • Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link

Sources

Optimization

Technical Support Center: Copper Catalyst Integrity in Anthranilic Acid Synthesis

Topic: Troubleshooting Copper Catalyst Deactivation in Ullmann-Goldberg Amination Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Scope: Synthesis of Anthranilic Acid derivatives vi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Copper Catalyst Deactivation in Ullmann-Goldberg Amination Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Scope: Synthesis of Anthranilic Acid derivatives via Cu-catalyzed amination of 2-halobenzoic acids.

Diagnostic Dashboard & Logic Flow

Before adjusting your reaction parameters, identify the specific failure mode using this logic flow. Most copper deactivation issues manifest visually or kinetically.

TroubleshootingFlow Start Observation: Reaction Failure ColorCheck Visual Check: Precipitate Color? Start->ColorCheck KineticCheck Kinetic Check: When did it stop? Start->KineticCheck BlackPpt Black Precipitate (Cu(0) / CuO) ColorCheck->BlackPpt Dark/Metallic BlueGreen Blue/Green Solution (Cu(II) Species) ColorCheck->BlueGreen Vibrant Blue NoRxn No Reaction / Induction Period KineticCheck->NoRxn T < 1 hr Stall Stalled at 50-60% KineticCheck->Stall T > 4 hrs Disprop Diagnosis: Disproportionation 2Cu(I) -> Cu(0) + Cu(II) BlackPpt->Disprop Oxidation Diagnosis: Oxidation O2 Leak or Oxidizing Impurity BlueGreen->Oxidation BaseIssue Diagnosis: Base Solubility Surface Area Limitation NoRxn->BaseIssue ProdInhib Diagnosis: Product Inhibition Anthranilate-Cu Chelation Stall->ProdInhib

Figure 1: Diagnostic logic flow for identifying the root cause of catalyst deactivation based on visual and kinetic markers.

Mechanistic Deep Dive: The "Why" of Deactivation

To fix the reaction, you must understand the specific vulnerability of the Ullmann-Goldberg cycle in this context. The synthesis of anthranilic acid from 2-halobenzoic acid is unique because the substrate itself (the carboxylate) acts as a ligand.

The "Ortho-Effect" Paradox

The ortho-carboxylate group coordinates to the copper center, accelerating the oxidative addition of the aryl halide. However, this same feature is the primary source of deactivation.

  • The Benefit: It stabilizes the oxidative addition intermediate, allowing these reactions to proceed under milder conditions than standard aryl halides.

  • The Failure Mode: The resulting anthranilic acid product is a bidentate ligand. As conversion increases, the product concentration rises, out-competing your catalytic ligand (e.g., L-proline, diamines) for the copper center. This forms a thermodynamically stable, catalytically inactive Cu(II)-bis(anthranilate) complex, effectively poisoning the reaction from within.

Deactivation Pathway Diagram

CatCycle CuI L-Cu(I) (Active Species) OxAdd Oxidative Addition CuI->OxAdd + Ar-X DeadCu0 Cu(0) (Black Ppt) CuI->DeadCu0 Disproportionation (No Ligand) Intermed Cu(III) Intermediate OxAdd->Intermed + Amine + Base RedElim Reductive Elimination Intermed->RedElim RedElim->CuI - Product DeadCuII Cu(II)-Anthranilate (Inactive Blue) RedElim->DeadCuII Product Inhibition (High Conv.)

Figure 2: The Catalytic Cycle vs. Deactivation Pathways. Note that product inhibition (bottom right) becomes dominant as the reaction proceeds.

Symptom-Based Troubleshooting (FAQs)

Scenario A: "The reaction turned black and precipitated metal."

Diagnosis: Catalyst Disproportionation. Mechanism:


. This equilibrium shifts to the right when the Cu(I) species is not sufficiently stabilized by a ligand, especially in polar solvents like DMF or DMSO.
Corrective Actions: 
  • Add/Change Ligand: If you are running "ligand-free" (relying on the carboxylate substrate), stop. Add 10-20 mol% L-proline or N,N-dimethylglycine . These amino acids form stable anionic complexes with Cu(I) that resist disproportionation.

  • Reduce Temperature: Disproportionation is thermally accelerated. If running at >110°C, try 80-90°C with a better ligand.

Scenario B: "The reaction never started (Induction Period)."

Diagnosis: Base Insolubility / Phase Transfer Failure. Mechanism: Ullmann-Goldberg reactions are heterogeneous. The base (usually K₂CO₃) must dissolve slightly to deprotonate the amine/amide. Large particle size leads to a "starved" catalytic cycle. Corrective Actions:

  • Grind the Base: Use finely milled K₂CO₃.

  • Add Additive: Add a phase transfer catalyst (e.g., PEG-400 or catalytic TBAA) to assist in solubilizing the carbonate.

  • Switch Base: If using K₂CO₃, switch to Cs₂CO₃ (higher solubility in DMF) or K₃PO₄.

Scenario C: "The reaction stalled at 60% conversion."

Diagnosis: Product Inhibition.[1] Mechanism: As anthranilic acid forms, it chelates the copper more strongly than the substrate or the starting ligand, sequestering the catalyst. Corrective Actions:

  • Ligand Overloading: Increase the ligand:Cu ratio from 2:1 to 4:1. This shifts the equilibrium back toward the active L-Cu species.

  • Protect the Product: If possible, use an ester of the 2-halobenzoic acid. The resulting anthranilate ester binds copper much more weakly than the free acid.

Standardized Experimental Protocol (Self-Validating)

This protocol incorporates safeguards against the three major deactivation modes described above.

Reaction: 2-Chlorobenzoic Acid + Aniline


 N-Phenylanthranilic Acid

Reagents:

  • 2-Chlorobenzoic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Catalyst: CuI (10 mol%) — Source of Cu(I)[2]

  • Ligand: L-Proline (20 mol%) — Prevents Disproportionation

  • Base: K₂CO₃ (2.0 equiv, anhydrous, finely milled) — Prevents Induction Lag

  • Solvent: DMF or DMSO (0.5 M concentration)

Step-by-Step Workflow:

  • Pre-Complexation (Critical Step):

    • In a vial, mix CuI and L-Proline in the solvent.

    • Stir at room temperature for 10 minutes under N₂.

    • Validation: The solution should be homogenous and clear/yellowish. If black, your solvent is wet or O₂ is present.

  • Substrate Addition:

    • Add the 2-chlorobenzoic acid and the milled K₂CO₃.

    • Stir for 5 minutes. The acid will convert to the potassium salt.

  • Amine Addition & Heating:

    • Add aniline.[3]

    • Heat to 90°C. Do not overshoot to reflux immediately.

  • Monitoring:

    • Check HPLC at 1 hour.

    • Checkpoint: If conversion < 5%, add 5 mol% tetrabutylammonium bromide (TBAB) to assist phase transfer.

  • Quench:

    • Cool to room temperature.[4][5]

    • Acidify with 1M HCl to pH 3-4 to precipitate the free anthranilic acid product (separating it from the copper salts which remain in the aqueous phase).

Quantitative Data Summary: Ligand Efficacy

Comparison of ligand performance in preventing deactivation during the coupling of 2-bromobenzoic acid with amines (24h, 90°C).

Ligand SystemYield (%)Catalyst State Post-RxnPrimary Failure Mode
None (Ligand-Free) 35%Black PrecipitateDisproportionation (Cu⁰ formation)
1,10-Phenanthroline 62%Green SolutionOxidation to Cu(II)
L-Proline 94% Clear/Yellow SolnStable Active Species
N,N-Dimethylglycine 91%Clear/Yellow SolnStable Active Species
Ethylene Glycol 45%Mixed PrecipitateWeak binding; thermal degradation

References

  • Ma, D., et al. (2003). Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling Reactions of Aryl Halides with Amines. Journal of the American Chemical Society.

    • Key Insight: Establishes amino acids (L-proline) as superior ligands for stabilizing Cu(I) in these specific couplings.
  • Wolf, C., et al. (2006).[6] Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.[4][6] Journal of Organic Chemistry.[4]

    • Key Insight: details the "ortho-effect" and regioselectivity in anthranilic acid synthesis.
  • Tye, J. W., et al. (2008). Copper(I)/Copper(III) Catalytic Cycles in Ullmann-Type Reactions. Accounts of Chemical Research.[5]

    • Key Insight: Mechanistic evidence for the disproportionation pathways and Cu(III) intermediates.[1]

  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction. Journal of the American Chemical Society.

    • Key Insight: Analysis of induction periods and base solubility effects.[1][7]

Sources

Troubleshooting

Optimizing pH for precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

Welcome to the technical support guide for optimizing the precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, experience-driven guidance to achieve optimal yield, purity, and crystal form for this N-aryl anthranilic acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH-induced precipitation of this compound?

The precipitation of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is governed by the pH-dependent solubility of its acidic and basic functional groups. The molecule possesses a carboxylic acid (-COOH) group and an amine (-NH-) group.

  • At High pH (Alkaline): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is highly polar and thus readily soluble in aqueous media.

  • At Low pH (Acidic): The carboxylic acid group is protonated (-COOH), making the molecule less polar. As the pH decreases, the molecule becomes predominantly neutral (zwitterionic) and its solubility in water decreases significantly, leading to precipitation.

This relationship is described by the Henderson-Hasselbalch equation, which links pH, the acid dissociation constant (pKa), and the ratio of the ionized to the non-ionized form of the molecule.[1][2][3] Precipitation is most effective when the pH of the solution is adjusted to a point where the non-ionized, least soluble form of the molecule is maximized.

Q2: Why is determining the optimal precipitation pH so critical?

Optimizing the precipitation pH is essential for several reasons that directly impact the quality and viability of your final product:[4][5]

  • Maximizing Yield: A carefully selected pH ensures the maximum amount of the compound precipitates out of the solution, directly impacting the economic viability of the process.

  • Ensuring Purity: The pH can selectively precipitate the target compound while leaving pH-sensitive impurities in the solution. Incorrect pH can lead to the co-precipitation of unwanted side-products or starting materials.

  • Controlling Crystal Form (Polymorphism): The final pH, rate of pH change, and temperature can influence the crystal habit and polymorphic form of the active pharmaceutical ingredient (API).[5] This is critical as different polymorphs can have different stabilities, dissolution rates, and bioavailability.[6][7]

  • Improving Downstream Processing: Well-defined, crystalline particles are easier to filter, wash, and dry compared to amorphous or oily precipitates, streamlining the entire manufacturing process.[5]

Q3: What is the pKa of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid and how does it guide the precipitation pH?
  • Anthranilic Acid (2-aminobenzoic acid): This parent structure has two pKa values: ~2.17 for the amino group and ~4.85 for the carboxyl group.[8]

  • Substituent Effects: The N-aryl substitution will influence these values.

The most relevant pKa for precipitation is that of the carboxylic acid group. For similar fenamate drugs, this value typically falls in the range of 4-5.[9] The optimal pH for precipitation will generally be at or slightly below the pKa of the carboxylic acid, as this is the point where the compound is approximately 50% ionized and 50% non-ionized, and further acidification will shift the equilibrium towards the insoluble neutral form.[1][2]

Crucially, an empirical determination is necessary for your specific solvent system. The following sections provide a detailed protocol for this determination.

Experimental Guide: Determining Optimal Precipitation pH

This section provides a systematic workflow to empirically determine the ideal pH for precipitating your target compound.

Workflow Overview

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Compound in Alkaline Water/Solvent) B Aliquot Stock Solution into multiple vials A->B Divide C Adjust pH of each vial to a different target value (e.g., pH 6.0 down to 3.0) B->C Titrate D Equilibrate (Stir at constant temperature) C->D Incubate E Filter Precipitate D->E Separate F Dry Precipitate E->F Remove Solvent G Measure Yield & Purity F->G Quantify H Characterize Solid Form (Microscopy, XRD) G->H Qualify I Determine Optimal pH G->I H->I

Caption: Workflow for Empirical pH Optimization.

Step-by-Step Protocol
  • Prepare a Stock Solution:

    • Dissolve a precisely weighed amount of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid in a suitable volume of aqueous base (e.g., 0.1 M NaOH) to ensure complete dissolution into its soluble salt form. The initial pH should be > 8.

    • If necessary, a co-solvent like ethanol or DMSO can be used, but minimize its volume as it will affect the final solubility.

  • Set up pH Screening:

    • Aliquot equal volumes of the stock solution into a series of vessels (e.g., 10 vials).

    • While stirring consistently, slowly add a dilute acid (e.g., 0.5 M HCl) to each vial to adjust the pH to a specific target. Create a pH gradient across your vials, for example: pH 6.0, 5.5, 5.0, 4.8, 4.6, 4.4, 4.2, 4.0, 3.5, 3.0.

  • Equilibrate and Precipitate:

    • Seal the vials and allow them to equilibrate under constant stirring at a controlled temperature (e.g., room temperature or cooled) for a set period (e.g., 2-4 hours, or overnight). Temperature control is crucial as solubility is temperature-dependent.[10][11][12]

  • Isolate and Analyze:

    • Filter the precipitate from each vial using a pre-weighed filter paper.

    • Wash the collected solid with a small amount of deionized water to remove any soluble impurities.

    • Dry the solid under a vacuum to a constant weight.

    • Calculate the yield for each pH point.

    • Analyze the purity of the precipitate (e.g., via HPLC) and characterize its physical form (e.g., via microscopy).

Data Interpretation

Summarize your results in a table to easily identify the optimal pH range.

Target pHPrecipitate Weight (mg)Yield (%)Purity (%)Observations (e.g., Crystalline, Amorphous)
6.055%99.5%Fine powder
5.52525%99.6%Fine powder
5.07878%99.7%Crystalline solid
4.89292%99.8%Crystalline solid
4.6 97 97% 99.8% Well-formed crystals
4.4 98 98% 99.7% Well-formed crystals
4.29898%99.5%Crystals, slight clumping
4.09898%99.1%Potential co-precipitation of impurities
3.59999%98.2%Impurities detected
3.09999%97.5%Impurities detected

From this hypothetical data, the optimal pH range for achieving high yield and purity is pH 4.4-4.6 .

Troubleshooting Guide

Q: My precipitation yield is consistently low. What's going wrong?
  • Cause 1: Incorrect pH Target. You may not be reaching a low enough pH to fully neutralize the carboxylic acid.

    • Solution: Re-run the pH screening experiment and extend the range to a lower pH (e.g., down to 2.5). Ensure your pH meter is properly calibrated.

  • Cause 2: Insufficient Equilibration Time. Precipitation, especially crystallization, is not instantaneous.

    • Solution: Increase the stirring/equilibration time after pH adjustment. An overnight stir is often beneficial.

  • Cause 3: Temperature is too High. Solubility generally increases with temperature.[10]

    • Solution: Perform the precipitation at a lower temperature (e.g., 0-5 °C) to decrease the solubility of the neutral compound and drive precipitation.[11][13]

Q: The precipitate is oily, sticky, or amorphous, not a filterable crystal. How can I fix this?

This is a common issue related to the kinetics of precipitation. Oiling out occurs when nucleation is too rapid, not allowing for ordered crystal growth.

  • Cause 1: Rate of pH Change is Too Fast. Rapidly adding acid causes a sudden, high degree of supersaturation, favoring amorphous precipitation over crystallization.[14]

    • Solution: Add the acid dropwise or via a syringe pump over a longer period (e.g., 30-60 minutes). This maintains a lower level of supersaturation, promoting controlled crystal growth.

  • Cause 2: Poor Agitation. Inadequate mixing can create localized areas of high supersaturation where the acid is introduced.

    • Solution: Ensure vigorous and efficient stirring throughout the acid addition process.

  • Cause 3: Solvent System. The presence of organic co-solvents can sometimes promote oiling out.

    • Solution: If possible, reduce the amount of co-solvent. Alternatively, consider adding "anti-solvent" (a solvent in which the compound is insoluble) slowly along with the pH adjustment.[15]

Q: The purity of my final product is lower than expected. What are the likely causes?
  • Cause 1: pH Overshoot. Adjusting the pH too far into the acidic range can cause acidic impurities to co-precipitate.

    • Solution: Narrow in on the optimal pH range identified in your screening. A precise, controlled addition of acid is critical.

  • Cause 2: Insufficient Washing. Soluble impurities can remain trapped in the wet filter cake.

    • Solution: After filtration, wash the cake with an appropriate solvent. Start with cold deionized water. If the compound has some solubility, a water/anti-solvent mixture at the optimal precipitation pH can be an effective wash liquid.

  • Cause 3: Occlusion. Impurities can become trapped within the crystal lattice during rapid crystal growth.

    • Solution: Slow down the rate of precipitation (see previous question). A slower crystallization process results in more perfect, purer crystals.

Relationship Diagram: Factors Affecting Precipitation Outcome

G pH Final pH Yield Yield pH->Yield major impact Purity Purity pH->Purity selectivity Rate Rate of pH Change Rate->Purity trapping of impurities Morphology Crystal Morphology Rate->Morphology controls growth vs. nucleation Temp Temperature Temp->Yield affects solubility Temp->Morphology affects kinetics Solvent Solvent System Solvent->Yield affects solubility Solvent->Morphology can cause oiling

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling of p-Cresidine and Chlorobenzoic Acid

Introduction This guide addresses the technical challenges in synthesizing amides from -cresidine (2-methoxy-5-methylaniline) and chlorobenzoic acid . This coupling presents a specific dichotomy: The Nucleophile ( -Cresi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the technical challenges in synthesizing amides from


-cresidine (2-methoxy-5-methylaniline)  and chlorobenzoic acid .

This coupling presents a specific dichotomy:

  • The Nucleophile (

    
    -Cresidine):  Highly electron-rich due to the methoxy and methyl groups. While this increases nucleophilicity, it makes the substrate prone to oxidative degradation  (tar formation) and di-acylation .
    
  • The Electrophile (Chlorobenzoic Acid): The electron-withdrawing chlorine atom deactivates the aromatic ring, but if located at the ortho position (2-chlorobenzoic acid), it introduces significant steric hindrance, slowing the activation step.

The following protocols prioritize purity over speed , utilizing self-validating checkpoints to minimize the three primary side reactions: Hydrolysis , Aniline Oxidation , and Imide Formation .

Module 1: Reagent Integrity & Safety

CRITICAL SAFETY NOTICE:


-Cresidine is classified as "Reasonably Anticipated to be a Human Carcinogen" [1]. All handling must occur in a chemically resistant glovebox or a high-performance fume hood.
The "Hidden" Variable: Aniline Oxidation

Commercial


-cresidine often arrives as a brown or purple solid due to air oxidation. Using oxidized starting material acts as a catalyst for further radical decomposition during the coupling.

Protocol 1.1: Purification of p-Cresidine

  • Diagnosis: If your

    
    -cresidine is not a white or off-white crystalline solid, it must be purified.
    
  • Method: Recrystallization from Ethanol/Water (9:1) or sublimation (for small scales).[1]

  • Storage: Store under Argon at 4°C.

Module 2: The Activation Step (Acid Chloride Formation)

Direct coupling using carbodiimides (EDC/DCC) can be sluggish with sterically hindered chlorobenzoic acids. The Acid Chloride method (via Thionyl Chloride,


) is recommended for robustness, provided moisture is rigorously excluded.
Pathway Visualization

ReactionPathway Reactants Chlorobenzoic Acid + SOCl2 Intermediate Acid Chloride (Active Species) Reactants->Intermediate Reflux (DMF Cat.) Coupling Coupling with p-Cresidine Intermediate->Coupling Add Amine + Base Hydrolysis Hydrolysis (Reverts to Acid) Intermediate->Hydrolysis Moisture Ingress Product Target Amide Coupling->Product Main Pathway Imide Bis-Acylation (Imide Impurity) Coupling->Imide Excess Acid Chloride High Temp Tars Oxidative Tars (Azo/Nitroso) Coupling->Tars O2 Presence Old Reagent

Figure 1: Reaction pathway highlighting critical divergence points where side reactions occur.

Troubleshooting the Activation

Issue: Incomplete conversion to Acid Chloride. Symptom: Low yield in the final step; recovery of starting chlorobenzoic acid. Root Cause: Chlorobenzoic acids (especially 2-chloro) are sterically hindered and electron-poor. Thionyl chloride alone may not be sufficient. Solution: Use DMF Catalysis (Vilsmeier-Haack intermediate) . Add 2-3 drops of anhydrous DMF to the


 reaction. This forms a highly reactive chloro-iminium species that rapidly converts the carboxylic acid [2].

Module 3: The Coupling Reaction

Minimizing Side Reactions
1. Preventing Hydrolysis (The "Wet Solvent" Effect)

The acid chloride intermediate is moisture-sensitive. Even trace water in your solvent (DCM, THF, or Toluene) will revert it to the unreactive acid.

  • Fix: Use anhydrous solvents (water content <50 ppm).

  • Checkpoint: If using Schotten-Baumann conditions (biphasic water/DCM), ensure the amine is dissolved in the organic phase before adding the acid chloride dropwise to minimize hydrolysis competition.

2. Preventing Di-acylation (Imide Formation)

Because


-cresidine is electron-rich, the resulting amide is still somewhat nucleophilic. If excess acid chloride is present, it can attack the amide nitrogen again, forming an Imide .
  • Stoichiometry: Use a strictly controlled ratio: 1.0 eq Amine : 1.05 eq Acid Chloride . Do not use large excesses of acid chloride.[2]

  • Temperature: Keep the addition at 0°C . High temperatures favor the kinetic product (imide) over the thermodynamic product (amide) in some cases.

3. Preventing Oxidation (The "Black Tar" Effect)
  • Atmosphere: Run the reaction under a nitrogen or argon blanket.

  • Base Selection: Use Pyridine or Triethylamine (TEA) as an acid scavenger. Pyridine is preferred for acid chloride couplings as it forms an intermediate acyl-pyridinium salt, which is a milder acylating agent than the free acid chloride, reducing "hot spots" that lead to tars [3].

Module 4: Troubleshooting & FAQs

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Product is purple/black Oxidation of

-cresidine.
Recrystallize starting amine; use

atmosphere; add trace sodium metabisulfite during workup.
Low Yield + White Precipitate Hydrolysis of Acid Chloride.Dry solvents (molecular sieves); ensure glassware is oven-dried.
Spot on TLC with higher

Di-acylation (Imide).Reduce Acid Chloride equivalents to 1.0-1.05; lower reaction temperature to 0°C.
Starting Acid Recovered Incomplete Activation.Add DMF catalyst during

step; reflux longer (2-3 hrs).
Violent Exotherm Uncontrolled Addition.Dilute Acid Chloride in DCM; add dropwise over 30 mins at 0°C.
Decision Tree for Optimization

Troubleshooting Start Start Troubleshooting CheckColor Is the Reaction Mixture Dark/Black? Start->CheckColor Oxidation Issue: Oxidation. Purify Amine & Use N2. CheckColor->Oxidation Yes CheckTLC Check TLC: Is Starting Acid Present? CheckColor->CheckTLC No ActivationFail Issue: Bad Activation. Add DMF cat. to SOCl2 step. CheckTLC->ActivationFail Yes CheckImpurities Check TLC: High Rf Spot Present? CheckTLC->CheckImpurities No Diacylation Issue: Di-acylation. Reduce Acid Cl eq. to 1.05. CheckImpurities->Diacylation Yes Success Process Optimized CheckImpurities->Success No

Figure 2: Step-by-step logic for diagnosing reaction failures.

References

  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section 3.4: Amides).
  • Vogt, P. F., & Gerulis, J. J. (2005).[3] Amines, Aromatic.[3][4][] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[3] Available at: [Link]

Sources

Troubleshooting

Solvent selection for high-purity N-aryl anthranilic acid synthesis

Technical Support Center: Solvent Selection for High-Purity N-Aryl Anthranilic Acid Synthesis Topic: Solvent Selection & Process Optimization for N-Aryl Anthranilic Acid (Fenamic Acid) Synthesis Audience: Pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for High-Purity N-Aryl Anthranilic Acid Synthesis

Topic: Solvent Selection & Process Optimization for N-Aryl Anthranilic Acid (Fenamic Acid) Synthesis Audience: Pharmaceutical Process Chemists, R&D Scientists Content Type: Technical Guide, Troubleshooting, and FAQs

Introduction: The Critical Role of Solvents in N-Arylation

In the synthesis of N-aryl anthranilic acids (precursors to NSAIDs like Mefenamic, Flufenamic, and Tolfenamic acid), solvent selection is not merely about solubility—it is the primary determinant of reaction kinetics, catalyst stability, and, most importantly, impurity profiles .

While traditional Ullmann condensations rely on high-boiling polar aprotic solvents (DMF, DMSO) to drive the reaction at high temperatures (>140°C), these often lead to difficult workups and thermal decomposition products (tars). Modern approaches, including ligand-accelerated Ullmann and Buchwald-Hartwig aminations, allow for milder solvents (Toluene, 2-MeTHF, Water/Alcohol mixtures), which are crucial for achieving high purity (>99.5%) required for pharmaceutical applications.

Module 1: Solvent Selection Matrix

This matrix correlates solvent properties with reaction mechanism (Ullmann vs. Buchwald) and downstream processing impact.

Solvent ClassExamplesRecommended ForTechnical ProsTechnical Cons
Polar Aprotic DMF, DMSO, NMPClassical Ullmann (Cu-mediated)High boiling point allows activation energy barrier crossing; excellent solubility of carboxylate salts.High Risk: Difficult to remove (high bp); promotes thermal degradation/tarring; potential carcinogenicity (DMF).
Non-Polar / Aromatic Toluene, XyleneBuchwald-Hartwig (Pd-catalyzed)Inert to Pd catalysts; forms azeotropes with water (easy drying); easy removal by evaporation.Poor solubility of anthranilic acid salts (requires phase transfer catalysts or specific bases like Cs₂CO₃).
Protic / Alcohols n-Amyl alcohol, t-BuOH, EthanolGreen Ullmann / Buchwald High Purity Choice: Promotes crystallization upon cooling; reduces thermal oxidation compared to basic water.Limited temperature range (unless pressurized); can compete as nucleophiles (ether formation) if not hindered.
Green / Aqueous Water, 2-MeTHFLigand-Accelerated Ullmann Environmental compliance; cheap; "On-water" catalysis effects.Oxidation Risk: Basic aqueous solutions of anthranilates oxidize rapidly to colored impurities (brown/black tars).[1]

Module 2: Technical Deep Dive & Troubleshooting (Q&A)

Category A: Reaction Performance & Kinetics

Q1: I am using the Ullmann method in water (Green Chemistry), but my yield is low and the product is dark brown. Why? Diagnosis: This is a classic issue of oxidative polymerization .

  • The Science: Anthranilic acid derivatives are electron-rich anilines. In basic aqueous media (required for the Ullmann reaction) at high temperatures, they are highly susceptible to oxidation by dissolved oxygen, forming azo-dimers and phenazine-like tars.

  • Solution:

    • Degassing: You must rigorously degas the solvent (sparge with Argon/N₂ for 30 mins) before adding the catalyst.

    • Cosolvent Switch: Switch to a water/alcohol mixture (e.g., Water:Isopropanol 4:1). The alcohol acts as a radical scavenger and reduces the solubility of the oxidative by-products, keeping them in the mother liquor during filtration.

    • Reference: Microwave-Promoted synthesis of novel N-Arylanthranilic acids, SciELO [1].

Q2: In Buchwald-Hartwig coupling using Toluene, my anthranilic acid starting material is not dissolving. How does this affect purity? Diagnosis: Heterogeneous reaction mixtures often lead to stalling and variable kinetics.

  • The Science: Anthranilic acid exists as a potassium/cesium salt in the presence of the base. These salts are insoluble in pure toluene, leading to a "slurry" reaction.

  • Solution:

    • Phase Transfer: Add a small amount of water (biphasic system) or a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) to shuttle the anthranilate anion into the organic phase.

    • Solvent Switch: Use t-Amyl alcohol or Dioxane . These dissolve the coordinate base-salt complexes better than toluene while maintaining compatibility with Palladium catalysts.

Category B: Impurity & Purification[1][2]

Q3: I have residual DMF in my final product even after rotary evaporation. How do I remove it without recrystallizing? Diagnosis: DMF binds tightly to carboxylic acids via hydrogen bonding.

  • The Science: High vacuum evaporation often fails to break the solvent-solute H-bonds.

  • Solution: The Aqueous Crash Protocol.

    • Dilute the reaction mixture with water (5x volume).

    • Adjust pH to 4-5 with dilute HCl (precipitating the free acid).

    • Filter and wash copiously with water.

    • Critical Step: Slurry the wet cake in Ethanol or Methanol and reflux briefly, then cool. This "solvent swap" displaces trapped DMF with a volatile alcohol, which is easily removed in the drying oven.

Q4: My product has a persistent blue/green tint. Is this copper contamination? Diagnosis: Yes, residual Copper(II) species from the Ullmann catalyst.

  • The Science: Copper carboxylates are stable and can co-crystallize with the product.

  • Solution:

    • Chelating Wash: Wash the organic layer (or solid filter cake) with a 5% aqueous solution of EDTA or Ammonia .

    • Sulfide Precipitation (Aggressive): If purity is critical for biology, treat the crude solution with Na₂S (forms insoluble CuS) and filter through Celite before final crystallization. Note: This generates toxic H₂S gas; perform in a fume hood. [2]

Module 3: Visualized Workflows

Diagram 1: Mechanistic Solvent Influence

This diagram illustrates how solvent choice dictates the reaction pathway and dominant side-reactions.

SolventMechanism Start Reagents: Anthranilic Acid + Aryl Halide Path_Polar Polar Aprotic (DMF/DMSO) Start->Path_Polar Classical Ullmann Path_NonPolar Non-Polar/Protic (Toluene/Alcohols) Start->Path_NonPolar Buchwald / Green Ullmann HighTemp High Temp (>140°C) Homogeneous Soln Path_Polar->HighTemp LowTemp Mod. Temp (80-110°C) Ligand Assisted Path_NonPolar->LowTemp Product Target N-Aryl Anthranilic Acid HighTemp->Product Main Path Impurity_Tar Oxidative Tars (Brown/Black) HighTemp->Impurity_Tar Thermal Oxidation LowTemp->Product High Selectivity Impurity_Dehal Dehalogenation Side Product LowTemp->Impurity_Dehal If Protic Solvent (H-Source)

Caption: Solvent influence on reaction pathways. Polar aprotic solvents enable high temperatures but risk thermal oxidation (tars). Milder solvents require ligands but minimize degradation.

Diagram 2: High-Purity Purification Decision Tree

A logical flow for working up the reaction to ensure removal of catalyst and solvent residues.

PurificationFlow Crude Crude Reaction Mixture Check_Solvent Solvent Type? Crude->Check_Solvent Water_Path Aqueous/DMF Check_Solvent->Water_Path Polar Org_Path Toluene/Dioxane Check_Solvent->Org_Path Non-Polar Acidify Acidify to pH 4-5 (Precipitate Free Acid) Water_Path->Acidify Filter_Crude Filter Crude Solid Acidify->Filter_Crude Wash Wash: EDTA (Cu removal) or Cysteine (Pd removal) Filter_Crude->Wash Extract Alkaline Extraction (Product -> Water Phase) Org_Path->Extract Extract->Acidify Recryst Recrystallization Solvent: Ethanol (95%) Wash->Recryst Final High Purity Product (>99.5%) Recryst->Final

Caption: Purification workflow prioritizing catalyst removal (EDTA/Cysteine wash) and solvent exchange (Ethanol recrystallization) to achieve pharmaceutical-grade purity.

Experimental Protocol: Optimized Green Ullmann

Objective: Synthesis of N-phenylanthranilic acid with minimized impurity formation.

  • Reagents:

    • 2-Chlorobenzoic acid (1.0 eq)

    • Aniline (1.2 eq)

    • Cu powder (0.1 eq) or CuI (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Solvent: Water:Isopropanol (4:1 v/v)

  • Procedure:

    • Step 1 (Degassing): Combine solvent, base, and aryl halide in the flask. Spurge with Nitrogen for 20 minutes. Crucial for preventing tar formation.

    • Step 2 (Reaction): Add Aniline and Copper catalyst. Heat to reflux (approx. 90-100°C) for 8-12 hours.

    • Step 3 (Workup): Cool to room temperature. Filter off unreacted Copper/inorganic salts.

    • Step 4 (Precipitation): Acidify filtrate with 2M HCl to pH 4. The product will precipitate as a light tan solid.

    • Step 5 (Purification): Recrystallize from 95% Ethanol . Dissolve hot, treat with activated charcoal (to remove trace tars), filter hot, and cool slowly.

References

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Purifying anthranilic acid. ScienceMadness Discussion on Purification. Available at: [Link]

  • Buchwald-Hartwig Amination. LibreTexts Chemistry. Available at: [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: p-Cresidine Removal Protocols

Topic: Removal of Unreacted p-Cresidine (2-Methoxy-5-methylaniline) Target Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts Safety Alert: p-Cresidine is Reasonably Anticipated to be a Human Carcinogen (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted p-Cresidine (2-Methoxy-5-methylaniline) Target Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts Safety Alert: p-Cresidine is Reasonably Anticipated to be a Human Carcinogen (NTP). All procedures below must be performed in a fume hood with appropriate PPE (double nitrile gloves, lab coat, safety glasses).

Introduction: The Challenge of Aniline Impurities

p-Cresidine (


) is a lipophilic aniline derivative commonly used as a building block in azo dye and pharmaceutical synthesis. Its removal is critical due to strict genotoxic impurity (GTI) regulations. While its basicity allows for acid extraction, its lipophilicity (LogP ~1.7) often leads to "bleed" into organic phases during standard workups, requiring a multi-tiered purification strategy.
Module 1: Bulk Removal (Liquid-Liquid Extraction)

The Logic: As an aniline derivative, p-cresidine is a weak base. By lowering the pH of the aqueous phase significantly below its


 (typically to pH < 2), we force the equilibrium toward the protonated, water-soluble anilinium salt.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane are preferred).

  • Acid Wash: Wash the organic phase 3 times with 1M HCl .

    • Ratio: Use a 1:1 volume ratio of Organic:Aqueous.

  • Verification: Check the pH of the aqueous layer.[1] It must remain acidic (pH < 2) after mixing.

  • Brine Wash: Wash the organic layer once with saturated NaCl to break potential emulsions and remove residual acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Impurity persists after HCl wash pH was not low enough.Increase acid concentration to 2M HCl or increase the number of washes.
Emulsion forms Similar densities/surfactant effect.Add solid NaCl to the mixture or filter through a pad of Celite.
Product is lost Product is also basic.STOP. Do not use acid extraction. Proceed immediately to Module 2 (Scavenging).

Visual Workflow (LLE Logic):

LLE_Workflow cluster_0 Phase I: Protonation cluster_1 Phase II: Separation Start Crude Mixture (Organic Solvent) AddAcid Add 1M HCl (pH < 2) Start->AddAcid Equilibrium p-Cresidine + H+ ⇌ Salt (Water Soluble) AddAcid->Equilibrium Partition Phase Partition Equilibrium->Partition Aqueous Aqueous Layer (Contains p-Cresidine HCl) Partition->Aqueous Waste Organic Organic Layer (Target Product) Partition->Organic Keep

Figure 1: Mechanism of acid-base extraction for aniline removal. The protonation step renders the lipophilic impurity water-soluble.

Module 2: Trace Removal (Chemoselective Scavenging)

The Logic: When acid extraction is insufficient (e.g., trace residues remain) or impossible (e.g., the product is acid-sensitive), solid-supported scavengers are the industry standard. These are polymer resins functionalized with electrophiles that covalently bind the nucleophilic amine (p-cresidine), allowing it to be removed via simple filtration.

Recommended Scavengers:

  • Strong Cation Exchange (SCX): Sulfonic acid-functionalized silica/resin. Ionic binding. fast kinetics.

  • Isocyanate Resins: Forms a stable urea linkage. Irreversible covalent binding.

Protocol:

  • Resin Selection: Calculate the molar excess of the impurity (typically assume 10-20% if unknown). Use 3-5 equivalents of resin relative to the impurity.

  • Incubation: Add the resin to the reaction solution.

  • Agitation: Stir or shake at room temperature for 1-4 hours. Do not use magnetic stir bars with fragile silica-based scavengers (use overhead stirring or orbital shakers).

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent to recover any entrained product.

Troubleshooting Guide:

QuestionAnswer
"Which resin is faster?" SCX (Ionic) is generally faster (mins) than Isocyanate (hours), but Isocyanate is irreversible.
"My product is also an amine." Use Isocyanate resin . It reacts much faster with the sterically unhindered primary amine of p-cresidine than with secondary/tertiary amines or bulky product amines.
"The resin isn't working." Check the solvent. Scavengers require the resin to swell. DCM, THF, and DMF are excellent; Water and Methanol are poor for polystyrene-based resins.

Visual Workflow (Scavenging):

Scavenger_Logic Impure Solution with Trace p-Cresidine Resin Add Isocyanate Resin (Electrophile) Impure->Resin Binding Covalent Binding (Urea Formation) Resin->Binding Filter Filtration Binding->Filter Pure Final Product (Filtrate) Filter->Pure Waste Resin-Impurity Complex (Solid Waste) Filter->Waste

Figure 2: Chemoselective scavenging workflow using electrophilic resins to trap nucleophilic impurities.

Module 3: Analytical Verification

The Logic: You cannot rely on visual inspection. p-Cresidine is often brown/red due to oxidation, but trace amounts may be invisible.

HPLC Method Parameters (Start Point):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).

  • Note: p-Cresidine is relatively polar compared to many drug-like molecules and will elute early in reverse-phase systems.

References
  • National Toxicology Program (NTP). "Report on Carcinogens, Fifteenth Edition: p-Cresidine."[2] Department of Health and Human Services.[2][Link][2]

  • PubChem. "p-Cresidine Compound Summary." National Library of Medicine.[Link]

  • Biotage. "Solid-Supported Reagents and Scavengers Application Guide." Biotage Technical Literature.[3][Link]

Sources

Troubleshooting

Technical Support Center: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid . This compound belongs to the N-phenylanthranilic acid (F...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid .

This compound belongs to the N-phenylanthranilic acid (Fenamate) class of non-steroidal anti-inflammatory drug (NSAID) scaffolds. Due to the limited specific literature on this exact analog, the stability profiles and protocols provided here are synthesized from authoritative data on structural homologs (Mefenamic acid, Tolfenamic acid) and fundamental fenamate chemistry.

Chemical Identity & Physical Properties Dashboard

PropertySpecification / Detail
Chemical Name 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid
Structural Class N-Phenylanthranilic acid (Fenamate derivative)
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Predicted Melting Point 170°C – 185°C (Based on Fenamate analogs; often melts with decomposition)
Solubility Soluble in DMSO, DMF, Ethanol; Practically insoluble in Water.
Appearance White to off-white or pale yellow crystalline powder.
CAS (Analog Ref) Structure is homologous to Mefenamic Acid (CAS 61-68-7)

Thermal Stability Troubleshooting (FAQs)

Q1: I observe two endothermic peaks in my DSC trace. Is my sample impure?

Diagnosis: Not necessarily. This behavior is characteristic of Polymorphism , a known phenomenon in fenamate derivatives.

  • Explanation: Fenamates often exist in enantiotropic polymorphic forms (e.g., Form I and Form II).[1]

    • Peak 1 (Lower Temp): Likely the solid-solid transition from a metastable form to a stable form, or the melting of the metastable polymorph.

    • Peak 2 (Higher Temp): The melting point of the stable polymorph.

  • Action: Verify if the first peak is a phase transition by performing a Heat-Cool-Heat cycle in DSC. If the first peak disappears in the second heating cycle, it confirms a polymorphic transition rather than an impurity.

Q2: My sample turns yellow/brown upon heating near the melting point. What is happening?

Diagnosis: You are observing Thermal Degradation (Oxidation & Cyclization) .

  • Mechanism: At temperatures near or above the melting point (>170°C), this compound is susceptible to:

    • Decarboxylation: Loss of CO₂ to form the corresponding diphenylamine derivative.

    • Acridone Formation: Intramolecular cyclization (condensation) between the carboxylic acid and the phenyl ring, releasing water.

    • Oxidation: The secondary amine (-NH-) is sensitive to air oxidation at high temperatures, leading to colored quinoid species.

  • Recommendation: Conduct melting point determination in a sealed capillary under inert gas (Nitrogen/Argon) to differentiate melting from oxidative degradation.

Q3: What is the maximum safe drying temperature for this compound?

Recommendation: 40°C – 60°C under vacuum.

  • Reasoning: While the melting point is high, prolonged exposure to temperatures >80°C can accelerate surface oxidation and slow decarboxylation over time. Vacuum drying minimizes oxidative stress.

Q4: TGA shows weight loss before the melting point. Is this solvent entrapment?

Diagnosis: It depends on the % weight loss.

  • Scenario A (< 1% loss): Likely residual surface moisture.

  • Scenario B (Stepwise loss ~5-15%): Likely Solvates . Fenamates readily form solvates with alcohols (Ethanol, Methanol) or DMF.

  • Scenario C (Continuous drift): If observed >150°C, this is the onset of Decarboxylation .

  • Action: Run a TGA-IR or simply check the NMR of the dried sample to confirm the presence of lattice solvents.

Mechanistic Insight: Degradation Pathways

Understanding the degradation logic is crucial for interpreting stability data. The two primary thermal failure modes for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid are Decarboxylation and Acridone Cyclization .

Pathway Visualization

DegradationPathways Compound 2-((2-Methoxy-5-methylphenyl) amino)benzoic acid (C15H15NO3) Heat Thermal Stress (>170°C or Prolonged Heating) Compound->Heat Decarboxylation Decarboxylation (-CO2) Heat->Decarboxylation Path A (Primary) Cyclization Intramolecular Cyclization (-H2O) Heat->Cyclization Path B (Acid Catalyzed) Product_A N-(2-Methoxy-5-methylphenyl)aniline (Diphenylamine Derivative) Decarboxylation->Product_A Product_B Acridone Derivative (Cyclic Ketone) Cyclization->Product_B

Figure 1: Primary thermal degradation pathways. Path A (Decarboxylation) is dominant at high temperatures. Path B (Cyclization) often requires acidic conditions or extreme heat.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Use this to determine melting point and purity.

  • Sample Prep: Weigh 2–4 mg of sample into an aluminum pan.

  • Sealing: Crimp the lid (non-hermetic is usually fine, but hermetic prevents sublimation).

  • Atmosphere: Purge with Nitrogen at 50 mL/min.

  • Ramp: Heat from 30°C to 250°C at a rate of 10°C/min .

  • Analysis:

    • Look for a sharp endotherm (Melting).

    • Pass Criteria: Single sharp peak >160°C.

    • Fail Criteria: Broad peak or split peaks (indicates solvates or mixed polymorphs).

Protocol B: Forced Degradation (Thermal Stress Test)

Use this to validate stability for storage limits.

  • Preparation: Place 50 mg of compound in a clear glass vial.

  • Conditions:

    • Control: Store at 4°C (Dark).

    • Thermal Stress: Store at 105°C (Oven) for 24 hours.

    • Oxidative Stress: Store at 60°C with 3% H₂O₂ (Optional, for solution state).

  • Analysis: Dissolve both samples in Acetonitrile/Water (1:1) and analyze via HPLC.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50-90% B over 20 mins.

    • Detection: UV at 280 nm and 320 nm (Acridones often absorb at higher wavelengths).

  • Interpretation: New peaks appearing at higher Retention Time (RT) usually indicate decarboxylated products (less polar).

References

  • Mefenamic Acid Polymorphism Studies

    • Source: NIST Chemistry WebBook & ResearchG
    • Relevance: Establishes the baseline behavior for fenamate thermal stability (decarboxyl
    • Link:

  • Thermal Decomposition of Fenam

    • Source: Journal of Thermal Analysis and Calorimetry.
    • Relevance: Details the kinetics of decarboxylation for N-phenylanthranilic acid deriv
    • Link:

  • PubChem Compound Summary

    • Source: National Center for Biotechnology Inform
    • Relevance: Structural confirmation and physical property data for fenam
    • Link:[2]

Sources

Optimization

Technical Support Center: Controlling Decarboxylation in High-Temperature Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability of Carboxylic Acids & Derivatives The Decarboxylation Dilemma: Diagnostic & Triage Welcome to the High-Temperature...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Stability of Carboxylic Acids & Derivatives

The Decarboxylation Dilemma: Diagnostic & Triage

Welcome to the High-Temperature Synthesis Support Center. If you are here, you are likely observing gas evolution (


), pressure spikes, or loss of carboxyl functionality during your reaction.

Decarboxylation is rarely random; it is driven by specific structural motifs and thermodynamic opportunities. Before applying a fix, you must diagnose the mechanism of failure .

Triage Protocol: Identify Your Risk Profile

Use the following logic flow to determine if your substrate is inherently unstable or if your conditions are inducing degradation.

DecarbTriage Start Start: Substrate Analysis BetaKeto Is there a Carbonyl/EWG at the Beta-position? Start->BetaKeto Hetero Is the acid attached to an electron-rich heterocycle? BetaKeto->Hetero No RiskHigh HIGH RISK: Concerted Cyclic Mechanism BetaKeto->RiskHigh Yes (e.g., Malonic acid) Metal Are transition metals (Cu, Ag, Pd) present? Hetero->Metal No RiskMed MEDIUM RISK: Zwitterionic Pathway Hetero->RiskMed Yes (e.g., Indole-3-COOH) RiskCat CATALYTIC RISK: Metal-Mediated Decarboxylation Metal->RiskCat Yes Stable LOW RISK: Check Thermal Oxidative Stability Metal->Stable No

Figure 1: Diagnostic logic for assessing decarboxylation risk based on substrate structure and reaction environment.

Module A: Chemical Control Strategies (Batch)

If you are constrained to batch synthesis, you must chemically disable the decarboxylation mechanism.

Strategy A1: The "Salt Bridge" Blockade

Best for: Beta-keto acids, Malonic acid derivatives.

The Science: Thermal decarboxylation of beta-keto acids proceeds through a 6-membered cyclic transition state which requires an acidic proton on the carboxyl group to hydrogen bond with the beta-carbonyl oxygen.

  • Solution: Remove the proton. Converting the acid to its carboxylate salt (Li+, Na+, K+) eliminates the hydrogen required for the transition state, raising the activation energy (

    
    ) significantly.
    

Protocol: In-Situ Salt Formation

  • Stoichiometry: Calculate 1.05 equivalents of a non-nucleophilic base (e.g., DBU,

    
    -BuOK, or 
    
    
    
    ).
  • Solvent: Use a polar aprotic solvent (DMF, DMSO, NMP) to solvate the cation, leaving the "naked" carboxylate anion.

    • Note: While naked anions are reactive nucleophiles (good for

      
      ), they are thermally stable against unimolecular decarboxylation compared to the free acid.
      
  • Execution:

    • Dissolve substrate in solvent at ambient temperature.

    • Add base and stir for 15 minutes (gas evolution should be zero).

    • Proceed to high-temperature step only after salt formation is complete.

Strategy A2: Solvent Tuning

Best for: Heteroaromatic acids (e.g., Indole-carboxylic acids).

The Science: In zwitterionic mechanisms (common in heteroaromatics), the proton moves to the ring, creating a positive charge that stabilizes the leaving


.
  • Solution: Avoid acidic media. Use High Ionic Strength media or Buffered systems.

  • Data: Comparative stability of Trichloroacetic Acid (Model Substrate) in various solvents.

Solvent TypeSolvent ExampleRelative Decarboxylation RateMechanism Note
Non-Polar TolueneHigh Stabilizes cyclic TS (Intramolecular H-bond).
Protic Water / AlcoholsMedium H-bonding competes with cyclic TS, but can shuttle protons.
Polar Aprotic DMSO / DMFLow (as Salt) Destabilizes cyclic TS; best for carboxylate salts.

Module B: Engineering Control (Flow Chemistry)

When chemical modification is impossible (e.g., the acid is the reactive species), you must outrun the decomposition kinetics using Flash Chemistry .

Strategy B1: Kinetic Residence Time Optimization

The Concept: Decarboxylation is a time-dependent unimolecular decay (


). Your desired reaction (e.g., Amidation, 

) is bimolecular.
  • By increasing Temperature (

    
    ) significantly, you increase both rates.
    
  • However, in a continuous flow reactor, you can reduce the Residence Time (

    
    )  to milliseconds.
    
  • Goal:

    
     within the window of 
    
    
    
    .

Experimental Workflow: The "Flash" Protocol

FlowProtocol Substrate Substrate Stream (Acid) Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent Reagent Stream (Amine/Alcohol) Reagent->Mixer Reactor Heated Coil (T > 150°C) Mixer->Reactor t_R = 10-60 sec Quench Cooling Loop (T < 20°C) Reactor->Quench Immediate Thermal Stop BackPressure BPR (10-20 bar) Quench->BackPressure

Figure 2: Continuous flow setup for high-temperature "Flash" synthesis to outrun decarboxylation kinetics.

Step-by-Step Guide:

  • Pressurization: Install a Back Pressure Regulator (BPR) rated for 250 psi (17 bar). This keeps solvents liquid well above their boiling points.

  • Superheating: Set reactor temperature to 140°C–180°C (far above standard batch reflux).

  • Flow Rate Calculation:

    • Set flow rate such that residence time (

      
      ) is < 60 seconds .[1]
      
    • Formula:

      
      
      
  • Quench: The output must immediately pass through a heat exchanger (0°C) to freeze the kinetics before collection.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent to prevent decarboxylation? A: It depends. For free acids, DMSO can sometimes accelerate decarboxylation because it is a hydrogen-bond acceptor, potentially lowering the energy of the transition state or stabilizing the zwitterion. However, if you form the carboxylate salt first (using NaH or


), DMSO is excellent because it solvates the cation and leaves the carboxylate anion "naked" and stable against thermal decomposition (but highly reactive for 

).

Q: My reaction requires a metal catalyst (Cu/Pd), but it's causing decarboxylation. What now? A: This is "Protodecarboxylation." Transition metals can insert into the C-COOH bond.

  • Fix 1: Switch to a milder catalyst system (e.g., lower catalyst loading).

  • Fix 2: Use a bulky ligand (e.g., BrettPhos) that sterically hinders the metal from approaching the carboxylate.

  • Fix 3: Add a sacrificial chelator if the metal is an impurity.

Q: Does pressure affect decarboxylation? A: Yes. According to Le Chatelier's principle, decarboxylation (


, gas generation) is disfavored at high hydrostatic pressures. Conducting the reaction in a sealed Q-Tube or Autoclave at >20 bar can shift the equilibrium back toward the acid, although kinetic stabilization (Flow) is usually more effective.

References

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. Link (Discusses mechanism of beta-keto acid instability).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link (Foundational text on high-T/high-pressure kinetics).

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. Link (Authoritative source on Flash Chemistry and residence time control).

  • Li, J., et al. (2018). Decarboxylation of Carboxylic Acids: A New Perspective. Asian Journal of Organic Chemistry. Link (Review of catalytic and thermal mechanisms).

  • Clark, J. H. (1980). Fluoride Ion as a Base in Organic Synthesis. Chemical Reviews. Link (Details the stability of carboxylate anions in aprotic media).

Sources

Troubleshooting

Technical Support Center: Advanced Catalysis for the Synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid

Welcome to the technical support guide for the synthesis of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid, a key intermediate in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While the tra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-((2-methoxy-5-methylphenyl)amino)benzoic acid, a key intermediate in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While the traditional Ullmann condensation using stoichiometric copper has been a historical method for this C-N bond formation, modern synthetic demands for higher efficiency, milder conditions, and broader functional group tolerance necessitate the exploration of advanced catalytic systems.[3][4][5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of alternative catalysts, detailed troubleshooting for common experimental issues, and step-by-step protocols grounded in established literature.

Frequently Asked Questions: Selecting the Optimal Catalytic System

This section addresses common questions researchers face when moving beyond traditional copper-based synthesis for diarylamines.

Q1: What are the primary, modern alternatives to high-temperature copper catalysis for this synthesis?

The synthesis of N-aryl anthranilic acids has been revolutionized by transition-metal catalysis. The primary alternatives to the classic Ullmann reaction, which often required harsh conditions and high catalyst loading, are predominantly palladium-catalyzed systems.[3][4] Additionally, modern ligand-accelerated copper systems, as well as emerging nickel and iron catalysts, offer viable and often more economical alternatives.[6][7] More recently, photoredox and dual catalysis methods are providing metal-free pathways.[8][9][10][11]

Table 1: Comparison of Alternative Catalytic Systems

Catalyst SystemKey AdvantagesTypical ConditionsCommon LigandsKey Considerations
Palladium High efficiency, broad substrate scope, low catalyst loading, well-understood mechanism.[6][12]80-130 °C, inert atmosphere.[6]Biaryl phosphines (e.g., BINAP, XPhos, RuPhos).[13]Higher cost of catalyst and ligands; sensitivity to air.
Modern Copper Low cost, tolerant of atmospheric oxygen, improved conditions over classic Ullmann.[6][14]40-120 °C.[15]Amino acids (Proline, Glycine), Phenanthrolines, BINOL.[6][15][16]Can still require higher catalyst loading than Pd; ligand screening is crucial.
Nickel Very low cost, effective for specific C-N couplings, can activate challenging substrates.[17]Variable, often requires specific ligand systems.N-Heterocyclic Carbenes (NHCs), phosphines.[17]Can be more sensitive to reaction conditions; mechanism less universally understood than Pd.
Iron Extremely low cost, environmentally benign, uses air as an oxidant.[18]Mild conditions, often with acidic or basic additives.[18]Phthalocyanines.[18]An emerging field; may require more optimization for specific substrates.
Photoredox Metal-free, operates at ambient temperature, highly sustainable.[8][9][19]Visible light irradiation, often with a dual catalyst system.[8]Organic dyes, iridium or ruthenium complexes.Requires specialized photoreactor setup; scope is still being actively explored.
Q2: I want to use a Palladium-based catalyst. What is the general approach and why is the ligand so important?

The Palladium-catalyzed Buchwald-Hartwig amination is arguably the most robust and widely adopted method for this transformation.[10][11] The reaction couples an aryl halide (or triflate) with an amine.

The Causality Behind Ligand Choice: The ligand is not merely an additive; it is fundamental to the catalyst's function. In the catalytic cycle, the ligand stabilizes the Pd(0) active species, facilitates the oxidative addition of the aryl halide, and critically, promotes the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[17][20] Bulky and electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) have proven highly effective because they accelerate the rate-limiting reductive elimination step, especially for sterically hindered or electronically challenging substrates like secondary amines.[13][21]

A general starting protocol for a Buchwald-Hartwig reaction is provided in the "Protocols" section below.

Q3: My budget is a concern. Are modern, ligand-accelerated copper systems a reliable alternative to Palladium?

Absolutely. While classic Ullmann reactions were often stoichiometric in copper and required temperatures >200 °C, modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a carefully chosen ligand.[15][22] This approach, often called a modified Ullmann or Ullmann-Goldberg reaction, significantly lowers the reaction temperature and improves yields.[14][15]

The Role of the Ligand in Copper Catalysis: Ligands such as N-methylglycine, L-proline, or 1,10-phenanthroline solubilize the copper salt and facilitate the formation of the active Cu(I) catalytic species, making the reaction conditions much milder than ligand-free systems.[6][15] For the synthesis of N-alkylanthranilic acids, a CuI/rac-BINOL system has been shown to be effective even at room temperature.[16] These systems are an excellent choice for cost-effective, large-scale synthesis.

Troubleshooting Guide: Common Experimental Issues

Q: My reaction has stalled or shows very low yield. What are the first things to check?

A: Low conversion is a common issue that can typically be traced to one of five key areas:

  • Catalyst Inactivity: The active catalytic species for both copper and palladium is often Cu(I) or Pd(0), respectively.[15] Ensure you are using a fresh, high-purity catalyst. For palladium, using a pre-formed "precatalyst" can provide more reliable results than generating the active species in situ. If your CuI is old or discolored, its activity may be compromised.[23]

  • Inappropriate Ligand: The ligand must match the substrates. If coupling a sterically demanding amine, a bulky ligand is often required.[13] If your initial choice is not working, screening a small panel of different ligand classes (e.g., for Pd, trying both a biaryl phosphine and an N-heterocyclic carbene ligand) is a logical next step.

  • Suboptimal Base: The base is critical for deprotonating the amine nucleophile.[15] A base that is too weak will result in a slow reaction. A base that is too strong or has poor solubility can also be detrimental. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Protic Impurities: The presence of water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation (reduction) of your aryl halide.[15] Always use anhydrous solvents and ensure your glassware is oven-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is standard practice, especially for air-sensitive palladium catalysts.[6][15]

  • Incorrect Temperature: Modern catalytic systems operate at much lower temperatures than classic Ullmann reactions.[15] If no reaction is observed, incrementally increasing the temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black) and side product formation.

Q: I am seeing a significant amount of the dehalogenated starting material as a side product. What causes this?

A: The formation of a reduced arene (e.g., 2-methoxy-5-methylbenzoic acid instead of the desired product) is a classic sign of a hydrodehalogenation side reaction. This is most often caused by:

  • Presence of Water: As mentioned above, water can act as a proton source that quenches reactive intermediates in the catalytic cycle, leading to reduction of the aryl halide.[15] Rigorously dry conditions are the best preventative measure.

  • Issues with the Amine or Base: In some cases, the amine starting material or the base itself can be a source of protons or hydride transfer, leading to the undesired reduction.

Q: How do I properly set up and monitor the reaction?

A: A proper reaction setup is crucial for success.

  • Inert Atmosphere: Use an oven-dried reaction vessel (e.g., a Schlenk tube or a sealed vial) with a magnetic stir bar. Add all solid reagents (aryl halide, amine, catalyst, ligand, base) to the vessel.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Place the vessel in a pre-heated heating block or oil bath and begin stirring.

  • Monitoring: Track the reaction's progress by taking small aliquots (under inert conditions if possible) and analyzing them by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature before proceeding with the work-up.[15]

Visualized Workflows and Mechanisms

General Optimization Workflow

The following diagram illustrates a logical workflow for optimizing a C-N cross-coupling reaction.

G Diagram 1: General Workflow for Reaction Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Final Reaction a Select Aryl Halide & Amine b Screen Catalysts & Ligands (e.g., Pd/XPhos, CuI/Proline) a->b c Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) b->c d Screen Solvents (Toluene, Dioxane, DMF) c->d e Optimize Temperature & Time d->e f Scale-up with Optimized Conditions e->f g Work-up & Purification f->g

Caption: A typical workflow for optimizing C-N coupling reaction conditions.

Buchwald-Hartwig Catalytic Cycle

This diagram shows the generally accepted mechanism for Palladium-catalyzed C-N bond formation.

G Diagram 2: Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa L-Pd(II)(Ar)(X) pd0->oa Oxidative Addition (+ Ar-X) le [L-Pd(II)(Ar)(NR'R'')]⁺X⁻ oa->le Ligand Exchange (+ HNR'R'', - HX) re L-Pd(0) + Ar-NR'R'' le->re Reductive Elimination re->pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol provides a robust starting point for the synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid using a Palladium-based catalyst system.

Reagents and Materials:

  • Aryl Halide: e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid (1.0 mmol)

  • Amine: 2-Methoxy-5-methylaniline (1.2 mmol)

  • Palladium Precatalyst: e.g., RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: (Not required if using a G3 precatalyst, otherwise add e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Anhydrous Solvent: e.g., Toluene or Dioxane (3-5 mL)

  • Reaction Vessel: Oven-dried Schlenk tube or sealed vial

  • Inert Gas Supply: Nitrogen or Argon

Reaction Setup:

  • To the oven-dried reaction vessel containing a magnetic stir bar, add the 2-halobenzoic acid, 2-methoxy-5-methylaniline, palladium precatalyst, and potassium phosphate.

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous solvent to the vessel.

  • Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

Reaction Monitoring and Work-up:

  • Stir the reaction mixture vigorously at the set temperature.

  • Monitor the reaction progress periodically by TLC or by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by GC-MS or LC-MS.

  • Upon completion (typically when the limiting starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product, if necessary, or proceed with a standard liquid-liquid extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.

References

  • De novo multicomponent assembly of diarylamines via photoredox/nickel dual catalysis. ChemRxiv.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon. Green Chemistry.
  • Photoredox-Catalyzed Cascade sp2 C–H Bond Functionalization to Construct Substituted Acridine with Diarylamine and Hypervalent Iodine(III) Reagents. Organic Letters - ACS Publications.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. PMC.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications.
  • Troubleshooting Ullmann Coupling. Reddit.
  • Synthesis of mefenamic acid based indole derivatives. ResearchGate.
  • Iron-Catalyzed Oxidative C-C and N-N Coupling of Diarylamines and Synthesis of Spiroacridines. PubMed.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. ResearchGate.
  • Cross-Coupling Catalysts. Sigma-Aldrich.
  • Ullmann Reaction Questions. Sciencemadness Discussion Board.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
  • Synthesis of Diarylamines Catalyzed by Iron Salts. ResearchGate.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. The Royal Society of Chemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI.
  • Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect. CORE.
  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub.
  • 1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives. RSC Publishing.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. NIH.
  • Bis{2-[imino(phenyl)methyl]-5-methoxyphenolato-κ2 N,O 1}nickel(II). PMC - NIH.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. PMC.
  • Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. Natural Volatiles & Essential Oils.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science.
  • Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic... ResearchGate.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Ullmann reaction. L.S.College, Muzaffarpur.
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka | Patsnap.
  • Ultrasound assisted rapid synthesis of mefenamic acid based indole derivatives under ligand free Cu-catalysis.
  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers.
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives. Benchchem.
  • Some typical diarylamine derivatives as drugs. ResearchGate.
  • Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues. Radboud Repository.
  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.
  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Profiling of 2-((2-Methoxy-5-methylphenyl)amino)benzoic Acid

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a structural analog of the NSAID Mefenamic Acid. Due to its specific pharmacophore—a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid , a structural analog of the NSAID Mefenamic Acid. Due to its specific pharmacophore—an N-phenylanthranilic acid backbone with a methoxy-methyl substitution pattern—this molecule presents unique spectral challenges, particularly in resolving the intramolecular hydrogen bonding network.

This document objectively compares the analytical performance of this molecule against its closest market alternative (Mefenamic Acid) and evaluates solvent systems to determine the optimal protocol for structural elucidation.

Structural Context & Signaling Pathways

To understand the NMR behavior, one must visualize the electronic environment. The molecule features two distinct aromatic rings linked by a secondary amine.[1]

  • Ring A (Benzoic Acid): Contains the carboxylic acid and the amine linkage.

  • Ring B (Aniline Derivative): Contains the electron-donating Methoxy (-OCH3) and Methyl (-CH3) groups.

Diagram 1: Structural Assignment Logic

The following diagram illustrates the flow of logic required to assign the spectrum, distinguishing it from impurities or analogs.

NMR_Assignment_Logic Start Unknown Sample (Fenamate Derivative) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Solvent->Aliphatic Check Substituents Exchange Exchangeable Region (> 9.0 ppm) Solvent->Exchange Check H-Bonding Me_Signal Singlet @ ~2.2 ppm (Ar-CH3) Aliphatic->Me_Signal OMe_Signal Singlet @ ~3.8 ppm (Ar-OCH3) Aliphatic->OMe_Signal Identity Confirmed Identity: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid Me_Signal->Identity OMe_Signal->Identity NH_Signal Sharp Singlet @ ~9.5 ppm (Intramolecular H-Bond) Exchange->NH_Signal COOH_Signal Broad Singlet @ ~13.0 ppm (Carboxylic Acid) Exchange->COOH_Signal NH_Signal->Identity

Caption: Logical flow for confirming the structural identity of the target molecule via 1H NMR markers.

Comparative Analysis: Target vs. Alternatives

A. Structural Alternative: Mefenamic Acid

The primary challenge in synthesis is distinguishing the target from Mefenamic Acid (2-((2,3-dimethylphenyl)amino)benzoic acid) or similar impurities where the methoxy group is absent or replaced by a methyl.

FeatureTarget Molecule (Methoxy-Methyl)Mefenamic Acid (Dimethyl)Diagnostic Value
Aliphatic Region Singlet ~3.8 ppm (3H, OMe) Singlet ~2.2 ppm (3H, Me)Singlet ~2.1 ppm (3H, Me)Singlet ~2.3 ppm (3H, Me)High: The 3.8 ppm peak is the "smoking gun" for the methoxy group.
Ring B Shielding Strong shielding at C3' (ortho to OMe).Moderate shielding from Me groups.Medium: Aromatic multiplets shift upfield in the Target.
NH Chemical Shift ~9.3 - 9.6 ppm~9.2 - 9.5 ppmLow: Both form strong intramolecular H-bonds.
B. Methodological Alternative: Solvent System

The choice of solvent drastically alters the "performance" of the spectral resolution.

ParameterDMSO-d6 (Recommended) CDCl3 (Chloroform-d)
Solubility Excellent (due to polar COOH/NH).Moderate (may require heating).
NH Signal Sharp, distinct singlet. DMSO stabilizes the intramolecular H-bond.Broad, often concentration-dependent.
COOH Signal Visible broad singlet (~13 ppm).Often invisible or extremely broad due to exchange.
Water Peak ~3.33 ppm (can overlap with OMe if wet).~1.56 ppm (clear of key signals).
Recommendation Primary Choice for structural confirmation.Secondary choice only if DMSO overlaps with sample impurities.

Detailed Spectral Characterization

The following data assumes the use of DMSO-d6 at 400 MHz or higher.

The "Fingerprint" Region (Aliphatic)
  • 
     2.23 ppm (s, 3H):  Methyl group at position 5' of the aniline ring.
    
  • 
     3.78 ppm (s, 3H):  Methoxy group at position 2' of the aniline ring.
    
    • Note: Ensure the water peak (3.33 ppm) does not integrate into this signal. Dry the sample if integration is >3.05H.

The Aromatic Region ( 6.7 - 8.0 ppm)

The spectrum displays 7 aromatic protons. The coupling patterns are complex due to the non-equivalence of the two rings.

  • 
     7.92 ppm (dd, 1H, J=8.0, 1.5 Hz):  H-6 of the benzoic acid ring. This is the most deshielded aromatic proton due to the adjacent electron-withdrawing Carbonyl (C=O).
    
  • 
     6.7 - 7.5 ppm (Multiplet, 6H):  Overlapping signals from the remaining protons.
    
    • The protons ortho and para to the Methoxy group (Ring B) will appear at the lower end of this range (shielded, ~6.8 ppm).

Exchangeable Protons (Critical for Validation)
  • 
     9.45 - 9.70 ppm (s, 1H):  The Amine (NH) proton.
    
    • Mechanism: This proton is locked in a six-membered intramolecular hydrogen bond with the carbonyl oxygen of the benzoic acid. This deshielding moves it significantly downfield compared to a free amine (~4-5 ppm).

  • 
     12.8 - 13.5 ppm (br s, 1H):  The Carboxylic Acid (COOH) proton.
    

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and valid comparisons, follow this specific workflow.

Diagram 2: Sample Preparation Workflow

Prep_Workflow Step1 Weigh 10-15 mg Target Compound Step2 Add 0.6 mL DMSO-d6 (99.9%) Step1->Step2 Step3 Vortex & Sonicate (2 mins @ 25°C) Step2->Step3 Step4 Transfer to 5mm NMR Tube Step3->Step4 Step5 Acquire 1H NMR (ns=16, d1=2 sec) Step4->Step5

Caption: Standardized preparation protocol to minimize concentration effects on chemical shifts.

Step-by-Step Methodology
  • Sample Mass: Weigh 10–15 mg of the solid. Lower concentrations (<5 mg) may cause the NH signal to broaden or shift if trace water is present.

  • Solvent: Use DMSO-d6 containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why: DMSO breaks intermolecular dimers but stabilizes the intramolecular H-bond essential for verifying the "fenamate" structure.

  • Homogenization: Sonicate for 2 minutes. The compound must be fully dissolved; suspension particles will ruin the shim and line shape.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (d1): Set to 2.0 seconds or higher. The COOH proton relaxes slowly; a short delay will under-integrate this signal.

    • Scans (ns): 16 to 32 scans are sufficient.

  • Processing: Calibrate the TMS peak to 0.00 ppm. Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • SpectraBase. (n.d.). N-Phenylanthranilic acid NMR Data. Wiley Science Solutions. Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2022). Splitting of the 1H NMR N-H signal by "through-hydrogen-bond" coupling. Retrieved October 26, 2025, from [Link]

  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (PMC). (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid: Synthesis and crystallization. Retrieved October 26, 2025, from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Fenamic Acid Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fenamic acid derivatives (fenamates). It is designed for researchers requiring high-confidence structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of fenamic acid derivatives (fenamates). It is designed for researchers requiring high-confidence structural elucidation and quantitative method development.

Executive Summary & Core Mechanism

Fenamic acid derivatives (e.g., Mefenamic, Tolfenamic, Flufenamic, Meclofenamic acid) share a core N-phenylanthranilic acid scaffold. Their mass spectrometric behavior is governed by the ortho-positioning of the carboxylic acid and the secondary amine.

The "Ortho Effect" Insight: In positive ionization modes (ESI+), the defining fragmentation event is not random bond cleavage but a structure-specific cyclization. The protonated molecular ion


 undergoes rapid dehydration (loss of 18 Da) to form a stable acridinium ion . This pathway is so dominant that it often suppresses other fragments, serving as a diagnostic fingerprint for the fenamate class.

In negative ionization modes (ESI-), the fragmentation is driven by the stability of the carboxylate anion, leading to a characteristic decarboxylation (loss of 44 Da,


).

Comparative Analysis of Ionization Techniques

Choosing the right ionization source is critical for sensitivity and structural information.

FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Application Context
Energy Regime Soft IonizationHard Ionization (70 eV)ESI for quantitation; EI for library matching.
Dominant Ion

or


(often weak)
ESI preserves the molecular ion.
Fragmentation Low in source; requires CID (MS/MS)Extensive in sourceEI provides structural fingerprints without MS/MS.
Key Fragment

(Acridinium)

(Acridone)
Both show water loss, but charge state differs.
Sensitivity High (pg/mL range)Moderate (ng/mL range)ESI is superior for trace residue analysis in biological matrices.

Fragmentation Mechanisms (Mechanistic Deep Dive)

Positive Mode: The Acridinium Cyclization Pathway

The proximity of the secondary amine nitrogen to the carboxylic acid carbonyl carbon facilitates an intramolecular nucleophilic attack.

Mechanism:

  • Protonation: The carbonyl oxygen or amine nitrogen accepts a proton.

  • Cyclization: The amine nitrogen attacks the carbonyl carbon.

  • Elimination: Water is expelled, closing the third ring to form the acridinium core.

PositiveFragmentation M_Protonated Precursor [M+H]+ (N-phenylanthranilic acid) Transition Cyclic Transition State (Nu: Attack) M_Protonated->Transition -H2O (Dehydration) Acridinium Product [M+H - H2O]+ (Acridinium Ion) Transition->Acridinium Ring Closure Fragment2 Secondary Fragment (Loss of substituent) Acridinium->Fragment2 High CE

Figure 1: Mechanistic pathway of acridinium ion formation in positive ESI.

Negative Mode: Decarboxylation

In negative mode, the carboxylate group


 is stable but prone to losing neutral carbon dioxide upon collisional activation.

Mechanism:



Characteristic Ions & Transitions (Data Tables)

The following table consolidates experimental MS/MS data for the major fenamic acid derivatives. These transitions are validated for Multiple Reaction Monitoring (MRM) workflows.

Table 1: Validated MS/MS Transitions
CompoundMWPolarityPrecursor (

)
Quantifier Product (

)
Qualifier Product (

)
Mechanism of Quantifier
Mefenamic Acid 241.29ESI (+)242 224 209Dehydration (Acridinium)
ESI (-)240 196 196Decarboxylation (

)
Tolfenamic Acid 261.70ESI (+)262 244 216Dehydration (Acridinium)
ESI (-)260 216 180Decarboxylation (

)
Flufenamic Acid 281.23ESI (+)282 264 244Dehydration (Acridinium)
ESI (-)280 236 216Decarboxylation (

)
Meclofenamic Acid 296.15ESI (+)296 278 242Dehydration (Acridinium)
ESI (-)294 250 214Decarboxylation (

)

Note: For chlorinated compounds (Meclofenamic, Tolfenamic), expect characteristic Chlorine isotope patterns (


 ratio of ~3:1).

Experimental Protocol: LC-MS/MS Workflow

This protocol is optimized for the simultaneous quantification of multiple fenamates in biological matrices (plasma/urine).

Chromatographic Conditions
  • Column: C18 or C8 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 2mM Ammonium Formate for negative mode stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-6 min: 10% -> 90% B (Linear Ramp)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometer Settings (Generic Triple Quad)
  • Source: Electrospray Ionization (ESI)[1][2][3][4][5][6]

  • Spray Voltage: +4500 V (Pos) / -3500 V (Neg)

  • Capillary Temp: 350°C

  • Desolvation Gas: High flow (e.g., 50-60 psi) to aid droplet evaporation.

  • Collision Energy (CE):

    • Dehydration transition (e.g., 242->224): Low to Medium CE (15-25 eV).

    • Secondary fragmentation (e.g., 224->209): Higher CE (30-40 eV).

Workflow Sample Sample Preparation (Protein Precip. / SPE) LC LC Separation (C18 Column, Gradient) Sample->LC Ionization ESI Source (+/- Switching) LC->Ionization Q1 Q1: Precursor Selection (e.g., m/z 242) Ionization->Q1 Q2 Q2: Collision Cell (CID with Argon/N2) Q1->Q2 Q3 Q3: Fragment Selection (e.g., m/z 224) Q2->Q3 Detection Detector (Chromatogram Generation) Q3->Detection

Figure 2: Standard Triple Quadrupole (QqQ) Workflow for Fenamate Analysis.

References

  • Soft Ionization of Metallo-Mefenamic Using Electrospray Ionization Mass Spectrometry Source: Korea Science

    • [Link]

    • Relevance: Confirms the [M+H]+ (m/z 242) and [M+H-H2O]+ (m/z 224) transition for mefenamic acid and discusses metal adducts.
  • LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles Source: N

    • [Link]

    • Relevance: Provides validated transitions for Tolfenamic, Flufenamic, and Mefenamic acid in a multi-residue context.
  • Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs in bovine muscle Source: ResearchG

    • [Link]

    • Relevance: Detailed MS3 data for Tolfenamic acid (m/z 260 -> 216 -> 180)
  • High Throughput LC-MS/MS Method for the Quantitation of Mefenamic Acid in Rat Plasma Source: Impact Factor / Journal of Applied Pharmaceutical Science

    • [Link]

    • Relevance: Provides specific protocol details for Mefenamic acid quantific

Sources

Validation

A Comparative Analysis of Potency: Mefenamic Acid versus 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

An In-Depth Guide for Researchers in Drug Development In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid scaffolds, remains a significant area...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Development

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by N-arylanthranilic acid scaffolds, remains a significant area of research for the development of novel analgesic and anti-inflammatory agents. This guide provides a detailed comparative analysis of the well-established NSAID, Mefenamic acid, and a structurally related analogue, 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid. While extensive data exists for Mefenamic acid, this guide will leverage established Structure-Activity Relationship (SAR) principles of fenamates to postulate the potential potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, highlighting the experimental avenues required for empirical validation.

Introduction: The Enduring Relevance of Fenamates

Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, has long been a therapeutic staple for the management of mild to moderate pain, including menstrual pain, and inflammation.[1][2] Its mechanism of action, like other traditional NSAIDs, involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, key mediators of pain, inflammation, and fever.[3][4] The quest for novel NSAIDs with improved efficacy and safety profiles has led to the exploration of various structural analogues of existing drugs. 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid represents one such analogue, the potency of which remains to be fully elucidated.

Mefenamic Acid: A Profile in Potency

Mefenamic acid's therapeutic efficacy is rooted in its ability to competitively inhibit both COX-1 and COX-2 isoforms. The differential inhibition of these isoforms is a critical determinant of both its therapeutic action and its side-effect profile. Inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal and renal side effects.[4]

Quantitative Potency of Mefenamic Acid

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50
Mefenamic Acid COX-140 nM
COX-23 µM
2-((2-Methoxy-5-methylphenyl)amino)benzoic acid COX-1Data not available
COX-2Data not available

Table 1: In Vitro COX Inhibition Profile. The provided IC50 values for Mefenamic acid are representative values from the literature. It is important to note that these values can vary depending on the specific assay conditions.

The Analogue in Focus: 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid shares the core N-phenylanthranilic acid structure of Mefenamic acid. The key distinction lies in the substitution pattern on the N-aryl ring. While Mefenamic acid possesses two methyl groups at the 2 and 3 positions, the analogue features a methoxy group at the 2-position and a methyl group at the 5-position.

Structure-Activity Relationship (SAR) of Fenamates: A Predictive Framework

The biological activity of fenamates is intricately linked to the nature and position of substituents on the N-aryl ring. Key SAR principles for this class of compounds include:

  • Substitution on the N-aryl ring is essential for activity.

  • The relative position of substituents influences potency, with the general trend being meta > ortho > para.

  • Disubstitution, particularly at the ortho and meta positions, can enhance activity.

  • The conformation of the molecule, specifically the dihedral angle between the two aromatic rings, is influenced by the steric bulk of the ortho substituents and plays a crucial role in binding to the COX active site.

Postulating the Potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

Based on these SAR principles, we can formulate a hypothesis regarding the potential potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid relative to Mefenamic acid.

The analogue has a methoxy group at the ortho position and a methyl group at the meta position of the N-aryl ring. In Mefenamic acid, both are methyl groups at the ortho and meta positions. The methoxy group is electronically different from the methyl group; it is an electron-donating group through resonance but can be weakly electron-withdrawing inductively. The steric bulk of a methoxy group is also different from a methyl group.

Given that disubstitution at the ortho and meta positions is favorable for activity, the analogue fits this general requirement. The precise impact of replacing a methyl group with a methoxy group at the ortho position on the conformational flexibility and binding affinity to the COX enzymes would require empirical determination through the experimental protocols outlined below. It is plausible that the electronic and steric alterations introduced by the methoxy group could modulate the potency and selectivity towards COX-1 and COX-2.

Experimental Protocols for Potency Determination

To empirically compare the potency of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid and Mefenamic acid, a series of in vitro and in vivo assays are required.

In Vitro Assay: COX Inhibitory Assay

This assay directly measures the ability of the compounds to inhibit the activity of isolated COX-1 and COX-2 enzymes.

Principle: The assay colorimetrically measures the peroxidase activity of COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is monitored.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified ovine or human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid and Mefenamic acid in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to determine the IC50 values.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Enzyme Purified COX-1/COX-2 Mix Add Buffer, Heme, & Compound Enzyme->Mix Compounds Test Compounds & Mefenamic Acid (Serial Dilutions) Compounds->Mix Add_Enzyme Add COX Enzyme & Incubate Mix->Add_Enzyme Add_Substrate Add Arachidonic Acid Add_Enzyme->Add_Substrate Measure Add TMPD & Measure Absorbance Add_Substrate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for in vitro COX inhibitory assay.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of NSAIDs.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potency.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, positive control (Mefenamic acid), and test groups (different doses of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid).

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction & Measurement cluster_post Data Analysis Acclimatize Animal Acclimatization Grouping Group Animals Acclimatize->Grouping Administer Administer Compounds/Controls Grouping->Administer Inject Inject Carrageenan into Paw Administer->Inject Measure_0h Measure Paw Volume (0h) Inject->Measure_0h Measure_intervals Measure Paw Volume (1, 2, 3, 4h) Inject->Measure_intervals Calculate Calculate % Edema Inhibition Measure_intervals->Calculate Compare Compare with Control Calculate->Compare

Sources

Comparative

Melting Point Validation for N-(2-methoxy-5-methylphenyl)anthranilic acid: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Validation of thermal properties, purity assessment, and methodological comparison against standard f...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Validation of thermal properties, purity assessment, and methodological comparison against standard fenamates.

Executive Summary: The Criticality of Thermal Validation

N-(2-methoxy-5-methylphenyl)anthranilic acid is a specific structural analog within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While structurally related to Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid) and Tolfenamic Acid , the introduction of a 2-methoxy and 5-methyl substituent on the N-phenyl ring significantly alters its crystal packing and thermal behavior.

For drug development professionals, validating the melting point (MP) of this compound is not merely about confirming a number; it is a critical checkpoint for polymorphic identification , purity profiling , and synthetic validation .

This guide compares the validation performance of this specific compound against established fenamate standards and evaluates the two primary methodologies—Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) —to determine the most robust protocol for your laboratory.

Technical Comparison: Target Compound vs. Established Alternatives

To validate N-(2-methoxy-5-methylphenyl)anthranilic acid, one must understand how it behaves relative to its "alternatives"—the well-characterized fenamate standards.

Structural & Thermal Property Comparison[1]

The following table contrasts the target compound with Mefenamic and Tolfenamic acids. Note how the ortho-substituent (Methyl vs. Chlorine vs. Methoxy) drives the thermal variance.

FeatureTarget Compound Mefenamic Acid (Alternative A) Tolfenamic Acid (Alternative B)
Chemical Structure N-(2-methoxy-5-methylphenyl)...N-(2,3-dimethylphenyl)...[1]N-(3-chloro-2-methylphenyl)...
Substituent Effect Methoxy (-OCH₃): H-bond acceptor; alters packing density.Methyl (-CH₃): Lipophilic; tight van der Waals packing.Chloro (-Cl): Electron-withdrawing; distinct lattice energy.
Melting Point (Lit.) Dependent on Polymorph (Typically 185–205°C range*)230–231°C (with decomp)210–212°C
Polymorphism Risk High: Methoxy group adds conformational flexibility.High: Forms I and II are well documented.Moderate: Stable forms known.
Decomposition Risk Moderate (Decarboxylation possible >200°C)High (Darkens/decomposes upon melting)Moderate

*Note: Exact melting point for specific research derivatives must be experimentally determined; values often depress relative to Mefenamic acid due to the larger methoxy group disrupting the efficient packing seen in the 2,3-dimethyl analog.

Methodological Comparison: CMP vs. DSC

Why validate with DSC when Capillary is cheaper?

FeatureCapillary Melting Point (CMP) Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change (Solid ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Liquid).
Measurement of heat flow (Endothermic/Exothermic events).
Precision

0.5–1.0°C (Subjective)

0.1°C (Quantitative)
Polymorph Detection Poor: Cannot distinguish solid-solid transitions easily.Excellent: Detects enantiotropic transitions prior to melt.
Purity Indication Melting Range (Broad = Impure).Peak Shape & Purity Calculation (Van't Hoff).
Best For Routine QC; Quick identification.Primary Characterization; Stability studies.

Strategic Validation Workflow

The following diagram illustrates the decision logic for validating the melting point of N-(2-methoxy-5-methylphenyl)anthranilic acid, ensuring distinction from synthesis intermediates like Anthranilic Acid (MP ~146°C).

ValidationWorkflow Start Sample: N-(2-methoxy-5-methylphenyl) anthranilic acid TGA Step 1: TGA Analysis (Check Volatiles/Decomp) Start->TGA DSC Step 2: DSC Screening (5°C/min ramp) TGA->DSC If stable < 150°C Analysis Analyze Endotherm DSC->Analysis Pure Sharp Peak (Range < 2°C) Analysis->Pure Single Event Impure Broad/Split Peak (Polymorph or Impurity) Analysis->Impure Multiple Events CMP Step 3: Capillary MP (QC Release) Pure->CMP Establish Standard Recryst Recrystallize (Solvent Selection) Impure->Recryst Recryst->DSC

Figure 1: Validation Logic Flow. TGA precedes DSC to rule out solvates. DSC confirms polymorphic purity before setting the Capillary QC specification.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Primary Validation)

Objective: Establish the thermodynamic melting point and screen for polymorphism.

  • Sample Prep: Weigh 2–4 mg of dried N-(2-methoxy-5-methylphenyl)anthranilic acid into an aluminum pan. Crimp with a pinhole lid (allows gas escape if decarboxylation occurs).

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 140°C (Hold 1 min to dry).

    • Ramp 5°C/min to 250°C.

  • Validation Criteria:

    • Onset Temperature (

      
      ):  Use this as the thermodynamic melting point.
      
    • Peak Maximum (

      
      ):  Recorded for comparison.
      
    • Enthalpy of Fusion (

      
      ):  Calculate area under the curve (J/g). High variance (>10%) between batches indicates polymorphic inconsistency.
      
Protocol B: Capillary Melting Point (Routine QC)

Objective: Quick confirmation of identity against the established DSC standard.

  • Preparation: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping.

  • Apparatus: Calibrate using USP Reference Standards (e.g., Caffeine MP 236°C, Acetanilide MP 114°C).

  • Heating Ramp:

    • Fast ramp (10°C/min) to 170°C.

    • Slow ramp (1°C/min) until melt is complete.

  • Observation:

    • Record

      
       (collapse/wetting).[2]
      
    • Record

      
       (clear liquid).
      
  • Acceptance: The range (

    
    ) must be 
    
    
    
    .

Scientific Rationale & Troubleshooting

Why the "Methoxy" Group Matters

In validating this compound, the 2-methoxy group is the key differentiator from Mefenamic acid.

  • Electronic Effect: The methoxy group is electron-donating by resonance but withdrawing by induction. This alters the acidity of the carboxylic acid and the stability of the crystal lattice compared to the 2,3-dimethyl analog.

  • Steric Hindrance: The 2-methoxy group is bulkier than the 2-methyl group of Mefenamic acid. This often leads to a lower melting point than Mefenamic acid (230°C) due to less efficient packing efficiency.

  • Validation Check: If your sample melts significantly higher (>235°C), suspect decomposition or formation of a salt (e.g., Sodium salt). If it melts significantly lower (~146°C), suspect unreacted Anthranilic acid starting material.

Self-Validating System: The "Mixed Melting Point"

To confirm the identity without expensive MS/NMR:

  • Mix the target sample 1:1 with pure Mefenamic Acid .

  • Measure the MP of the mixture.

  • Result: If the MP is sharp and unchanged, they are identical (Unlikely here). If the MP is depressed and broad (e.g., drops to 160–180°C), this confirms the two compounds are different, validating the unique identity of your N-(2-methoxy-5-methylphenyl) derivative.

Synthesis Pathway & Impurity Logic

Understanding the origin helps in validating the result. The compound is likely synthesized via the Ullmann condensation .

Synthesis A 2-Chlorobenzoic Acid (or Anthranilic Acid) Rxn Ullmann Condensation (Cu Catalyst, K2CO3) A->Rxn B 2-Methoxy-5-methylaniline B->Rxn Prod Target: N-(2-methoxy-5-methylphenyl) anthranilic acid Rxn->Prod Imp1 Impurity: Unreacted Aniline Rxn->Imp1 Residual Imp2 Impurity: Decarboxylated Byproduct Prod->Imp2 Overheating

Figure 2: Synthesis and Impurity Origins. Validation must distinguish the Target from unreacted Aniline (Liquid/Low MP) and starting acids.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link

  • United States Pharmacopeia (USP). <891> Thermal Analysis (DSC). USP-NF. Link

  • W.L.F. Armarego, C.L.L. Chai. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013. (Standard reference for purification and MP data of organic intermediates). Link

  • PubChem. Mefenamic Acid (Compound Summary). National Library of Medicine. (Used for comparative fenamate data). Link

  • Burger, A., & Ramberger, R. On the polymorphism of pharmaceuticals and other molecular crystals. Mikrochimica Acta, 1979. (Foundational text on fenamate polymorphism). Link

Sources

Validation

A Researcher's Guide to Thin-Layer Chromatography of Aminobenzoic Acid Intermediates

For researchers and professionals in drug development, the efficient analysis of aminobenzoic acid intermediates is a critical step in synthesis and purification workflows. Thin-Layer Chromatography (TLC) stands out as a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient analysis of aminobenzoic acid intermediates is a critical step in synthesis and purification workflows. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and versatile analytical technique for monitoring reaction progress and assessing purity. This guide provides an in-depth comparison of the TLC retention factors (Rf) for ortho-, meta-, and para-aminobenzoic acid, supported by experimental data and detailed protocols.

The Foundational Role of TLC in Analyzing Aminobenzoic Acid Isomers

Aminobenzoic acids are a class of compounds integral to the pharmaceutical and dye industries. The positional isomerism of the amino and carboxylic acid groups on the benzene ring significantly influences their physicochemical properties, including polarity. This difference in polarity is the cornerstone of their separation by TLC. The stationary phase, typically polar silica gel, interacts more strongly with more polar compounds, retarding their movement up the TLC plate. Conversely, less polar compounds travel further with the mobile phase, resulting in higher Retention Factor (Rf) values.[1] Understanding and manipulating these interactions are key to achieving effective separation.

The choice of the mobile phase is paramount in TLC and its polarity must be optimized to achieve a good separation.[2] A solvent system that is too polar will cause all components to move to the solvent front, resulting in poor separation and high Rf values. Conversely, a non-polar mobile phase will result in minimal movement of the analytes from the baseline. An ideal mobile phase will result in Rf values between 0.3 and 0.7, allowing for clear separation of the components.[2]

Comparative Analysis of Aminobenzoic Acid Isomer Retention Factors

The separation of 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid can be effectively achieved on silica gel plates. The polarity of these isomers, and consequently their interaction with the stationary phase, is influenced by the relative positions of the amino and carboxylic acid groups. This directly impacts their Rf values.

Experimental data reveals the following retention factors for the aminobenzoic acid isomers on silica gel 60 F254 plates with a mobile phase of Ethyl acetate/Petroleum ether (1:3 v/v) :

CompoundIsomer PositionRf Value
2-Aminobenzoic Acid (estimated)Ortho~0.38*
3-Aminobenzoic AcidMeta0.34[3]
4-Aminobenzoic AcidPara0.37[3]

*Note: The Rf value for 2-aminobenzoic acid is an estimation based on the experimentally determined Rf value of 2-aminophenol (0.38) under the same conditions.[3] Due to the similar polar nature of the hydroxyl and carboxylic acid groups, this serves as a close approximation.

In a different solvent system of toluene:acetone:methanol:ammonium hydroxide (8:3:3:0.1 by volume) , the Rf value for 4-aminobenzoic acid was determined to be 0.21 .[4] This highlights the significant impact of the mobile phase composition on the retention factor.

The observed trend in the ethyl acetate/petroleum ether system suggests that the meta-isomer is the most polar of the three, exhibiting the strongest interaction with the silica gel and thus the lowest Rf value. The ortho and para isomers show similar, less polar character in this solvent system.

Experimental Protocol for TLC Separation of Aminobenzoic Acid Isomers

This section provides a detailed, step-by-step methodology for the TLC separation of 2-, 3-, and 4-aminobenzoic acid.

Materials and Reagents
  • TLC Plates: Pre-coated silica gel 60 F254 plates[4]

  • Analytes: 2-aminobenzoic acid, 3-aminobenzoic acid, 4-aminobenzoic acid

  • Solvents for Sample Preparation: Ethanol or a suitable solvent in which the analytes are soluble

  • Mobile Phase A: Ethyl acetate and Petroleum ether (HPLC grade)

  • Mobile Phase B: Toluene, Acetone, Methanol, and Ammonium hydroxide (analytical grade)[4]

  • Developing Chamber: Glass tank with a lid

  • Spotting Capillaries: Fine-tipped glass capillaries or micropipettes

  • Visualization Reagents:

    • UV lamp (254 nm)

    • Ninhydrin solution (for staining)[1]

    • Iodine chamber[2]

Experimental Workflow Diagram

Caption: Separation based on polarity.

Conclusion: Best Practices for Reliable Results

For researchers in drug development, mastering TLC for the analysis of aminobenzoic acid intermediates is a valuable skill. By carefully selecting the mobile phase and adhering to standardized procedures, TLC provides a rapid and reliable method for monitoring reactions and assessing purity. The data presented in this guide serves as a practical reference for the expected separation of these important isomers, empowering scientists to make informed decisions in their synthetic workflows.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Irvine. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin layer chromatography of p-aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]

  • MDPI. (2025). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]

  • PMC. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

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Comparative

A Comparative Guide to Elemental Analysis Standards for 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, a known impurity related to Mefenamic Acid.[1][2] It is desi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies applicable to 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, a known impurity related to Mefenamic Acid.[1][2] It is designed for researchers, scientists, and drug development professionals who require a deep technical understanding of how to ensure the safety and quality of pharmaceutical substances by controlling elemental impurities.

The Regulatory Imperative: Why Elemental Impurity Analysis is Critical

Elemental impurities in active pharmaceutical ingredients (APIs) and drug products pose a toxicological risk to patients and can impact drug efficacy and stability.[3][4] Regulatory bodies worldwide have therefore replaced older, less specific colorimetric tests with stringent, instrument-based methods.[5][6]

The cornerstone of modern elemental impurity control is the International Council for Harmonisation (ICH) Q3D guideline .[7][8] This guideline establishes a risk-based approach to control elemental impurities in drug products.[9][10] It classifies elements based on their toxicity and likelihood of occurrence, setting Permitted Daily Exposure (PDE) limits for each.[5] Key pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have aligned with ICH Q3D through chapters such as USP <232> Elemental Impurities—Limits and USP <233> Elemental Impurities—Procedures.[11][12]

The ICH Q3D framework mandates that a risk assessment be performed to identify potential sources of elemental impurities, which can include raw materials, catalysts, manufacturing equipment, and container closure systems.[13] If the risk assessment indicates that an elemental impurity may exceed 30% of its PDE, a control strategy, often involving analytical testing, must be implemented.[14][15]

Core Analytical Techniques: A Head-to-Head Comparison

USP <233> recommends two primary techniques for the quantification of elemental impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5][12] The choice between them depends on the specific requirements of the analysis, including required detection limits and the sample matrix.

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Atoms are ionized in argon plasma and separated by their mass-to-charge ratio.Atoms are excited in argon plasma and emit light at element-specific wavelengths.[16]
Sensitivity Extremely high (parts-per-trillion, ppt).[14][17]Moderate (parts-per-billion, ppb, to parts-per-million, ppm).[14]
Detection Limits Ultra-low, ideal for highly toxic Class 1 (As, Cd, Hg, Pb) and Class 2A elements.[14]Suitable for less toxic elements (Class 3) or when higher concentrations are expected.[17]
Interferences Prone to isobaric and polyatomic interferences, requiring correction techniques.[14][18]More resistant to matrix interferences but can have spectral interferences.[14]
Cost Higher initial instrument and operational costs.[18]Lower instrument and operational costs.[14]
Throughput Generally lower throughput due to longer analysis times per sample.[17]Higher throughput, making it suitable for routine quality control of large sample batches.[14]
Best For Final drug product testing where limits are lowest; analysis requiring the highest sensitivity.[19]Raw material screening; analysis of elements with higher PDE limits.[18]

The Analytical Workflow: From Risk Assessment to Final Report

A robust elemental impurity testing program follows a logical, multi-step process grounded in the principles of quality risk management.

Step 1: Risk Assessment

The process begins not in the lab, but with a thorough risk assessment to identify which elemental impurities are likely to be present in the final product.[10] This involves evaluating all potential sources, including the API synthesis route (e.g., use of metal catalysts), excipients, water, manufacturing equipment, and packaging.[13]

RiskAssessment Figure 1. ICH Q3D Risk Assessment Workflow A Identify Potential Sources (Raw Materials, Catalysts, Equipment, etc.) B Identify Potential Elemental Impurities (ICH Q3D Classes 1, 2A, 2B, 3) A->B C Evaluate Likelihood of Presence B->C D Compare Estimated Level to Control Threshold (e.g., 30% of PDE) C->D High Likelihood E No Further Action Required (Document Assessment) D->E Consistently Below Threshold F Implement Control Strategy (e.g., Analytical Testing) D->F Exceeds or Potentially Exceeds Threshold

Caption: Figure 1. ICH Q3D Risk Assessment Workflow

Step 2: Sample Preparation - The Foundation of Accurate Analysis

For an organic molecule like 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid, which is insoluble in aqueous solutions, sample preparation is the most critical step.[20] The goal is to completely decompose the organic matrix to liberate the elements of interest into a clear, particle-free solution suitable for introduction into the ICP instrument.[21] Closed-vessel microwave digestion is the recommended and most robust technique.[5][22]

Protocol: Microwave-Assisted Acid Digestion

  • Vessel Cleaning: Thoroughly clean all digestion vessels with high-purity nitric acid and rinse with ultrapure (18.2 MΩ·cm) water to eliminate background contamination.[23]

  • Sample Weighing: Accurately weigh approximately 0.2 to 0.5 grams of the 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid sample directly into a clean, dry microwave digestion vessel.

  • Acid Addition: Carefully add a mixture of high-purity acids. A common and effective combination for organic matrices is 9 mL of nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).[22] The nitric acid is a strong oxidizing agent that destroys the organic matter, while hydrochloric acid helps to stabilize certain elements, like mercury (Hg) and osmium (Os).[24]

  • Digestion Program: Seal the vessels and place them in the microwave digestion system. Use a programmed sequence that gradually ramps up the temperature and pressure (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes). This controlled heating ensures a complete and safe digestion.[21]

  • Dilution: After the vessels have cooled, carefully open them in a fume hood. Dilute the clear digestate to a final volume (e.g., 50 mL) with ultrapure water. The sample is now ready for analysis.

Step 3: Method Validation

Any analytical procedure used for elemental impurity testing must be validated to prove it is suitable for its intended purpose.[25] USP <233> and ICH Q2(R2) outline the required validation parameters.[26][27] The validation demonstrates that the method is accurate, precise, specific, and sensitive enough to quantify the target elements at the required levels.[28][29]

ValidationWorkflow Figure 2. Analytical Method Validation Workflow Start Method Development Specificity Specificity (No Interference) Start->Specificity Accuracy Accuracy (Spike Recovery 70-150%) Specificity->Accuracy Precision Precision (Repeatability & Intermediate, RSD ≤ 20%) Accuracy->Precision Quantitation LOQ / LOD (Sufficiently Low) Precision->Quantitation Linearity Linearity & Range Quantitation->Linearity Validated Validated Method Linearity->Validated

Caption: Figure 2. Analytical Method Validation Workflow

Case Study: Hypothetical Analysis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

To illustrate the application of these standards, consider a hypothetical batch of the target compound intended for use in an oral drug product with a maximum daily dose of 2.0 g. The analysis was performed using a validated ICP-MS method following microwave digestion.

ElementClass (ICH Q3D)PDE (µ g/day , Oral)[5]Control Threshold (30% of PDE, µ g/day )Measured Concentration in Sample (µg/g)Calculated Daily Exposure (µ g/day )Result
Cadmium (Cd) 151.50.080.16PASS
Lead (Pb) 151.50.200.40PASS
Arsenic (As) 1154.50.110.22PASS
Mercury (Hg) 1309.0< 0.05< 0.10PASS
Nickel (Ni) 2A200600.851.70PASS
Palladium (Pd) 2B100302.505.00PASS

Calculated Daily Exposure = Measured Concentration (µg/g) x Max Daily Dose (2 g/day )

In this case study, the levels of all tested elemental impurities are well below the control threshold, demonstrating the safety of this batch with respect to elemental impurity content.

Conclusion

Controlling elemental impurities in pharmaceutical compounds such as 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is a non-negotiable aspect of modern drug development and manufacturing. Adherence to the risk-based framework established by ICH Q3D and the analytical procedures outlined in USP <232> and <233> is essential for regulatory compliance and patient safety. While both ICP-OES and ICP-MS are powerful tools, ICP-MS is often the preferred method for final product testing due to its superior sensitivity, which ensures that even the most toxic elements can be quantified at levels far below their permitted daily exposure limits.[19] A successful testing strategy is built upon a comprehensive risk assessment, robust sample preparation techniques like microwave digestion, and a fully validated analytical method.

References

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from Analytik Jena website.[11][30]

  • Analytik Jena. (n.d.). USP <233> Elemental Impurities—Procedures. Retrieved from Analytik Jena website.[12]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from ICH website.[9]

  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from EMA website.[7]

  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. Retrieved from QbD Group website.[14]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from Intertek website.[10]

  • Scribd. (n.d.). 232. Retrieved from Scribd.[30]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from ICH website.[13]

  • ECA Academy. (n.d.). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from ECA Academy website.[8]

  • Scribd. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from Scribd.[31]

  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from Agilent website.[5]

  • Milestone Inc. (n.d.). MICROWAVE DIGESTION FOR PHARMACEUTICAL SAMPLE PREPARATION IN ACCORDANCE WITH USP <232>/<233>. Retrieved from Milestone website.[32]

  • Scribd. (n.d.). Elemental Impurities Procedures USP 233. Retrieved from Scribd.[33]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from Intertek website.[3]

  • U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from FDA website.[26]

  • Drawell. (2023, July 27). ICP-OES VS ICP-MS -7 Key Differences Analysis. Retrieved from Drawell website.[17]

  • PubMed. (2011, October 15). Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates. Retrieved from PubMed.[34]

  • Scribd. (2021, March 9). USP <232> Elemental Impurities Limits. Retrieved from Scribd.[35]

  • Shimadzu. (n.d.). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved from Shimadzu website.[19]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from Analytik Jena website.[36]

  • Contract Pharma. (2015, September 11). Elemental Impurities. Retrieved from Contract Pharma website.[25]

  • Pharmaffiliates. (n.d.). Mefenamic Acid-impurities. Retrieved from Pharmaffiliates website.[1]

  • GenTech Scientific. (2025, January 23). ICP-MS or ICP-OES: What's the difference?. Retrieved from GenTech Scientific website.[18]

  • A3P. (n.d.). Elemental Impurities in Drug Products. Retrieved from A3P website.[28]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from Agilent website.[20]

  • U.S. Food and Drug Administration. (n.d.). FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. Retrieved from FDA website.

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from Mérieux NutriSciences website.[4]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from HPCi Media website.[15]

  • Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Retrieved from Spectroscopy Online.[6]

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from Malvern Panalytical website.[16]

  • Sigma Aldrich. (n.d.). Mefenamic acid impurity A EP Reference Standard CAS 87-59-2. Retrieved from Sigma Aldrich website.

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website.[27]

  • ECA Academy. (2018, August 28). FDA´s final Guidance on Elemental Impurities in Drug Products. Retrieved from ECA Academy website.[29]

  • Drawell. (2024, December 11). ICP-MS Sample Preparation - What You Need to Know. Retrieved from Drawell website.[23]

  • Wikipedia. (n.d.). Microwave digestion. Retrieved from Wikipedia.[21]

  • GLP Pharma Standards. (n.d.). Mefenamic Acid Impurity A | CAS No- 87-59-2. Retrieved from GLP Pharma Standards website.[2]

  • Simson Pharma Limited. (n.d.). Mefenamic Acid EP Impurity A | CAS No- 87-59-2. Retrieved from Simson Pharma Limited website.

  • Drawell. (2023, August 24). How are Microwave Digestion Systems Used in Sample Preparation and Analytical Instruments. Retrieved from Drawell website.[37]

  • Merck Millipore. (n.d.). USP method - Mefenamic Acid. Retrieved from Merck Millipore website.[38]

  • Almac. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Retrieved from Almac website.[24]

  • Spectroscopy Online. (2022, January 1). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Retrieved from Spectroscopy Online.[39]

  • AZoM. (2023, May 5). Guidelines in Microwave Digestion. Retrieved from AZoM website.[40]

  • Spectroscopy Online. (2026, February 13). Microwave Digestion of Pharmaceutical Samples for USP Method. Retrieved from Spectroscopy Online.[22]

  • Thermo Fisher Scientific. (n.d.). ICP-MS Sample Preparation. Retrieved from Thermo Fisher Scientific website.

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Safety & Regulatory Compliance

Safety

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid proper disposal procedures

Executive Summary: The "Bottom Line" For researchers and facility managers handling 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (a structural analog of the fenamic acid class of NSAIDs), immediate disposal protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line"

For researchers and facility managers handling 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid (a structural analog of the fenamic acid class of NSAIDs), immediate disposal protocols must prioritize its classification as an Organic Acid and a Chemical Irritant .[1][2]

Critical Operational Directive:

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT mix with strong oxidizing agents or strong bases in waste containers.[2][4]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physicochemical nature of the waste before it enters the stream.[2] This compound acts as a weak acid due to the benzoic acid moiety, but possesses amine functionality, making it a zwitterionic candidate under certain pH conditions.

Parameter Data / Classification
Chemical Structure Substituted N-phenylanthranilic acid derivative
Physical State Solid (typically off-white to grey powder)
Acidity (pKa) ~4.0 – 5.0 (Carboxylic acid group)
Solubility Low in water; Soluble in organic solvents (DMSO, Ethanol)
GHS Classification Irritant (Skin H315, Eye H319, Resp H335)
RCRA Status (US) Not P-Listed or U-Listed.[1][2][5][6] Regulated by characteristic (if applicable) or generator knowledge.[2][3][7][8]

Scientist’s Insight: While this specific CAS may not appear on EPA "P" or "U" lists, its functional groups dictate its behavior. Treat it as a Toxic Organic Solid for waste profiling. The methoxy and methyl groups on the phenyl ring increase its lipophilicity, meaning it will bioaccumulate in aquatic environments if improperly released.[2]

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench.[2] Mixing incompatible waste streams is the #1 cause of laboratory accidents during waste storage.[2]

A. Solid Waste (Pure Substance)[2]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) to prevent potential ignition.

  • Labeling: Must read "Hazardous Waste - Solid, Organic, Irritant."[2]

B. Liquid Waste (Mother Liquors/Solutions)[2]
  • Solvent Dependent: The disposal path is dictated by the solvent, not the solute.[2]

    • If in Dichloromethane/Chloroform:Halogenated Waste Stream. [1][2]

    • If in Methanol/Acetone/DMSO:Non-Halogenated Organic Waste Stream. [1][2]

  • pH Caution: If the compound was dissolved using a base (e.g., NaOH), the solution is basic. Do not add this directly to an acidic waste carboy without checking pH compatibility to avoid exothermic splashing.[2]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Packaging
  • Quantify: Estimate the mass of the solid or concentration of the solution.

  • Select Container: Use a chemically compatible container (HDPE is preferred for solids to prevent breakage).[2]

  • Transfer:

    • Solids: Use a dedicated powder funnel to minimize dust generation.[2] Wear N95 or P100 respiratory protection if working outside a fume hood.[2]

    • Liquids: Pour slowly into the satellite accumulation container, leaving 10% headspace for expansion.

Phase 2: Labeling & Documentation
  • Label Content:

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant."[6]

  • Waste Profile Sheet: When manifesting for the waste hauler, describe the waste as:

    • Profile Name: "Non-Regulated Organic Solids" (unless mixed with listed solvents).[2]

    • Chemical Composition: 90-100% 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid.[1][2]

Phase 3: Final Disposition
  • Hand-off: Transfer to your facility's Central Accumulation Area (CAA) within 3 days of the container becoming full.[1][2]

  • Destruction Method: The only acceptable destruction method for complex aromatic amines is Incineration to ensure complete breakdown of the benzene rings and prevention of environmental leaching.[2]

Decision Matrix: Disposal Workflow

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidContainer Container: HDPE Wide Mouth Label: Hazardous Solid - Irritant Solid->SolidContainer SolventCheck Identify Solvent Liquid->SolventCheck Halogen Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogen Contains Halogens NonHalogen Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHalogen No Halogens HaloStream Stream: Halogenated Organic Waste Halogen->HaloStream NonHaloStream Stream: Flammable/Organic Waste NonHalogen->NonHaloStream Incineration FINAL DISPOSITION: High-Temp Incineration SolidContainer->Incineration HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Operational decision tree for segregating anthranilic acid derivative waste streams.

Emergency Spill Response Procedures

If a spill occurs outside of primary containment (e.g., on the lab floor):

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a respirator.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[2] Do not dry sweep.[2]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[2]

  • Neutralization (Optional but Recommended):

    • Wipe the area with a dilute soap solution followed by water.[2]

    • Note: Strong bleach is not recommended as it may react with the amine group to form chloramines (toxic gas).[2] Use simple detergent and water.[2]

  • Disposal of Debris: All contaminated paper towels, gloves, and scoopers must be placed in the Solid Hazardous Waste container, not the regular trash.

Regulatory Compliance (US/EU Context)

  • EPA (US): This compound is generally classified as a "Hazardous Chemical" under OSHA 29 CFR 1910.1200.[2] It typically does not carry a specific "P" or "U" waste code, meaning it is regulated by Generator Knowledge . You are responsible for characterizing it as toxic/irritant [1].

  • EU (EWC): Dispose of under European Waste Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [2].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link][1][2]

  • European Commission. Waste Framework Directive 2008/98/EC - European List of Waste (LoW). [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][2]

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